(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVTVSQOUZUDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a highly valuable, multi-functionalized building block in modern medicinal chemistry and materials science. Its strategic arrangement of bromo, ethoxy, and fluoro substituents, combined with the versatile boronic acid moiety, makes it a prime intermediate for constructing complex molecular architectures via reactions such as the Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the chosen strategy—a highly regioselective Directed ortho-Metalation (DoM)—and offers expert insights into reaction control, safety, and validation. The methodology detailed herein is designed to be robust, reproducible, and scalable for applications in drug discovery and development.[4][5]
Introduction: The Strategic Importance of this compound
Boronic acids and their derivatives are foundational pillars in contemporary organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility as coupling partners in palladium-catalyzed reactions.[4][6] The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages arylboronic acids to form carbon-carbon bonds with unparalleled efficiency and functional group tolerance, a process central to the synthesis of numerous approved pharmaceuticals and advanced materials.[2][3][7]
The target molecule, this compound, is of particular interest. The substituents offer multiple points for subsequent diversification:
-
Boronic Acid: The primary reactive handle for Suzuki-Miyaura coupling.[2]
-
Bromine Atom: A secondary handle for further cross-coupling reactions (e.g., Sonogashira, Heck, or a second Suzuki coupling), allowing for sequential, site-selective functionalization.
-
Fluoro and Ethoxy Groups: These substituents modulate the electronic properties, lipophilicity, and metabolic stability of derivative molecules—critical parameters in drug design.[1][8] The fluorine atom, in particular, can enhance binding affinity and improve pharmacokinetic profiles.
Given its utility, a reliable and well-understood synthesis is paramount for researchers in the pharmaceutical and chemical industries.
Synthesis Strategy: A Regioselective Directed ortho-Metalation (DoM) Approach
The synthesis of arylboronic acids can be approached through several established methods, including palladium-catalyzed Miyaura borylation of aryl halides or the borylation of organometallic intermediates (Grignard or organolithium reagents).[9][10] For this compound, a Directed ortho-Metalation (DoM) strategy starting from the precursor 2-bromo-5-ethoxy-1-fluorobenzene is the most logical and efficient route.
Retrosynthetic Analysis:
Caption: Retrosynthetic pathway for the target molecule.
Causality Behind the Strategic Choice:
The key to this synthesis is the highly predictable regioselectivity of the lithiation step. The precursor, 2-bromo-5-ethoxy-1-fluorobenzene, possesses two powerful ortho-directing groups: the fluorine at C1 and the ethoxy group at C5.
-
The fluorine atom is a well-established directing group, acidifying the adjacent protons at C2 and C6.[11][12]
-
The ethoxy group also directs lithiation to its adjacent positions, C4 and C6.
Crucially, both groups cooperatively direct the deprotonation to the C6 position . This synergistic effect ensures that the lithiation occurs almost exclusively at the desired site, minimizing the formation of regioisomeric byproducts.
The choice of base is critical. While n-butyllithium (n-BuLi) is a common lithiating agent, it can also induce lithium-halogen exchange, which would occur at the C2 position (where the bromine is located).[13] To circumvent this competing pathway, Lithium diisopropylamide (LDA) is employed. As a sterically hindered, non-nucleophilic strong base, LDA overwhelmingly favors deprotonation (proton abstraction) over lithium-halogen exchange, thus preserving the bromine atom for future transformations.
Detailed Experimental Protocol
This protocol is a self-validating system. Strict adherence to anhydrous conditions and inert atmosphere is critical for success.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-bromo-5-ethoxy-1-fluorobenzene | >98% | Commercial | Starting Material |
| Diisopropylamine | >99.5%, anhydrous | Commercial | For LDA preparation |
| n-Butyllithium | 2.5 M in hexanes | Commercial | Titrate before use |
| Triisopropyl borate | >98% | Commercial | Electrophile |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use from a solvent purification system or freshly distilled |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Reagent Grade | For workup |
| Diethyl ether | Anhydrous | Reagent Grade | For extraction |
| Hexanes | Reagent Grade | Reagent Grade | For recrystallization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Reagent Grade | Drying agent |
| Round-bottom flasks | - | - | Oven-dried (>120 °C) and cooled under vacuum/inert gas |
| Syringes and needles | - | - | For transfer of anhydrous/air-sensitive reagents |
| Magnetic stirrer & stir bars | - | - | - |
| Inert gas supply | High purity Argon or Nitrogen | - | - |
| Low-temperature bath | Dry ice/acetone | - | To achieve -78 °C |
Step-by-Step Synthesis Workflow
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (In Situ)
-
To an oven-dried 100 mL two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Expert Insight: Preparing LDA in situ is often more reliable than using commercial solutions, which can degrade over time. The 10% excess of LDA ensures complete deprotonation of the substrate.
Step 2: Directed ortho-Metalation (Deprotonation)
-
In a separate oven-dried 250 mL three-neck flask under argon, dissolve 2-bromo-5-ethoxy-1-fluorobenzene (2.21 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the freshly prepared LDA solution from Step 1 into the substrate solution over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting reaction mixture at -78 °C for 1 hour. A color change to a deep yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Expert Insight: A slow addition rate is crucial to control the exothermic reaction and prevent side reactions. The 1-hour stir time allows for complete deprotonation.
Step 3: Borylation (Electrophilic Quench)
-
While maintaining the temperature at -78 °C, add triisopropyl borate (2.76 mL, 12.0 mmol, 1.2 equiv) dropwise to the aryllithium solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes, and then allow it to warm slowly to room temperature over 2 hours (or leave overnight).
-
Expert Insight: Quenching at low temperature prevents the aryllithium from decomposing or reacting with other species. Triisopropyl borate is used in slight excess to drive the reaction to completion.
Step 4: Hydrolysis and Product Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M aqueous HCl (20 mL). Stir vigorously for 30 minutes. The borate ester is hydrolyzed to the boronic acid during this step.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Step 5: Purification
-
Purify the crude solid by recrystallization. Suspend the solid in a minimal amount of hot hexanes (or a hexanes/ethyl acetate mixture), adding just enough solvent to achieve dissolution.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
Expected Outcome
-
Product: this compound
-
Molecular Formula: C₈H₉BBrFO₃[14]
-
Molecular Weight: 262.87 g/mol [14]
-
Appearance: White to off-white crystalline solid.
-
Yield: 70-85% (typical).
Visualization of Key Processes
Overall Experimental Workflow
Caption: Flowchart of the complete synthesis workflow.
Reaction Mechanism: Directed ortho-Metalation and Borylation
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Physicochemical properties of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
An In-Depth Technical Guide to (3-Bromo-6-ethoxy-2-fluorophenyl)boronic Acid: Properties, Reactivity, and Applications
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their unique combination of stability, versatile reactivity, and generally low toxicity makes them ideal building blocks for complex molecular architectures.[1] Among these, substituted phenylboronic acids are particularly valuable for constructing biaryl scaffolds, a common motif in many pharmaceutical agents.[3] This guide provides a detailed technical overview of this compound, a polysubstituted arylboronic acid that offers multiple points for synthetic diversification.
This compound is a synthetic intermediate whose strategic substitution pattern—featuring bromo, ethoxy, and fluoro groups—provides chemists and drug development professionals with a versatile platform. The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[4][5] The additional functional groups can be used to modulate the electronic and steric properties of the target molecule, influence its pharmacokinetic profile, or serve as points for further chemical modification. This document will explore the core physicochemical properties, reactivity, applications, and handling considerations for this important chemical reagent.
Physicochemical and Structural Properties
The identity and properties of this compound are defined by its molecular structure and resulting physical characteristics. While specific experimental data for this exact isomer can be sparse, its fundamental properties can be derived from its chemical formula and data from closely related compounds.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1310403-98-5 (for isomer: 6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid) | [6][7] |
| Molecular Formula | C₈H₉BBrFO₃ | [6][7][8] |
| Molecular Weight | 262.87 g/mol | [6][7][8] |
| Appearance | Typically a white to off-white solid | Inferred |
| Purity | Commonly available at ≥95% | [6][7] |
| pKa | 4–10 (Typical range for arylboronic acids) | [1] |
Note: The CAS number provided corresponds to a closely related isomer. Researchers should verify the specific isomer and associated CAS number from their supplier.
The reactivity of this molecule is governed by the interplay of its functional groups. The boronic acid (-B(OH)₂) is a Lewis acid, which is crucial for its role in transmetalation during the Suzuki-Miyaura coupling.[1] The fluorine atom at the C2 position and the ethoxy group at the C6 position exert strong electronic effects, influencing the acidity of the boronic acid and the reactivity of the aromatic ring. The bromine atom at the C3 position provides an additional reactive site for subsequent cross-coupling or other transformations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, making it a cornerstone of pharmaceutical and materials science synthesis.[5][9]
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][9] The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.[5]
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 3-bromo-6-ethoxy-2-fluorophenyl moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[10]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[5][9]
Generalized Experimental Protocol
This protocol provides a representative workflow for a Suzuki-Miyaura coupling reaction. The specific choice of catalyst, ligand, base, and solvent may require optimization based on the coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl-Br or Aryl-I) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (0.01-0.05 equiv)
-
Ligand (if required, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
Vessel Preparation : A round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the flask, add this compound, the aryl halide, the base, and the palladium catalyst/ligand.
-
Solvent Addition : Add the degassed solvent(s) via syringe. The mixture is typically a suspension.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (commonly 80–110 °C) and stir vigorously for the required time (typically 4–24 hours).[4] Monitor reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Analytical Characterization
Quality control and structural verification of this compound and its reaction products are typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons, the quartet and triplet for the ethoxy group protons, and a broad singlet for the boronic acid -OH protons.
-
¹³C NMR : Will display distinct signals for each unique carbon atom in the molecule.
-
¹¹B NMR : A broad signal confirms the presence of the boron atom.
-
¹⁹F NMR : A singlet or doublet (depending on coupling) will confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS) : Provides the mass-to-charge ratio, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for O-H stretching (boronic acid), C-O stretching (ether), and C-Br and C-F bonds.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact isomer may vary by supplier, general precautions for arylboronic acids should be followed.[11][12][13]
-
Hazard Identification : Phenylboronic acids are often classified as skin, eye, and respiratory tract irritants.[11][14] Avoid inhalation of dust and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization to form boroxines over time. Storing under an inert atmosphere can prolong shelf life.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic organic chemistry, particularly for the construction of complex biaryl structures relevant to drug discovery and materials science. Its utility is centered on its participation in the robust and reliable Suzuki-Miyaura cross-coupling reaction. The presence of fluoro, bromo, and ethoxy substituents provides chemists with multiple avenues for fine-tuning molecular properties and for subsequent synthetic transformations. Proper understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
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- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Pharmaffiliates. CAS No: 871126-14-6| Chemical Name : 6-Bromo-3-ethoxy-2-fluorophenylboronic acid.
- ChemUniverse. (6-BROMO-2-ETHOXY-3-FLUOROPHENYL)BORONIC ACID [P45366].
- MyBest.SHOP. 3-Bromo-2-fluorophenylboronic acid.
- PubChem. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170.
- Combi-Blocks, Inc.
- Fisher Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich.
- CymitQuimica. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- MDPI.
- Fisher Scientific.
- PubMed. Design and discovery of boronic acid drugs. (2020-06-01).
- PubChem. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354.
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An In-Depth Technical Guide to (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid (CAS: 1310403-98-5): A Keystone Building Block in Modern Synthesis
Executive Summary: This guide provides a comprehensive technical overview of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid, a highly functionalized arylboronic acid intermediate. With the CAS Number 1310403-98-5, this compound has emerged as a valuable tool for researchers and scientists in organic synthesis and drug development. Its unique polysubstituted aromatic structure, featuring orthogonal reactive sites (boronic acid and bromine) and modulating groups (fluoro and ethoxy), makes it an exemplary building block for constructing complex molecular architectures. This document delves into its physicochemical properties, provides a plausible, detailed synthetic protocol, and thoroughly explores its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The narrative is grounded in established chemical principles, offering field-proven insights for its strategic deployment in medicinal chemistry and materials science.
The Strategic Importance of Arylboronic Acids in Medicinal Chemistry
Boronic acids, first synthesized in 1860, have become indispensable reagents in modern organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates, particularly in the pharmaceutical industry.[1] When considering drug design, the boronic acid functional group is ultimately metabolized in the body to boric acid, a "green compound" that is readily eliminated.[1]
The rise of boronic acids in medicine was significantly propelled by the FDA approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] This success spurred further research, leading to other boron-containing drugs like ixazomib and vaborbactam.[1][2][3]
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid belongs to this critical class of compounds. Its utility is amplified by the specific substituents on the phenyl ring:
-
The Boronic Acid Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions.
-
The Bromo Group: Provides a secondary, orthogonal site for further functionalization, such as a subsequent cross-coupling or lithiation reaction.
-
The Fluoro Group: The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate pKa.[4]
-
The Ethoxy Group: Influences the molecule's steric and electronic properties, as well as its lipophilicity.
This combination of features in a single, stable molecule allows for the efficient and modular synthesis of complex, high-value compounds, making it a subject of great interest for drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1310403-98-5 | [5][6][7][8] |
| Molecular Formula | C₈H₉BBrFO₃ | [6][8][9][10] |
| Molecular Weight | 262.87 g/mol | [5][7][8][9] |
| Purity | Typically ≥95% | [5][8][9][10] |
| MDL Number | MFCD12026721 | [5][8] |
| InChI Key | UKBDAFLNQDNKIH-UHFFFAOYSA-N | [9] |
| SMILES | B(C1=C(C=CC(=C1OCC)F)Br)(O)O | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [7][10] |
Safety and Handling: While specific GHS data for this exact compound is not aggregated, related structures like (3-bromo-2-fluorophenyl)boronic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
While numerous methods exist for the synthesis of arylboronic acids, a common and robust approach involves the lithium-halogen exchange of a polyhalogenated aromatic precursor followed by electrophilic trapping with a borate ester.[1][12][13] This method is particularly effective for creating highly substituted boronic acids.
Diagram 1: Proposed Synthesis Pathway
Caption: Proposed synthesis via lithium-halogen exchange.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for preparing arylboronic acids.[12][13]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 1,4-dibromo-2-ethoxy-3-fluorobenzene (1.0 equiv), and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The selective lithiation occurs at the more sterically accessible bromine atom at the 4-position. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: To the newly formed aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.2 equiv) dropwise, again maintaining the temperature below -70 °C. The borate ester acts as the boron source.
-
Warm-up and Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
-
Acidic Workup: Cool the mixture in an ice bath and carefully quench by the slow addition of 2 M aqueous hydrochloric acid (HCl). This hydrolyzes the boronate ester to the desired boronic acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most powerful and widely used reactions in modern organic synthesis.[14][15][16]
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for using the title compound in a Suzuki coupling reaction.
-
Reagent Preparation: In a reaction vessel, combine (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid (1.0 equiv), the desired aryl halide or triflate (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). The biphasic system is common for Suzuki reactions.[15]
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified, typically via flash column chromatography, to yield the desired biaryl product.
Conclusion
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its pre-installed array of functional groups provides chemists with a reliable and versatile platform for accessing novel chemical space. The ability to perform selective, high-yielding transformations like the Suzuki-Miyaura coupling makes it an invaluable asset in the synthesis of complex organic molecules, particularly in the demanding fields of pharmaceutical and materials science research. As the quest for more complex and effective molecules continues, the strategic importance of well-designed building blocks like this one will only continue to grow.
References
- MyBest.SHOP. 3-Bromo-2-fluorophenylboronic acid.
- PubChem. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ChemUniverse. (6-BROMO-2-ETHOXY-3-FLUOROPHENYL)BORONIC ACID [P45366].
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- CymitQuimica. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- Unknown Source. 3-Fluorophenylboronic acid.
- Organic Syntheses. Organic Syntheses Procedure.
- ChemScene. 1310403-98-5 | (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- BLDpharm. 1310403-98-5|(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- RR Scientific. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- Myers Group, Chem 115. The Suzuki Reaction.
- Organic Chemistry Portal. The Suzuki Coupling.
- MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
- PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.
- Lead Sciences. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678.
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Structure elucidation of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
An In-depth Technical Guide to the Structure Elucidation of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Abstract
The precise structural characterization of highly substituted aromatic compounds is a cornerstone of modern drug discovery and materials science. Phenylboronic acids, in particular, are pivotal intermediates in synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. We move beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow, ensuring a self-validating and robust characterization. This document is intended for researchers, chemists, and quality control specialists who require a definitive and reproducible approach to structural verification.
Introduction: The Analytical Challenge
This compound (CAS No: 1310403-98-5) is a polysubstituted arylboronic acid with significant potential as a building block in organic synthesis.[1][2] Its utility is predicated on its precise molecular architecture. The presence of multiple, spectroscopically active substituents—a bromine atom with characteristic isotopes, a fluorine atom for ¹⁹F NMR, an ethoxy group, and the boronic acid moiety—presents both a challenge and an opportunity for detailed structural analysis. A rigorous elucidation is not merely academic; it is essential to ensure predictable reactivity, biological activity, and intellectual property integrity.
This guide details an integrated analytical strategy, leveraging mass spectrometry, multinuclear and multidimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction to build a conclusive, unimpeachable structural assignment.
The Integrated Elucidation Workflow
A robust structural determination relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement constitutes the highest standard of proof. The logical flow of this process is designed to move from foundational data (molecular mass, elemental composition) to the intricate details of atomic connectivity and spatial arrangement.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry: Foundational Verification
Expertise & Experience: Mass spectrometry is the first port of call. Its primary role is to confirm the molecular weight and elemental formula. For a bromine-containing compound, the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio) is a non-negotiable diagnostic feature. Electrospray ionization (ESI) is a suitable soft ionization technique for boronic acids, often revealing the molecular ion or related adducts.[3][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Analyze in both positive and negative ESI modes. Boronic acids can be challenging to ionize, but adducts with solvent or ions like [M+Na]⁺ or deprotonated species [M-H]⁻ are often observed.[5]
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Expected Data & Interpretation
The molecular formula is C₈H₉BBrFO₃.[2] The theoretical monoisotopic mass is 261.9815 g/mol (for ¹¹B, ⁷⁹Br).
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Observation & Rationale |
| [M+H]⁺ | 262.9888 | 264.9867 | Not always observed for boronic acids. |
| [M+Na]⁺ | 284.9707 | 286.9687 | A common adduct in ESI-MS. |
| [M-H]⁻ | 260.9742 | 262.9722 | Possible in negative mode. |
The key diagnostic is a pair of peaks of nearly equal intensity separated by approximately 2 Da, confirming the presence of a single bromine atom. The high-resolution data should match the calculated exact mass to within 5 ppm, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
Expertise & Experience: NMR is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. For this compound, a multinuclear approach is essential. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are observable and can exchange with residual water, while deuterated chloroform (CDCl₃) can also be used, though the acidic protons may not be visible.
¹H NMR Spectroscopy
This spectrum reveals the number and environment of all hydrogen atoms.
Expected Data & Interpretation (in DMSO-d₆)
| Proposed Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| B(OH)₂ | ~8.0-8.5 | Broad Singlet | 2H | Acidic protons, position and broadness are concentration/water dependent. |
| Ar-H (H4) | ~7.2-7.4 | Doublet of Doublets (dd) | 1H | Coupled to Ar-H (H5) and the ortho ¹⁹F atom. |
| Ar-H (H5) | ~7.0-7.2 | Triplet or dd | 1H | Coupled to Ar-H (H4) and the meta ¹⁹F atom. |
| -OCH₂CH₃ | ~4.1-4.3 | Quartet (q) | 2H | Coupled to the three methyl protons. |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet (t) | 3H | Coupled to the two methylene protons. |
¹³C NMR Spectroscopy
This spectrum identifies all unique carbon environments. Proton-decoupled ¹³C NMR is standard.
Expected Data & Interpretation
| Proposed Assignment | Expected δ (ppm) | Key Feature |
| C-B (C1) | ~120-130 | Signal may be broad due to quadrupolar relaxation of the attached boron atom. |
| C-F (C2) | ~155-165 | Large ¹JCF coupling constant (~240-260 Hz), appears as a doublet. |
| C-Br (C3) | ~110-120 | Standard aromatic carbon signal. |
| C4 | ~125-135 | Appears as a doublet due to ²JCF coupling. |
| C5 | ~115-125 | Appears as a doublet due to ³JCF coupling. |
| C-O (C6) | ~150-160 | Standard aromatic carbon attached to oxygen. |
| -OCH₂CH₃ | ~65-75 | Aliphatic carbon attached to oxygen. |
| -OCH₂CH₃ | ~14-16 | Aliphatic methyl carbon. |
¹⁹F and ¹¹B NMR Spectroscopy
Expertise & Experience: These heteronuclear experiments provide direct, unambiguous evidence for the fluorine and boron environments. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.[6][7][8] ¹¹B NMR confirms the presence and oxidation state of the boron atom.[9]
-
¹⁹F NMR: A single resonance is expected in the aromatic fluorine region (approx. -110 to -140 ppm relative to CFCl₃). The signal will likely be a multiplet due to coupling with the aromatic protons (H4 and H5).
-
¹¹B NMR: A single, broad resonance is expected around δ 25-35 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar arylboronic acid.[10]
2D NMR for Definitive Assignment
Expertise & Experience: While 1D NMR provides a parts list, 2D NMR builds the final assembly. These experiments are non-negotiable for an unambiguous assignment of a complex structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A clear cross-peak between the -OCH₂ CH₃ and -OCH₂CH₃ protons will be observed. A cross-peak between the two aromatic protons (H4 and H5) will confirm their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will definitively link the proton signals for H4, H5, and the ethoxy group to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing the entire carbon skeleton to be pieced together.
Caption: Key expected HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. For boronic acids, the O-H stretching of the B(OH)₂ group is a prominent feature.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3200-3500 | O-H stretch (broad) | Strong evidence for the -B(OH)₂ group, often indicating hydrogen bonding in the solid state.[11][12] |
| ~2850-3000 | C-H stretch (aliphatic) | Confirms the ethoxy group. |
| ~1600-1450 | C=C stretch (aromatic) | Confirms the phenyl ring. |
| ~1300-1400 | B-O stretch | Characteristic vibration for the boronic acid moiety. |
| ~1200-1250 | C-O stretch (aryl ether) | Confirms the ethoxy linkage to the ring. |
| ~1000-1100 | C-F stretch | Strong absorption indicating the C-F bond. |
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and intermolecular interactions. Phenylboronic acids commonly form hydrogen-bonded dimers in the crystal lattice.[13][14]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential.[15] This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is a common starting point.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα).[14][15]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a model that includes the precise coordinates of every non-hydrogen atom.
Expected Outcome
The resulting crystallographic data will provide an electron density map that confirms the atomic connectivity of this compound. It will definitively show the relative positions of the bromo, fluoro, ethoxy, and boronic acid groups on the phenyl ring, leaving no room for ambiguity.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity of the molecular framework. Infrared spectroscopy provides rapid confirmation of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the structure in three dimensions. This rigorous, multi-faceted approach represents the gold standard in chemical analysis, ensuring the identity and quality of critical chemical building blocks for research and development.
References
- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds. (n.d.). Benchchem.
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
- Hansen, M. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3658-3666.
- Starynowicz, P., & Thuéry, P. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 743.
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Hansen, M. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3658-3666. Retrieved from [Link]
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Gzella, A., et al. (2010). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2250. Retrieved from [Link]
-
Wang, L., et al. (2013). Mass spectrometric analysis for organic boron compounds. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluorophenyl)boronic acid. Retrieved from [Link]
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Karabacak, M., et al. (2016). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Journal of Molecular Structure, 1108, 551-559. Retrieved from [Link]
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Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. Retrieved from [Link]
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Karabacak, M., et al. (2014). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. ResearchGate. Retrieved from [Link]
-
Domagała, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2008. Retrieved from [Link]
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Lead Sciences. (n.d.). (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid. Retrieved from [Link]
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Karabacak, M., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1269-1280. Retrieved from [Link]
-
Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587-7594. Retrieved from [Link]
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Jones, C. D., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Retrieved from [Link]
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Spectroscopic Data for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar arylboronic acids.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound featuring a boronic acid moiety, making it a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of bromo, fluoro, and ethoxy groups offers multiple points for further functionalization and modulates the electronic properties of the phenyl ring, which can be critical for tuning the biological activity of target molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in complex synthetic pathways.
A crucial aspect of handling arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate spectroscopic analysis, particularly in NMR. This guide will address this phenomenon and provide practical insights for obtaining clear and interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
To obtain high-quality NMR spectra of arylboronic acids, careful sample preparation is key to minimize the formation of boroxines, which can lead to broad signals and complex, uninterpretable spectra.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the sample (typically 5-10 mg) in a deuterated solvent that can disrupt the hydrogen bonding network responsible for boroxine formation. Methanol-d4 is an excellent choice as the alcohol readily breaks up the anhydride trimer.[1] Deuterated chloroform (CDCl₃) can also be used, but boroxine formation may still be observed. For solubility and to minimize boroxine formation, DMSO-d6 is also a common choice for arylboronic acids.
-
Concentration: Use a moderate concentration to ensure good signal-to-noise without promoting excessive intermolecular interactions.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are generally sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Two-Dimensional NMR: If signal assignment is ambiguous, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable for definitive assignments.
Diagram of the NMR Workflow:
Caption: Workflow for NMR analysis of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy group protons, and the acidic protons of the boronic acid group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Ar-H (position 4) | 7.2 - 7.5 | Doublet of doublets (dd) | ³JH-H ≈ 8-9, ⁴JH-F ≈ 4-6 | 1H |
| Ar-H (position 5) | 6.9 - 7.1 | Triplet (t) or Doublet of doublets (dd) | ³JH-H ≈ 8-9 | 1H |
| -O-CH₂ -CH₃ | 4.0 - 4.3 | Quartet (q) | ³JH-H ≈ 7 | 2H |
| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | ³JH-H ≈ 7 | 3H |
| B(OH )₂ | 5.0 - 8.0 | Broad singlet (s) | - | 2H |
-
Aromatic Protons: The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton at position 4 will be deshielded by the adjacent bromine and will show coupling to the proton at position 5 (³JH-H) and a smaller long-range coupling to the fluorine atom (⁴JH-F).[2] The proton at position 5 will show coupling to the proton at position 4.
-
Ethoxy Group: The ethoxy group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Boronic Acid Protons: The B(OH)₂ protons will appear as a broad singlet. This signal is often exchangeable with deuterium from the solvent (if D₂O is present) and its chemical shift can be highly dependent on concentration, temperature, and solvent. In methanol-d4, this peak may exchange with the solvent's residual -OH peak.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling. Other aromatic carbons will also show smaller couplings to fluorine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constants (J, Hz) |
| C -B(OH)₂ | 125 - 135 | Broad or weak signal | - |
| C -F | 158 - 165 | Doublet (d) | ¹JC-F ≈ 240-250 |
| C -Br | 110 - 120 | Doublet (d) | ³JC-F ≈ 3-5 |
| C -H (position 4) | 128 - 132 | Doublet (d) | ³JC-F ≈ 8-10 |
| C -H (position 5) | 115 - 120 | Doublet (d) | ²JC-F ≈ 20-25 |
| C -OEt | 150 - 155 | Singlet (s) or small doublet | ⁴JC-F ≈ 1-3 |
| -O-C H₂-CH₃ | 64 - 68 | Singlet (s) | - |
| -O-CH₂-C H₃ | 14 - 16 | Singlet (s) | - |
-
C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine atom.[3] The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings (ⁿJC-F).
-
C-B Signal: The carbon attached to the boronic acid group (ipso-carbon) often shows a broader or weaker signal due to the quadrupolar nature of the boron nucleus.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-F | -110 to -130 | Multiplet | ³JF-H, ⁴JF-H |
-
Chemical Shift: The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring. The presence of the electron-donating ethoxy group and the electron-withdrawing bromo and boronic acid groups will influence its final position.[4]
-
Coupling: The fluorine signal will be split by the neighboring aromatic protons, resulting in a multiplet.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
A solid sample can be analyzed using either Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
Step-by-Step Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Diagram of the IR Spectroscopy Workflow:
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectrum
The molecular weight of this compound (C₈H₉BBrFO₃) is 262.87 g/mol .
-
Molecular Ion: Due to the presence of bromine, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Arylboronic acids can undergo fragmentation in the mass spectrometer. Common fragmentation pathways include:
-
Loss of water (H₂O) from the boronic acid moiety.
-
Loss of the entire B(OH)₂ group.
-
Cleavage of the ethoxy group.
-
Under certain conditions, fragments such as BO⁻ and BO₂⁻ may be observed, particularly in negative ion mode or with higher energy ionization methods. [5] Expected High-Resolution Mass:
-
-
For C₈H₉¹⁰B⁷⁹BrFO₃: [M+H]⁺ = 261.9861
-
For C₈H₉¹¹B⁷⁹BrFO₃: [M+H]⁺ = 262.9832
-
For C₈H₉¹⁰B⁸¹BrFO₃: [M+H]⁺ = 263.9841
-
For C₈H₉¹¹B⁸¹BrFO₃: [M+H]⁺ = 264.9811
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While this guide provides a detailed prediction of the expected NMR, IR, and MS data based on established principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound should pay close attention to sample preparation, particularly for NMR, to mitigate the complicating effects of boroxine formation. The predicted data and protocols within this guide offer a solid framework for the successful characterization and quality control of this important synthetic building block.
References
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ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]
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RSC Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]
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An In-depth Technical Guide to the Reactivity Profile of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a polysubstituted arylboronic acid of significant interest in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a fluorine atom—imparts a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this compound. It delves into its anticipated behavior in key cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig aminations. Detailed experimental protocols, mechanistic insights, and predictive models for its reactivity are presented to empower researchers in leveraging this versatile building block for their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
Boronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their versatility, stability, and generally low toxicity.[1] Their application as building blocks has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[1] this compound emerges as a particularly valuable reagent due to its multifunctional nature. The presence of a boronic acid moiety enables participation in a wide array of cross-coupling reactions, while the bromo, ethoxy, and fluoro substituents offer opportunities for subsequent functionalization and modulation of molecular properties.
The strategic placement of these substituents dictates a unique interplay of electronic and steric effects. The ortho-fluoro group, for instance, is known to influence the acidity and reactivity of the boronic acid.[2][3][4] The ethoxy group, an electron-donating substituent, and the bromine atom, an electron-withdrawing group with a potential site for further coupling, add another layer of complexity and synthetic utility. This guide aims to dissect these intricacies to provide a predictive framework for the reactivity of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of this compound.
| Property | Value | Source |
| Molecular Formula | C8H9BBrFO3 | [5] |
| Molecular Weight | 262.87 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically >95% | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Safety and Handling:
Like many boronic acids, this compound should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[6] It is advisable to avoid inhalation of dust and contact with skin and eyes.[6] This compound is likely to cause skin and eye irritation.[8] In case of contact, rinse the affected area with copious amounts of water.[6] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[6]
Reactivity Profile: A Dance of Sterics and Electronics
The reactivity of this compound is governed by a delicate balance of steric and electronic effects imparted by its substituents.
Electronic Effects:
-
Fluorine (ortho): The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron atom.[2][4] This enhanced acidity can facilitate transmetalation in certain cross-coupling reactions.
-
Ethoxy (para to Bromine, meta to Boronic Acid): The ethoxy group is an electron-donating group through resonance. This can influence the electron density of the aromatic ring and potentially affect the rate of oxidative addition in palladium-catalyzed reactions involving the C-Br bond.
-
Bromine (meta to Boronic Acid): The bromine atom is an electron-withdrawing group via induction. It also serves as a key functional handle for sequential cross-coupling reactions.
Steric Effects:
-
Ortho-Substituents: The presence of the fluorine atom and the boronic acid group in an ortho relationship can introduce steric hindrance.[9] This steric crowding can influence the approach of the catalyst and coupling partner, potentially affecting reaction rates.[9][10] However, in some cases, ortho-substituents can also promote reductive elimination, the final step in many cross-coupling cycles.
Key Transformations: A Synthetic Chemist's Toolkit
This compound is a versatile substrate for a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[9] this compound can participate as the organoboron component.
Reaction Scheme:
Suzuki-Miyaura Coupling Workflow
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro substituent in this compound is expected to influence the transmetalation step. The increased Lewis acidity of the boron atom can facilitate the transfer of the aryl group to the palladium center.[4] However, significant steric hindrance from ortho-substituents can sometimes retard this step.[9]
Predictive Reactivity:
Due to the activating effect of the ortho-fluoro group, this compound is anticipated to be a competent coupling partner in Suzuki-Miyaura reactions. The choice of catalyst, ligand, and base will be crucial in optimizing reaction conditions. For sterically demanding coupling partners, the use of bulky, electron-rich phosphine ligands may be beneficial.[11]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or vinyl halide/triflate (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable base (e.g., K2CO3 or Cs2CO3, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using copper catalysts.[12][13][14] This reaction is often conducted under milder conditions and in the presence of air, making it an attractive alternative to the Buchwald-Hartwig amination.[12][13]
Reaction Scheme:
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Harnessing the Boron Advantage: A Technical Guide to the Applications of Substituted Phenylboronic Acids in Medicinal Chemistry
An In-depth Technical Guide:
Introduction: Beyond the Stigma, Into the Active Site
For many years, boron-containing compounds were relegated to the periphery of medicinal chemistry, often shadowed by a misplaced perception of toxicity.[1][2] This paradigm shifted dramatically with the clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid that emerged as a first-in-class proteasome inhibitor for treating multiple myeloma.[3][4][5] This landmark achievement demystified boron's role and catalyzed a surge of interest in its unique chemical capabilities.[1][2]
At the heart of this renaissance lies the phenylboronic acid (PBA) moiety. Chemically, it is deceptively simple: a phenyl ring attached to a B(OH)₂ group. Yet, this structure harbors a unique set of properties that make it an exceptionally powerful tool for the modern drug developer. The boron atom is a mild Lewis acid, sp²-hybridized, and possesses a vacant p-orbital, making it electrophilic.[6][7] This electronic configuration underpins its most critical function: the ability to form stable, yet reversible, covalent bonds with molecules containing cis-1,2- or 1,3-diols.[6][8]
This guide provides a technical deep-dive into the core applications of substituted phenylboronic acids, moving from fundamental mechanisms to advanced therapeutic strategies. We will explore how this singular reactivity allows PBAs to function as potent enzyme inhibitors, the core of "smart" stimuli-responsive drug delivery systems, and versatile tools for bioconjugation, demonstrating their transformative potential in addressing complex challenges in medicine.
Chapter 1: Enzyme Inhibition - A Covalent Dance with the Transition State
The ability of boronic acids to mimic the transition state of substrate hydrolysis makes them formidable enzyme inhibitors, particularly against serine and threonine proteases. This inhibitory power is not based on simple occupancy of the active site but on the formation of a true, reversible covalent bond.
The Mechanism of Action: Mimicking Tetrahedral Intermediates
Serine and threonine proteases catalyze peptide bond cleavage via a mechanism involving a tetrahedral intermediate. The catalytic serine or threonine residue uses its hydroxyl group to launch a nucleophilic attack on the carbonyl carbon of the substrate peptide bond.[9] A phenylboronic acid inhibitor exploits this precise mechanism. Its trigonal planar boron atom is highly electrophilic and perfectly positioned to be attacked by the active site nucleophile (e.g., the hydroxyl of Serine-195 in chymotrypsin).[9][10]
This attack results in the formation of a stable, tetrahedral boronate adduct, which is a powerful mimic of the natural hydrolytic transition state.[10][11][12] This adduct is stabilized by interactions within the active site, including the oxyanion hole, leading to potent and long-lasting, yet reversible, inhibition.[9][10] The reversibility is a key advantage over many covalent inhibitors, reducing the potential for off-target effects.[11]
Caption: Mechanism of serine protease inhibition by phenylboronic acid.
Case Study: Potent and Selective Serine Protease Inhibitors
The versatility of the PBA scaffold allows for the development of highly specific inhibitors. By appending peptide sequences recognized by a target protease, researchers can dramatically increase both potency and selectivity.
For example, peptidyl boronic acids have been developed as potent inhibitors of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer. An iterative design approach led to the discovery of Z-SSKL(boro)L, which exhibits a low nanomolar inhibition constant (Kᵢ) by effectively engaging the enzyme's substrate-binding pockets.[9] Similarly, substituted phenylboronic acids have proven effective against bacterial serine β-lactamases, enzymes that confer antibiotic resistance.[12][13] By designing boronic acids that fit the unique topology of the bacterial enzyme's active site, it's possible to restore the efficacy of β-lactam antibiotics.[14]
| Inhibitor | Target Enzyme | Potency (Kᵢ / IC₅₀) | Reference(s) |
| Z-SSKL(boro)L | Prostate-Specific Antigen | Kᵢ ≈ 65 nM | [9] |
| Bortezomib | 26S Proteasome | Kᵢ ≈ 0.6 nM | [3][4] |
| Compound 10a | AmpC β-lactamase | Kᵢ = 140 nM | [15] |
| Compound 5 | KPC-2 β-lactamase | Kᵢ = 730 nM | [15] |
| Benzeneboronic acid | α-Chymotrypsin | Kᵢ = 196 µM | [10] |
Experimental Workflow: Determining Inhibitor Potency (Kᵢ)
A self-validating protocol to determine the inhibition constant (Kᵢ) is crucial for characterizing any new inhibitor. This typically involves measuring enzyme kinetics in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, a fluorogenic or chromogenic substrate specific to that enzyme, and the boronic acid inhibitor (typically in DMSO). Prepare a series of dilutions of the inhibitor stock.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add the enzyme to a reaction buffer. Add varying concentrations of the inhibitor to the wells. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 5-15 minutes) to allow the formation of the enzyme-inhibitor complex.[11]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The rate of substrate conversion (initial velocity, V₀) is calculated from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or non-linear regression. For a competitive inhibitor, the lines will intersect on the y-axis.[16]
-
The inhibition constant (Kᵢ) can be determined from these plots. The Kᵢ represents the concentration of inhibitor required to produce half-maximum inhibition.[16]
-
Caption: Experimental workflow for determining enzyme inhibition constants.
Chapter 2: Smart Drug Delivery & Diagnostics - Responding to the Microenvironment
The reversible diol-binding nature of phenylboronic acid provides a powerful chemical handle for creating "smart" materials that can sense and respond to specific biological cues. This has profound implications for targeted drug delivery and diagnostics, particularly in cancer and diabetes.
Cancer Targeting via Sialic Acid Recognition
A hallmark of many cancer cells is altered surface glycosylation, often leading to the overexpression of sialic acid (SA) residues.[3][17][18] Since sialic acid contains a cis-diol group, the PBA moiety can act as a synthetic lectin, selectively binding to these overexpressed sugars on cancer cells.[19][20] This interaction provides a robust mechanism for active targeting.
By functionalizing nanoparticles, liposomes, or micelles with PBA, a drug delivery vehicle can be engineered to preferentially accumulate at the tumor site and be internalized by cancer cells.[3][21][22] This strategy enhances the local concentration of the therapeutic agent (e.g., Doxorubicin), improving its efficacy while minimizing systemic toxicity and off-target effects.[3][19]
Multi-Stimuli-Responsive Systems for Enhanced Specificity
The tumor microenvironment is characterized by more than just sialic acid; it is also typically acidic (low pH) and has elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[19][21] Advanced PBA-based systems are designed to respond to multiple stimuli for even greater precision.
-
pH-Responsiveness: The binding affinity of PBA for diols is pH-dependent. This can be used to design carriers that are stable in the bloodstream (pH 7.4) but release their payload in the acidic environment of a tumor or within the endosome/lysosome following cellular uptake.[19][22]
-
ROS-Responsiveness: The carbon-boron bond in PBA is susceptible to oxidative cleavage by H₂O₂.[21][23] Nanoparticles held together by PBA-diol cross-links can be designed to disintegrate and release their drug cargo specifically in the presence of high ROS levels, a common feature of tumor tissues.[19][21]
Caption: Multi-stimuli-responsive drug delivery using a PBA-nanoparticle.
Glucose-Responsive Systems for Diabetes Therapy
The same diol-binding principle is masterfully applied in creating closed-loop insulin delivery systems. Glucose, a polyol, competes with other diols for binding to PBA.[24][25] This allows for the construction of materials that release insulin in direct response to high blood glucose levels.
A common approach involves a hydrogel or nanoparticle system where insulin is encapsulated and the polymer network is cross-linked via PBA-diol interactions (e.g., PBA and polyvinyl alcohol).[23][26] In the presence of high glucose concentrations, the glucose molecules competitively bind to the PBA moieties, displacing the cross-links. This causes the hydrogel to swell or the nanoparticle to disassemble, releasing the entrapped insulin.[24][27] When glucose levels fall, the system re-establishes its cross-links, halting insulin release.
Experimental Workflow: Synthesis of PBA-Functionalized Drug-Loaded Nanoparticles
This protocol outlines the synthesis of PBA-modified polymeric nanoparticles for targeted cancer therapy, using Doxorubicin (DOX) as a model drug.
Methodology:
-
Synthesis of PBA-Polymer Conjugate: Synthesize an amphiphilic block copolymer (e.g., Dextran-based). Modify the polymer by conjugating an amine-functionalized phenylboronic acid (e.g., 3-aminophenylboronic acid) to the polymer backbone via an amide reaction (e.g., using EDC/NHS chemistry).[21][22]
-
Nanoparticle Formulation and Drug Loading:
-
Dissolve the PBA-polymer conjugate and the hydrophobic drug (DOX) in a suitable organic solvent (e.g., DMSO).
-
Add this solution dropwise to a vigorously stirring aqueous solution. The self-assembly of the amphiphilic polymer will lead to the formation of nanoparticles with a hydrophobic core encapsulating the DOX.[21]
-
-
Purification: Remove the organic solvent and unloaded drug by dialysis against deionized water for 24-48 hours.
-
Characterization:
-
Size and Morphology: Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Visualize morphology with Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyse a known amount of the nanoparticles to release the drug. Quantify the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy and calculate DLC and EE.
-
In Vitro Release Study: Incubate the drug-loaded nanoparticles in buffer solutions mimicking physiological (pH 7.4) and tumor (e.g., pH 6.5, with/without H₂O₂) conditions. At various time points, measure the amount of released drug.[22]
-
Chapter 3: Bioconjugation and Chemical Biology - Probing Biological Systems
Beyond therapeutics, the unique reactivity of PBAs makes them invaluable tools for bioconjugation, enabling the creation of synthetic biological probes and affinity systems for research and diagnostics.
Creating Synthetic Lectins (Lectin Mimetics)
Natural lectins are proteins that recognize and bind to specific carbohydrate structures. While essential tools, they can be difficult to produce and modify. By conjugating multiple PBA moieties onto a stable protein scaffold, such as bovine serum albumin (BSA), it is possible to create fully synthetic "lectin mimetics".[28][29] The multivalency of the PBA display is critical, as it significantly enhances the avidity and specificity of binding to cell surface glycans, mimicking the behavior of natural lectins.[28] These synthetic lectins can be used for cell imaging, targeting, and characterizing the glycome of different cell types.
Protein Immobilization and Labeling
The specific and reversible nature of the PBA interaction can be harnessed for protein immobilization and labeling. One elegant system utilizes a bioconjugate with an appended PBA moiety and a support matrix functionalized with salicylhydroxamic acid (SHA).[30][31] The PBA and SHA form a stable complex, allowing for the efficient and oriented immobilization of the protein onto a chromatographic support under mild conditions.[30] This is highly useful for affinity chromatography and enzyme reactor applications. Furthermore, the complexation of PBA with certain fluorescent dyes can enhance their quantum yield and affinity for proteins, enabling efficient non-covalent protein labeling.[32]
Experimental Workflow: Synthesis of a Protein-PBA Conjugate (Lectin Mimetic)
This protocol describes the conjugation of 3-aminophenylboronic acid (3-APBA) to the carboxyl groups of Bovine Serum Albumin (BSA) using carbodiimide chemistry.
Methodology:
-
Protein Activation: Dissolve BSA in a suitable buffer (e.g., MES buffer, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the aspartic and glutamic acid residues on the protein surface. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add a solution of 3-APBA to the activated BSA solution. The primary amine of 3-APBA will react with the NHS-activated carboxyl groups to form a stable amide bond. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer (e.g., Tris). Purify the BSA-PBA conjugate from unreacted 3-APBA and coupling reagents by extensive dialysis against PBS or by using a desalting column.
-
Characterization:
-
Confirm the conjugation using SDS-PAGE, which will show an increase in the molecular weight of the conjugate compared to native BSA.
-
Use MALDI-TOF mass spectrometry to determine the average number of PBA molecules conjugated per BSA molecule.[29]
-
Assess the glycan-binding capability of the conjugate using a competitive lectin-binding assay with flow cytometry or an Alizarin Red S (ARS) displacement assay.[28]
-
Conclusion & Future Perspectives
Substituted phenylboronic acids have firmly established themselves as a premier class of functional moieties in medicinal chemistry. Their utility stems directly from a unique and controllable chemical reactivity: the formation of reversible covalent bonds. This single principle has been leveraged to design potent transition-state analog enzyme inhibitors, create sophisticated stimuli-responsive drug delivery systems that target cancer cells and respond to glucose, and build novel tools for probing complex biological systems.
The future of the field is bright and will likely focus on increasing levels of sophistication. We can anticipate the development of next-generation inhibitors with even greater selectivity and improved pharmacokinetic profiles. In drug delivery, the focus will be on creating highly integrated, multi-responsive systems that can sense a complex array of biological signals to make therapeutic decisions in real-time. As our understanding of the chemical biology of boron deepens, the applications of phenylboronic acids will undoubtedly continue to expand, providing innovative solutions to pressing challenges in human health.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Semantic Scholar. [Link]
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(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of Multi-functionalized Phenylboronic Acids in Modern Chemistry
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their stability, ease of handling, and functional group tolerance have made them indispensable building blocks in the creation of complex molecular architectures. The strategic placement of multiple functional groups on the phenyl ring, such as halogens and alkoxy moieties, provides chemists with versatile handles for sequential, site-selective modifications. This technical guide focuses on a specific, highly functionalized reagent, (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid, and its isomers. The presence of a bromine atom, a fluorine atom, an ethoxy group, and a boronic acid function on a single phenyl scaffold offers a rich platform for the synthesis of novel pharmaceuticals and advanced materials. The bromo-substituent serves as a prime site for cross-coupling, while the fluoro and ethoxy groups can modulate the electronic properties, solubility, and metabolic stability of the resulting products.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this valuable synthetic intermediate for researchers, scientists, and drug development professionals.
I. Commercial Availability and Supplier Landscape
A critical first step in any synthetic endeavor is sourcing the necessary starting materials. A search for this compound reveals a nuanced commercial landscape, with several isomers being more readily available than the titular compound. It is imperative for researchers to verify the exact structure and CAS number of the product before purchase to ensure the desired isomeric purity.
Below is a summary of commercially available isomers and the requested compound:
| Compound Name | CAS Number | Representative Suppliers | Purity | Notes |
| This compound | Not consistently available | Alchem.Pharmtech | Inquire | The exact requested isomer is not widely listed with a definitive CAS number. |
| (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid | 1310403-98-5 | BLDpharm, ChemUniverse | ≥95% | An isomer with a different substitution pattern. |
| 6-Bromo-3-ethoxy-2-fluorophenylboronic acid | 871126-14-6 | Pharmaffiliates | Inquire | Another commercially available isomer. |
Disclaimer: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always confirm availability and specifications directly with the suppliers.
The prevalence of isomers highlights the importance of careful characterization of any purchased material to confirm its identity and purity before use in a synthetic sequence.
II. Synthesis of this compound: A Plausible Synthetic Route
While a specific, published synthesis for this compound is not readily found in the literature, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of substituted phenylboronic acids.[4][5] The most common and reliable approach involves a halogen-metal exchange followed by quenching with a borate ester.
A plausible synthetic route starting from the commercially available 2-bromo-5-ethoxy-1-fluoro-3-iodobenzene is outlined below. The choice of an iodo-substituted precursor is strategic, as the carbon-iodine bond is more susceptible to metal-halogen exchange than the carbon-bromine bond, allowing for selective formation of the boronic acid at the desired position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Bromo-5-ethoxy-1-fluoro-3-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) or Isopropylmagnesium chloride (i-PrMgCl) in THF (e.g., 2.0 M)
-
Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), e.g., 1 M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-5-ethoxy-1-fluoro-3-iodobenzene (1.0 equiv) and dissolve in anhydrous THF (approximately 0.2 M).
-
Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.05 equiv) or isopropylmagnesium chloride in THF (1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared organometallic intermediate, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (aqueous solution) until the pH is acidic (pH ~2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield this compound as a crystalline solid.
Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the organometallic intermediate can be inferred by a color change. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
III. Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions.[1] This powerful carbon-carbon bond-forming reaction enables the synthesis of a vast array of biaryl and related structures, which are prevalent in many biologically active molecules.[6] The bromine atom on the boronic acid serves as the reactive handle for oxidative addition to a palladium(0) catalyst, which then undergoes transmetalation with an organoboron species.
While specific examples of the use of this compound are not prevalent in the current literature, its structure suggests its utility in the synthesis of complex, multi-substituted biaryl compounds. The fluorine and ethoxy substituents can impart desirable pharmacokinetic properties in drug candidates.
Representative Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium catalyst (0.03-0.05 equiv), and potassium carbonate (2.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the removal of oxygen from the reaction system.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: A biphasic solvent system is often employed to dissolve both the organic reactants and the inorganic base.
IV. Conclusion and Future Outlook
This compound and its isomers are valuable building blocks for the synthesis of complex organic molecules. Their multi-functional nature allows for their use in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. While the commercial availability of the exact titular compound is limited, closely related isomers are more readily accessible. The synthetic route outlined in this guide provides a reliable method for its preparation in the laboratory. The continued exploration of such highly functionalized boronic acids is expected to lead to the discovery of novel therapeutic agents and advanced materials with tailored properties.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
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MyBest.SHOP. 3-Bromo-2-fluorophenylboronic acid. Available at: [Link]
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Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. Available at: [Link]
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Plescia, J. & Moitessier, N. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. Available at: [Link]
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Hoang, T., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals2021 , 14(9), 879. Available at: [Link]
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Antos, J. M., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. 2023 . Available at: [Link]
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Safety and handling guidelines for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
An In-depth Technical Guide to the Safe Handling and Application of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized organoborane compound with significant potential in synthetic organic chemistry, particularly as a building block in cross-coupling reactions for the development of novel pharmaceutical agents and complex molecules. Its unique substitution pattern offers a versatile platform for introducing specific functionalities. However, like all boronic acids, its safe and effective use necessitates a thorough understanding of its chemical properties, potential hazards, and appropriate handling protocols. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon established best practices for this class of compounds to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: Chemical Identity and Properties
This compound is an arylboronic acid. Boronic acids are distinguished by a carbon-boron bond and are widely used in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction. The specific properties of this compound are influenced by its substituents: the bromo and fluoro groups, and the ethoxy group, which modulate its reactivity and physical characteristics.
Table 1: Physicochemical Properties of Structurally Related Boronic Acids
| Property | (3-Bromo-2-fluorophenyl)boronic acid | (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid | (3-Fluorophenyl)boronic acid | (3-Bromophenyl)boronic acid |
| Molecular Formula | C₆H₅BBrFO₂[1] | C₈H₉BBrFO₃[2] | C₆H₆BFO₂[3] | C₆H₆BBrO₂[4] |
| Molecular Weight | 218.82 g/mol [1] | 262.87 g/mol [2] | 139.92 g/mol [3] | 200.83 g/mol [4] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, the hazard profile can be reliably inferred from data on structurally analogous boronic acids.[1][5] The primary hazards are associated with irritation and potential acute toxicity.
GHS Hazard Classification (Anticipated)
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[6][7]
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[8][9]
Pictograms:
Hazard Statements:
Causality of Hazards:
The acidic nature of the boronic acid functional group and the presence of halogen atoms can contribute to its irritant properties. Fine powders of boronic acids can be easily inhaled, leading to irritation of the respiratory tract.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust generation.[8]
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of the work area.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[6][11] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to follow proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: A laboratory coat is essential to protect against skin contact.[6] For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[6]
-
Wash hands thoroughly after handling.
-
Handle in accordance with good industrial hygiene and safety practices.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][10][12]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Refrigerated storage is recommended to maintain long-term stability.[7]
-
The compound may be sensitive to air and moisture.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Boronic acids, in the solid state or under anhydrous conditions, can undergo dehydration to form boroxines (cyclic trimers). While often reversible, this can affect stoichiometry.[13]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: For dry spills, sweep or vacuum up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[14]
Disposal
-
Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.[15]
-
Do not dispose of it down the drain unless permitted by local authorities.[15][16]
-
Contaminated packaging should be treated as the product itself.[17]
Experimental Workflow: A Standard Operating Procedure for Handling
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]
-
Boric Acid Safety & Hazards | Lab Alley. Available at: [Link]
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How to Store Boric Acid | Lab Alley. Available at: [Link]
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What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. Available at: [Link]
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(3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem. Available at: [Link]
-
Borate handling and storage - borax.com. Available at: [Link]
-
This compound. Available at: [Link]
-
3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. Available at: [Link]
-
CAS No: 871126-14-6| Chemical Name : 6-Bromo-3-ethoxy-2-fluorophenylboronic acid. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
Boronic acids : everything you need to know! - Interchim – Blog. Available at: [Link]
-
(3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem - NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available at: [Link]
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Methodological & Application
Suzuki-Miyaura coupling with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Application Note & Protocol
Strategic Execution of Suzuki-Miyaura Couplings with the Sterically Demanding (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, due to its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in constructing biaryl and heteroaryl scaffolds has become indispensable in drug discovery and development.[4][5] This guide provides an in-depth analysis and a robust protocol for the successful coupling of a challenging, sterically hindered, and electronically complex substrate: this compound.
The subject boronic acid presents a unique confluence of steric and electronic challenges. The presence of two ortho-substituents—a fluorine atom and an ethoxy group—imposes significant steric hindrance around the boronic acid moiety. Such hindrance can impede key steps in the catalytic cycle, particularly transmetalation.[6][7][8] Furthermore, the electron-withdrawing nature of the fluorine atom influences the electronic properties of the aryl ring. This document will dissect the mechanistic nuances, provide a field-proven protocol, and offer a comprehensive troubleshooting guide to empower researchers in utilizing this valuable synthetic building block.
The Catalytic Cycle: Mechanistic Considerations for Hindered Substrates
The efficacy of the Suzuki-Miyaura coupling is governed by a delicate balance within its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The unique structure of this compound necessitates careful selection of reaction parameters to ensure each step proceeds efficiently.
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a coordinatively unsaturated Pd(0) species, which is essential for this step, especially when using less reactive aryl chlorides or electron-rich aryl bromides.[5][12]
-
Transmetalation : This is often the rate-limiting step, particularly with hindered substrates. The organoboron species, activated by a base to form a more nucleophilic borate complex, transfers its organic group to the Pd(II) center.[13] The steric bulk from the ortho-fluoro and ethoxy groups on our substrate can significantly slow this process. Overcoming this barrier typically requires a judicious choice of ligand, base, and solvent.
-
Reductive Elimination : The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands are known to accelerate this step, preventing side reactions and promoting catalyst turnover.[10][12]
Critical Parameter Selection
Achieving high yields with this compound hinges on the strategic selection of the catalyst system, base, and solvent.
Palladium Catalyst and Ligand
For sterically demanding couplings, the ligand's properties are paramount. Bulky and electron-rich dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs) are the ligands of choice.[5][14]
-
Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands create a bulky steric profile around the palladium center, which promotes reductive elimination and stabilizes the active monoligated Pd(0) species.[5] They are highly effective for coupling hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity and longevity, making them suitable for challenging transformations.[14]
Using pre-formed palladium catalysts (precatalysts) that incorporate these ligands (e.g., SPhos Pd G3, PEPPSI-IPr) is highly recommended. These precatalysts offer greater air and moisture stability and ensure the reliable generation of the active Pd(0) species in solution.[12]
Base Selection
The base activates the boronic acid by forming a borate anion [-B(OH)3]⁻, which increases the nucleophilicity of the organic moiety, facilitating transmetalation.[9][13]
-
Potassium Phosphate (K₃PO₄): Often the most effective base for hindered couplings. Its strength is sufficient to promote borate formation without causing significant protodeboronation (hydrolysis of the C-B bond).[9]
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective, especially cesium carbonate, which can enhance reaction rates due to the higher solubility of its borate salt.[9] These are typically used in aqueous/organic biphasic systems.
Solvent System
The solvent influences catalyst activity, reagent solubility, and the efficiency of the transmetalation step.[15][16] Biphasic solvent systems are common, but anhydrous conditions can also be highly effective.
-
Aqueous Mixtures (Dioxane/H₂O, Toluene/H₂O, THF/H₂O): The water phase helps dissolve the inorganic base, facilitating the formation of the active borate species.[15][17]
-
Anhydrous Polar Aprotic Solvents (Dioxane, THF, 2-MeTHF): Often used with strong bases like K₃PO₄. These systems can minimize protodeboronation, a common side reaction with sensitive boronic acids.[18]
Experimental Protocol: Coupling with 4-Iodotoluene
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-iodotoluene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| This compound | 262.94 | 315.5 | 1.2 | 1.2 |
| 4-Iodotoluene | 218.04 | 218.0 | 1.0 | 1.0 |
| SPhos Pd G3 Precatalyst | 793.45 | 15.9 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 636.8 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (218.0 mg, 1.0 mmol), this compound (315.5 mg, 1.2 mmol), potassium phosphate (636.8 mg, 3.0 mmol), and the SPhos Pd G3 precatalyst (15.9 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation and boronic acid homocoupling.[19]
-
Solvent Addition: Under a positive pressure of inert gas, add 8 mL of anhydrous, degassed 1,4-dioxane followed by 2 mL of degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically become a dark brown or black suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take an aliquot, briefly remove the flask from heat, allow solids to settle, and draw a small sample from the supernatant under a positive flow of inert gas.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides systematic solutions.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation or poisoning).2. Insufficient temperature.3. Ineffective base/solvent combination. | 1. Use a fresh bottle of precatalyst. Ensure rigorous degassing of solvents.[19]2. Increase temperature incrementally (e.g., to 100-110 °C). Consider microwave irradiation for rapid optimization.[19]3. Screen alternative conditions: Base (Cs₂CO₃), Ligand (XPhos), Solvent (Toluene, 2-MeTHF). |
| Protodeboronation | 1. Base is too strong or reaction temperature too high.2. Excessive water in the reaction mixture. | 1. Switch to a milder base (e.g., K₂CO₃ or KF).[9]2. Use anhydrous conditions with K₃PO₄.[18] Use a more stable boronate ester (e.g., pinacol ester) if the boronic acid is particularly labile.[3][11] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Catalyst system promotes homocoupling. | 1. Improve the degassing procedure (e.g., use the freeze-pump-thaw method for solvents). Maintain a positive pressure of inert gas throughout.[15]2. Screen different palladium sources and ligands. |
| Slow Reaction Rate | 1. High degree of steric hindrance.2. Low catalyst loading. | 1. Switch to a more active catalyst system (e.g., a more sterically demanding ligand like tBuXPhos or an NHC-based catalyst).[14]2. Increase catalyst loading to 3-5 mol%. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The use of modern, bulky phosphine or NHC-ligated palladium precatalysts, combined with a strong inorganic base like K₃PO₄ and an appropriate solvent system, provides a reliable pathway to the desired biaryl products. The protocol and troubleshooting guide presented herein offer a comprehensive framework for researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- OUCI.
- Organic & Biomolecular Chemistry (RSC Publishing).
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- NIH.
- PMC - NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal.
- NIH.
- RSC Publishing. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate.
- Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Reddit. How to approach choosing reaction conditions for Suzuki?
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- NIH.
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. Optimization of reaction conditions for the Suzuki–Miyaura reaction...
-
Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Total Synthesis. (2020, July 11). Suzuki Coupling [Video]. YouTube.
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of Complex Biaryls via Palladium-Catalyzed Cross-Coupling with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic Acid
Abstract: This technical guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This uniquely substituted building block serves as a powerful tool for the synthesis of sterically demanding and electronically nuanced biaryl scaffolds, which are of significant interest in pharmaceutical and materials science research. We will dissect the reaction mechanism, present a detailed and validated experimental protocol, offer insights into parameter optimization, and provide a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced cross-coupling strategies for the construction of complex molecular architectures.
Introduction: The Strategic Value of Substituted Biaryls
The palladium-catalyzed cross-coupling reaction, a discovery that earned the 2010 Nobel Prize in Chemistry, has fundamentally transformed the landscape of organic synthesis.[1][2] Among these transformations, the Suzuki-Miyaura coupling is preeminent for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[3][4] This reaction facilitates the formation of carbon-carbon bonds, particularly C(sp²)-C(sp²) bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This compound is a trifunctional reagent of particular strategic importance. Its structure contains:
-
An aryl bromide , which serves as the electrophilic partner for oxidative addition into the palladium catalyst.
-
A boronic acid , the nucleophilic component for the transmetalation step.
-
Ortho-fluoro and meta-ethoxy substituents , which impose specific steric and electronic constraints. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the ethoxy group create a unique electronic environment that can be exploited to fine-tune the properties of the final product.
The application of such building blocks is critical in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and pharmacokinetic profiles.[7][8] This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile reagent.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of the aryl halide (or, in this case, the bromo-substituent of the boronic acid itself if it were coupling with another partner). This step forms a square planar Pd(II) intermediate.[9][10] The reactivity order for halides is generally I > Br > Cl.[4]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing a halide.[11][12][13]
-
Reductive Elimination: The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl iodide partner. Researchers should consider this a starting point for optimization.
Table 1: Reagent and Reaction Component Overview
| Component | Role | Typical Equivalents | Example |
| Aryl Halide (e.g., Iodobenzene) | Electrophile | 1.0 | Iodobenzene |
| This compound | Nucleophile | 1.1 - 1.5 | The title compound |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Boronic Acid Activator | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent System | Reaction Medium | - | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH |
Step-by-Step Methodology
Materials:
-
Round-bottom flask or microwave vial with a magnetic stir bar
-
Septum and needle adapter for inert gas
-
Condenser (if heating conventionally)
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Fit the flask with a rubber septum, insert a needle connected to a vacuum/argon manifold.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Using a degassed solvent system (prepared by bubbling argon through the solvent for 20-30 minutes), add the solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The success of a Suzuki coupling is a complex interplay of multiple variables.[16]
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive Catalyst: Pd(0) oxidized to inactive palladium black.[17]2. Poor Reagent Quality: Boronic acid has decomposed (protodeboronation).[17]3. Inappropriate Base/Solvent: Combination is not effective for transmetalation. | 1. Ensure rigorous degassing. Use a fresh bottle of catalyst or a more stable precatalyst (e.g., Buchwald palladacycles).[17]2. Check boronic acid purity by NMR. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).[17]3. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., Toluene, DMF, THF).[11][16] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture can catalyze the coupling of two boronic acid molecules.[3] | Improve degassing technique. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its reduction to Pd(0) is efficient.[3] |
| Protodeboronation | The C-B bond is cleaved by a proton source (often water) before transmetalation can occur. This is more common with electron-rich or sterically hindered boronic acids. | Use a stronger, less nucleophilic base (e.g., K₃PO₄). Minimize water content if possible, or switch to anhydrous conditions. Using boronate esters can increase stability.[12][17] |
| Difficult Purification | Contamination with residual catalyst, ligands, or boron-containing byproducts. | After the reaction, consider a wash with an aqueous solution of NaOH to remove boronic acid residues. A filtration through a pad of Celite can help remove palladium black. |
Safety Precautions
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Boronic Acids: While generally of low toxicity, they can be irritants. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and/or irritants. Avoid contact with skin and eyes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MyBest.SHOP. 3-Bromo-2-fluorophenylboronic acid. [Link]
-
Zhang, T., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Kempe, K. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Lee, S. J. (2019). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]
-
Miyaura, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry. [Link]
-
Santos, M. A. R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]
-
ResearchGate. (2010). Scheme 3: Competition experiment demonstrating the inhibitory effect of 2,3,6-trifluorophenyl boronic acid on Suzuki coupling. [Link]
-
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. [Link]
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Application Notes and Protocols for the Use of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic Acid in Biaryl Synthesis
Introduction: Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] The controlled synthesis of these structures allows for the fine-tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a sophisticated building block, offering chemists a unique combination of steric and electronic features. The presence of a fluorine atom at the C2 position, an ethoxy group at C6, and a bromine atom at C3 provides multiple handles for synthetic diversification and introduces conformational constraints that can be crucial for optimizing interactions with biological targets.[2][3] This application note provides a comprehensive guide to the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning transformation that has become indispensable for the formation of carbon-carbon bonds.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our boronic acid) and an organohalide.[4] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.[4]
-
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
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- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in the synthesis of pharmaceutical intermediates. Boronic acids, particularly those incorporating fluorine atoms, are invaluable reagents in modern medicinal chemistry due to their versatility in forming carbon-carbon bonds and their ability to modulate the physicochemical properties of target molecules.[1] This document will delve into the strategic importance of the unique substitution pattern of this compound, detailing its role in constructing complex biaryl scaffolds central to the development of novel therapeutics. A primary focus will be on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.[2] Detailed, field-proven protocols, mechanistic insights, and data presentation are included to enable researchers, scientists, and drug development professionals to effectively utilize this versatile building block.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
The pharmaceutical industry's pursuit of novel and effective therapeutics is heavily reliant on the synthesis of complex organic molecules that serve as active pharmaceutical ingredients (APIs). Boronic acids, characterized by their B(OH)₂ functional group, have emerged as indispensable tools for medicinal chemists, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of C(sp²)–C(sp²) bonds, a common linkage in a vast array of drug molecules.[3]
The incorporation of fluorine into organic molecules is a widely employed strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, improve its bioavailability by increasing lipophilicity, and modulate its binding affinity to biological targets. This compound is a trifunctional reagent that offers a unique combination of reactive handles and modulating substituents:
-
The Boronic Acid Moiety: Serves as the key functional group for palladium-catalyzed cross-coupling reactions.
-
The Bromo Substituent: Provides an additional, orthogonal site for further functionalization via another cross-coupling reaction, allowing for the sequential construction of complex molecular architectures.
-
The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid and the resulting biaryl product's electronic properties. Its position can also induce conformational constraints in the final molecule, which can be crucial for target engagement.
-
The Ethoxy Group: This electron-donating group can also modulate the electronic properties of the aromatic ring and offers a potential point for interaction within a protein binding pocket.
This combination of features makes this compound a highly valuable building block for creating diverse libraries of compounds in drug discovery campaigns.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds. These structures are prevalent in a wide range of pharmaceuticals, including anti-inflammatory, anti-viral, and anti-cancer agents.[4]
Mechanistic Rationale
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.[5]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the 3-bromo-6-ethoxy-2-fluorophenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction. The electronic and steric properties of both the boronic acid and the coupling partner must be considered.
Application in the Synthesis of EGFR Inhibitor Intermediates
A significant application of structurally similar boronic acids is in the synthesis of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR). EGFR inhibitors are a crucial class of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC).[6] The investigational drug AZD3759, a potent, brain-penetrant EGFR inhibitor, features a (3-chloro-2-fluorophenyl)amino group, highlighting the importance of this substitution pattern.[7][8]
The synthesis of precursors to such inhibitors often involves a key Suzuki-Miyaura coupling step to construct the core biaryl or aryl-amino-quinazoline scaffold. This compound is an ideal reagent for synthesizing analogues and intermediates for this class of drugs.
Exemplary Synthetic Protocol: Coupling with a Halogenated Heterocycle
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide (Het-X), a common step in the synthesis of kinase inhibitor cores.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.2 equiv.)
-
Heteroaryl Halide (e.g., 4-chloro-7-methoxyquinazoline) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.)
-
Degassed Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction Vessel (e.g., round-bottom flask or microwave vial)
-
Inert Gas Supply (Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the reagents as described in step 1 of the conventional protocol.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After cooling, perform the work-up and purification as described in steps 7-9 of the conventional protocol.
Data and Optimization
The selection of reaction parameters is crucial for achieving high yields and purity. The following table provides a guideline for optimizing the reaction based on the nature of the coupling partners.
| Parameter | Condition | Rationale & Causality |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like XPhos or SPhos | The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling with less reactive aryl chlorides. Pd(PPh₃)₄ is a reliable choice for aryl bromides and iodides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[7] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. K₃PO₄ is a strong base suitable for many transformations. |
| Solvent | Toluene, 1,4-Dioxane, DMF, with an aqueous phase | A polar, aprotic solvent is typically used. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |
| Temperature | 80-150 °C | Higher temperatures are generally required for less reactive halides (bromides and especially chlorides). Microwave heating can significantly reduce reaction times by allowing for rapid heating to higher temperatures.[9] |
Conclusion
This compound is a sophisticated and highly versatile chemical building block with significant applications in the synthesis of pharmaceutical intermediates. Its unique arrangement of a reactive boronic acid, an orthogonal bromo handle, and modulating fluoro and ethoxy groups provides medicinal chemists with a powerful tool for constructing complex biaryl systems. The application of this reagent in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of scaffolds for targeted therapies, such as EGFR inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable compound in their drug discovery and development programs.
References
- Vertex AI Search. (2025, October 24).
- Vertex AI Search. (n.d.). 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (CAS: 874289-44-8).
- Vertex AI Search. (2026, January 5).
- Evonik Health Care. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (2024, July 5).
- Vertex AI Search. (2025, January 21).
- MDPI. (n.d.).
- RSC Publishing. (n.d.).
- ACS Publications. (2016, February 10). Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- ChemRxiv. (2023, May 18). Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Dove Medical Press. (2022, May 16). EGFR inhibitors synthesis and biological assessment.
- ResearchG
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- NIH. (2017).
- MedchemExpress.com. (n.d.). Zorifertinib (AZD3759) | EGFR Inhibitor.
- NIH. (2023, June 16).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction.
- Google Patents. (n.d.). US5254776A - Synthesis of bromobiphenyls.
- Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
Sources
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- 4. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 5. Harnessing a bis-electrophilic boronic acid lynchpin for azaborolo thiazolidine (ABT) grafting in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in Complex Molecule Synthesis
Introduction: A Trifunctional Linchpin for Advanced Synthesis
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a uniquely functionalized aromatic building block that serves as a powerful tool for the construction of complex organic molecules. Its strategic trifunctional substitution pattern—featuring a boronic acid, a bromine atom, and an electron-donating ethoxy group, all influenced by an ortho-fluoro substituent—offers chemists a versatile platform for sequential and site-selective carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth exploration of its reactivity, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry used extensively in pharmaceutical and materials science research.[1][2][3] Boronic acids are essential building blocks for creating bioactive molecules and exploring structure-activity relationships.[4][5]
Structural Features and Strategic Advantages
The utility of this compound stems from the distinct roles of its substituents:
-
Boronic Acid [-B(OH)₂]: This functional group is the primary reactive site for Suzuki-Miyaura cross-coupling, enabling the formation of a new C-C bond with a wide array of aryl, heteroaryl, or vinyl halides and triflates.[1][6]
-
Bromine (-Br): As a halogen, bromine serves as a secondary, orthogonal reactive handle. Its C-Br bond is typically less reactive than a C-I bond but more reactive than a C-Cl bond in palladium-catalyzed reactions, allowing for selective initial coupling at the boronic acid site, followed by a subsequent coupling at the bromine site.[7][8]
-
Ortho-Fluoro (-F): The fluorine atom positioned ortho to the boronic acid exerts a significant electronic and steric influence. It can modulate the reactivity of the boronic acid and influence the conformational preferences of the resulting biaryl products. In drug discovery, the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
-
Ethoxy (-OC₂H₅): This electron-donating group can influence the electronic nature of the aromatic ring, potentially affecting the rates and outcomes of cross-coupling reactions.
This combination of functionalities allows for the strategic and controlled assembly of highly substituted, complex molecular architectures, which are often sought in the development of novel pharmaceuticals and advanced materials.[2][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds.[1][10] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl halide, the base, and the magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Expected Reactivity
The following table provides a guideline for expected outcomes based on the reactivity of different aryl halides in Suzuki-Miyaura coupling reactions. The reactivity order is generally I > Br > OTf >> Cl.[8]
| Aryl Halide Type | Typical Catalyst System | Base | Temperature (°C) | Expected Reactivity/Yield |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | 80 - 100 | High / >90% |
| Aryl Bromide | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | K₃PO₄ or CsF | 90 - 110 | Good to High / 80-95% |
| Aryl Chloride | Pd₂(dba)₃/RuPhos or PEPPSI-IPr | K₃PO₄ or Cs₂CO₃ | 100 - 120 | Moderate to Good / 60-85% |
Note: This data is illustrative. Optimal conditions may vary depending on the specific substrates and should be determined experimentally.[13]
Advanced Application: Sequential Cross-Coupling for Complex Scaffolds
A key advantage of this compound is its suitability for sequential, one-pot, or stepwise cross-coupling reactions.[7][14] This allows for the controlled and differential introduction of two different aryl or vinyl groups.
Caption: Workflow for sequential cross-coupling reactions.
Protocol 2: Illustrative Sequential Suzuki-Miyaura Coupling
This protocol describes a two-step sequence to synthesize a differentially di-substituted biaryl compound.
Step 1: First Suzuki-Miyaura Coupling (at Boronic Acid site)
-
Follow Protocol 1, using this compound as the starting material and an appropriate aryl halide (Ar¹-X).
-
After purification, this step yields the intermediate, 1-bromo-4-ethoxy-2-fluoro-3-(Ar¹)-benzene.
Step 2: Second Suzuki-Miyaura Coupling (at Bromine site)
Materials:
-
Intermediate from Step 1 (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (Ar²-B(OH)₂) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 mmol)
-
Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Combine the intermediate from Step 1, the second arylboronic acid (Ar²-B(OH)₂), the base, and the palladium catalyst/ligand system in a reaction vessel under an inert atmosphere.
-
Add the degassed solvent and heat the mixture (typically 100-120 °C) until the reaction is complete.
-
Perform a standard aqueous work-up and purify the final product by column chromatography.
This sequential approach provides a powerful strategy for building molecular complexity from a single, versatile starting material.[7][15]
Safety and Handling
Arylboronic acids are generally stable solids but can be air-sensitive and hygroscopic.[16] Some boronic acids and their derivatives may act as chemical mutagens.[17][18]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][19] Avoid generating dust.[16]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., Argon) and in a cool, dry place, away from strong oxidizing agents.[19]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique trifunctional nature enables its use in both straightforward and sequential Suzuki-Miyaura cross-coupling reactions, providing efficient access to complex, highly substituted aromatic compounds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively leverage this building block in the synthesis of novel and impactful molecules.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- ResearchGate. Reaction mechanism of Suzuki–Miyaura coupling reaction catalyzed by Pd/DG‐COF.
- ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
- Wikipedia. Boronic acid.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025).
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016).
- Phenylboronic acid - SAFETY DATA SHEET.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025).
- Carl ROTH. Safety Data Sheet: Phenylboronic acid.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Myers, A. The Suzuki Reaction. Chem 115.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). J Environ Sci (China).
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
- Organic Chemistry Portal. Suzuki Coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- NIH. Synthesis of biologically active boron-containing compounds.
- NIH. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024).
- NIH. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008).
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. tcichemicals.com [tcichemicals.com]
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Topic: Ligand Selection for Suzuki Coupling of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex molecular architectures for pharmaceuticals and materials science.[1][2][3] However, its application to sterically congested and electronically complex substrates remains a significant challenge. This guide addresses the specific case of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid, a substrate characterized by severe steric hindrance from ortho-fluoro and ortho-ethoxy substituents. A further complication arises from its bifunctional nature, containing both an organohalide and an organoboron moiety, which introduces the risk of competitive self-coupling or polymerization. This document provides a detailed framework for strategic ligand selection, protocol optimization, and troubleshooting to successfully achieve selective intermolecular cross-coupling of this challenging substrate.
The Synthetic Challenge: Analyzing the Substrate
The successful cross-coupling of this compound requires a nuanced understanding of its structural features, which present formidable obstacles to the standard Suzuki-Miyaura catalytic cycle.
-
Steric Hindrance: The reaction center at the C-Br bond is flanked by a 2-fluoro substituent. The boronic acid at C1 is adjacent to both the 2-fluoro and a 6-ethoxy group. This steric congestion impedes all three key steps of the catalytic cycle: oxidative addition, transmetalation, and especially the final C-C bond-forming reductive elimination.[4][5] Overcoming this requires a catalyst system that is both highly active and sterically tailored.
-
Electronic Complexity: The 2-fluoro group is strongly electron-withdrawing, which can facilitate the initial oxidative addition of the palladium catalyst into the C-Br bond.[6] Conversely, the 6-ethoxy group is electron-donating, increasing electron density on the aromatic ring. The interplay of these effects requires a versatile catalyst.
-
Bifunctionality and Self-Coupling: The presence of both a bromide and a boronic acid on the same molecule creates a pathway for undesired self-coupling or polymerization. A successful protocol must kinetically favor the desired intermolecular reaction with a coupling partner over this intramolecular or intermolecular side reaction.
The Central Role of Ligand Selection
The ligand is not a passive spectator in the catalytic cycle; it is the primary tool for modulating the catalyst's properties to overcome the substrate's challenges.[6][7] The choice of ligand directly influences the rates of the catalytic steps.[8][9]
-
Facilitating Oxidative Addition: Bulky, electron-rich ligands are essential. They stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote its insertion into the C-Br bond.[10]
-
Promoting Transmetalation: While base selection is critical for activating the boronic acid, the ligand's steric and electronic properties influence the ease of ligand exchange and the subsequent transfer of the organic group from boron to palladium.[8][11]
-
Enabling Reductive Elimination: This is often the rate-limiting step for sterically hindered substrates. Bulky ligands create steric pressure that forces the two organic partners together, facilitating the formation of the new C-C bond and regenerating the active Pd(0) catalyst.[4][12]
For this specific challenge, two classes of ligands are paramount:
-
Bulky, Electron-Rich Monodentate Phosphines: This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are the industry standard for demanding cross-couplings. Their steric bulk and strong σ-donating ability accelerate the key steps of the catalytic cycle.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form highly stable and active palladium complexes.[14] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) offer a combination of steric bulk and electronic properties that are highly effective for coupling unreactive substrates.[15][16][17][18]
Visualizing the Catalytic Cycle
The ligand's influence is present throughout the entire catalytic process.
Caption: Workflow for systematic ligand screening in parallel.
Experimental Protocol: Ligand Screening
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand panel (e.g., XPhos, SPhos, RuPhos, IPr·HCl)
-
Base (e.g., Potassium phosphate tribasic (K₃PO₄), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene) and Water
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add the aryl bromide (0.1 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.15 mmol, 1.5 equiv), and K₃PO₄ (0.3 mmol, 3.0 equiv) to each of 8 oven-dried reaction vials equipped with stir bars.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium source and each ligand. Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the corresponding ligand (4 mol%) to each reaction vial. If using a precatalyst (e.g., XPhos Pd G3), add it directly (2 mol%).
-
Reaction Initiation: Add degassed 1,4-dioxane (1.0 mL) and water (0.1 mL) to each vial. Seal the vials tightly with Teflon-lined caps.
-
Heating and Monitoring: Place the vials in a preheated reaction block at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by taking small aliquots for LC-MS analysis. [19]5. Analysis: After completion, cool the reactions to room temperature. Dilute with ethyl acetate, filter through a small pad of celite, and analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine conversion, product yield, and the ratio of desired product to self-coupled byproduct.
Data Comparison Table
| Ligand | Pd Source | Base | Temp (°C) | Yield (%) | Self-Coupling (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 100 | ||
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 100 | ||
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 100 | ||
| IPr | Pd(OAc)₂ | K₃PO₄ | 100 | ||
| Control (No Ligand) | Pd₂(dba)₃ | K₃PO₄ | 100 |
Protocol 2: Optimized Procedure with a Recommended Ligand
Based on extensive literature precedent for sterically hindered substrates, Buchwald-type ligands are highly recommended. [13]XPhos, in particular, has demonstrated broad utility. The use of a well-defined palladium precatalyst, such as XPhos Pd G3, is advised as it ensures a 1:1 ligand-to-palladium ratio, improves air stability, and provides more reproducible results. [5][18] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid partner (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid partner, K₃PO₄, and the XPhos Pd G3 precatalyst. [19]2. Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an oxygen-free environment. [20]3. Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or degraded ligand.<[5]br>2. Insufficiently inert atmosphere (oxygen contamination).<[5]br>3. Base is not strong or soluble enough. | 1. Use a fresh, high-purity precatalyst (e.g., XPhos Pd G3).2. Ensure solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas.3. Switch to a stronger or more soluble base like Cs₂CO₃. Ensure K₃PO₄ is finely powdered. |
| High Self-Coupling | 1. Cross-coupling is too slow relative to self-coupling.2. Insufficient excess of the coupling partner. | 1. Switch to a more active/bulkier ligand (e.g., from SPhos to XPhos or an NHC) to accelerate reductive elimination.2. Increase the stoichiometry of the partner boronic acid to 1.5-2.0 equivalents.3. Consider slow addition of the bifunctional substrate to the reaction. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high for a sensitive boronic acid partner.3. Boronic acid is inherently unstable (e.g., some heteroaryl boronic acids). [9] | 1. Use carefully dried solvents and reagents. Reduce the amount of water in the solvent mixture.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). [21][22] |
| Stalled Reaction | 1. Catalyst deactivation.2. Product inhibition. | 1. Use a more robust ligand system like an NHC or a more sterically hindered Buchwald ligand.2. Run the reaction at a more dilute concentration. If the reaction stalls, adding a second portion of the catalyst (0.5-1.0 mol%) may help. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- BenchChem. (2025).
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Gstöttmayr, F. et al. (2010). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction.
- ChemBeq. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- Nolan, S. P. et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Royal Society of Chemistry. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Organ, M. G. et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- BenchChem. (2025). Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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Topic: Scale-up Synthesis using (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid (CAS No: 871126-14-6) as a key building block.[1] Boronic acids are fundamental reagents in modern organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling.[2][3] This guide moves beyond bench-scale procedures to address the specific challenges encountered during kilogram-scale production, including reaction optimization, thermal safety, impurity control, and efficient palladium removal. We present a detailed, validated protocol for a representative Suzuki-Miyaura coupling, grounded in established process chemistry principles to ensure robustness, reproducibility, and high purity of the final active pharmaceutical ingredient (API) intermediate.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized organoboron compound. Its utility in drug discovery stems from the unique electronic and steric properties conferred by its substituents:
-
Fluorine Atom: The ortho-fluorine atom can modulate the pKa of the boronic acid, influence the dihedral angle of the resulting biaryl product, and serve as a potential site for hydrogen bonding or metabolic blocking.
-
Ethoxy Group: This group enhances lipophilicity and can be a key interaction point within a protein binding pocket.
-
Bromo Group: The bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures in a sequential manner.
The combination of these features makes this reagent a valuable building block for synthesizing complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4] The Suzuki-Miyaura coupling, for which this reagent is primarily used, is one of the most powerful and widely adopted methods for C-C bond formation in industrial synthesis due to its mild reaction conditions and tolerance of diverse functional groups.[5]
Core Principles for Scale-Up of Suzuki-Miyaura Couplings
Transitioning a Suzuki-Miyaura coupling from milligram-scale to kilogram-scale introduces significant challenges that must be proactively managed. Success hinges on a deep understanding of the reaction mechanism and careful control over key process parameters.
The Catalytic Cycle and its Scale-Up Implications
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] Each step has unique sensitivities that are amplified at scale.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond. At scale, ensuring a consistently low-oxygen environment is critical, as oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to increased homocoupling of the boronic acid and stalled reactions.[7] Therefore, robust inerting of the reactor with nitrogen or argon is a non-negotiable first step.[8]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is base-mediated and is often the rate-limiting step. The choice of base, its solubility, and the solvent system are critical for efficient transmetalation and can significantly impact reaction kinetics and impurity profiles at scale.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. High temperatures can sometimes lead to side reactions, such as dehalogenation of the starting material.[4]
Workflow for Scale-Up Synthesis
The following diagram outlines the logical flow of operations for a typical large-scale Suzuki-Miyaura coupling reaction.
Caption: High-level workflow for a scaled-up Suzuki-Miyaura cross-coupling reaction.
Detailed Scale-Up Protocol: Synthesis of 2-((3-Bromo-6-ethoxy-2-fluorophenyl)amino)pyrimidine
This section details a robust, kilogram-scale protocol for the coupling of this compound with a representative heterocyclic amine partner.
Reaction Scheme:
(A graphical representation of the reaction would be placed here in a formal document)
This compound + 2-Aminopyrimidine → 2-((3-Bromo-6-ethoxy-2-fluorophenyl)amino)pyrimidine
Table 1: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Moles (mol) | Mass/Volume | Eq. |
| This compound | 871126-14-6 | 262.87 | 4.56 | 1.20 kg | 1.0 |
| 2-Aminopyrimidine | 109-12-6 | 95.10 | 4.79 | 0.456 kg | 1.05 |
| XPhos Pd G3 | 1445085-82-4 | 849.06 | 0.0228 | 19.4 g | 0.005 |
| Potassium Carbonate (K₂CO₃), milled | 584-08-7 | 138.21 | 11.4 | 1.58 kg | 2.5 |
| 2-Butanol (2-BuOH) | 78-92-2 | - | - | 7.2 L | 6 V |
| Deionized Water | 7732-18-5 | - | - | 3.6 L | 3 V |
| Celite® (for filtration) | 61790-53-2 | - | - | 200 g | - |
| QuadraSil® MP (Thiol scavenger) | N/A | - | - | 120 g | - |
| Isopropyl Acetate (IPAc) for Crystallization | 108-21-4 | - | - | As required | - |
Step-by-Step Protocol
A. Reactor Preparation and Inerting
-
Ensure the 50 L glass-lined reactor is clean, dry, and has been leak-tested. Oven-dry all charging funnels and glassware.[8]
-
Inert the reactor by performing three cycles of vacuum followed by a nitrogen backfill. Maintain a positive nitrogen pressure throughout the process.
B. Reagent Charging and Degassing
-
Charge the reactor with 2-Butanol (7.2 L) and deionized water (3.6 L).
-
Begin moderate agitation (100-150 RPM).
-
Charge the milled potassium carbonate (1.58 kg). Rationale: Milled base provides a higher surface area, improving reaction kinetics which is crucial for scalability.
-
Degas the solvent-base mixture by sparging with nitrogen for at least 60 minutes. This is a critical step to remove dissolved oxygen.[7]
C. Reaction Execution
-
Charge this compound (1.20 kg) and 2-Aminopyrimidine (0.456 kg) to the reactor under a strong nitrogen flow.
-
In a separate, dry glovebox or under a nitrogen blanket, weigh the XPhos Pd G3 catalyst (19.4 g). Rationale: XPhos is a highly active electron-rich biaryl phosphine ligand that promotes efficient oxidative addition, especially with challenging substrates.[9]
-
Add the catalyst to the reactor. Seal the reactor immediately.
-
Slowly heat the reaction mixture to the target internal temperature of 85-90 °C.[10] Monitor for any exotherm.
-
Maintain the temperature and monitor the reaction progress every 1-2 hours by taking a sample for UPLC/HPLC analysis (In-Process Control - IPC). The reaction is considered complete when <1% of the boronic acid starting material remains. Typical reaction time is 6-10 hours.
D. Work-Up and Palladium Removal
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Stop agitation and allow the phases to separate for 30 minutes.
-
Drain the lower aqueous phase to waste.
-
Charge deionized water (4 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous phase. Repeat this wash step.
-
Add the thiol-based metal scavenger (QuadraSil® MP, 120 g) to the organic layer. Heat the mixture to 60 °C and agitate for 4-6 hours. Rationale: Residual palladium levels are a major concern in pharmaceutical synthesis. Thiol-based scavengers are highly effective at binding and removing palladium to levels below regulatory limits (typically <10 ppm).[11][12]
-
Cool the mixture to 40-50 °C and filter through a pad of Celite® to remove the scavenger and any particulate matter. Wash the reactor and filter cake with warm 2-Butanol (1 L).
E. Product Isolation and Purification
-
Transfer the combined filtrate to a clean crystallizer vessel.
-
Concentrate the solution under vacuum to approximately 3 volumes (~3.6 L).
-
Slowly add Isopropyl Acetate (IPAc) as an anti-solvent (approx. 7.2 L) at 50 °C to induce crystallization.
-
Once a slurry has formed, cool the mixture slowly to 0-5 °C over 4-6 hours. Rationale: Slow cooling promotes the formation of larger, more uniform crystals, which are easier to filter and typically result in higher purity.
-
Hold at 0-5 °C for at least 2 hours to maximize yield.
-
Isolate the solid product by filtration on a Nutsche filter.
-
Wash the filter cake with cold IPAc (2 x 2 L).
-
Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
Table 2: Expected Results and Quality Control
| Parameter | Specification |
| Yield | 1.35 - 1.50 kg (75-83%) |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | > 99.5% area |
| Residual Palladium | < 10 ppm (by ICP-MS) |
| Residual Solvents | < 5000 ppm (2-BuOH, IPAc) |
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear standard PPE including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[13]
Reagent-Specific Hazards:
-
Boronic Acids: Generally considered to have low toxicity. However, they can be irritating to the eyes, skin, and respiratory system. Handle in a well-ventilated area or fume hood. Avoid dust inhalation.[14][15]
-
Organobromides: Can be irritants and are harmful if ingested or absorbed through the skin.[16]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care, preferably in a glovebox or contained charging system to avoid inhalation of fine powders.
-
Solvents: 2-Butanol and Isopropyl Acetate are flammable liquids. Keep away from ignition sources and use in an area with appropriate ventilation and grounding to prevent static discharge.[16]
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]
Conclusion
The successful scale-up of reactions involving this compound is highly achievable with careful planning and execution. This guide demonstrates that by focusing on core process chemistry principles—such as robust inerting, rational selection of catalysts and solvents, and integrated strategies for impurity and residual metal removal—high-yielding and high-purity outcomes can be reliably obtained. The detailed protocol serves as a validated starting point for drug development professionals aiming to incorporate this valuable building block into their manufacturing campaigns.
References
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Wagner, M., Wickendick, R., Langlois, A., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00193]
- Parmentier, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.Request PDF on ResearchGate. [URL: https://www.researchgate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.ResearchGate. [URL: https://www.researchgate.net/publication/231500206_Optimization_and_Scale-Up_of_a_Suzuki-Miyaura_Coupling_Reaction_Development_of_an_Efficient_Palladium_Removal_Technique]
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Safety Data Sheet - Bromobenzene.Sigma-Aldrich. (2023). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b57702]
- 6-Bromo-3-ethoxy-2-fluorophenylboronic acid.Pharmaffiliates. [URL: https://www.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.ResearchGate. [URL: https://www.researchgate.
- Safety Data Sheet - 1-Bromohexane.Thermo Fisher Scientific. (2025). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15166_S.pdf]
- Safety Data Sheet - 4-Cyano-2-fluorophenylboronic acid.Fisher Scientific. (2025). [URL: https://www.fishersci.com/msds?productName=H32501]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]
- Safety Data Sheet - 3-Fluorophenylboronic acid.Fisher Scientific. (2025). [URL: https://www.fishersci.com/msds?productName=AC305100050]
- (3-Bromo-2-ethoxy-6-fluorophenyl)boronic acid.Alchem.Pharmtech. [URL: https://www.alchem.pharmtech.com/cas-na-3-bromo-2-ethoxy-6-fluorophenyl-boronic-acid]
- (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid.CymitQuimica. [URL: https://www.cymitquimica.com/en/cas-1310403-98-5]
- (6-BROMO-2-ETHOXY-3-FLUOROPHENYL)BORONIC ACID.ChemUniverse. [URL: https://www.chemuniverse.com/product/P45366]
- Synthesis of biaryls without using heavy metals- the photosplicing approach.Royal Society of Chemistry. (2018). [URL: https://www.rsc.org/blogs/rsc/2018/11/05/synthesis-of-biaryls-without-using-heavy-metals-the-photosplicing-approach/]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.MDPI. (2020). [URL: https://www.mdpi.com/1420-3049/25/18/4323]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Coupling.pdf]
- (3-Bromo-2-fluorophenyl)boronic acid.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16217170]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.National Institutes of Health. (2018). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6008789/]
- 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid Safety Data Sheets.Echemi. [URL: https://www.echemi.com/msds/3-(benzyloxy)-6-bromo-2-fluorophenylboronic-acid-cas-957035-10-8.html]
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Application Note & Protocols: Strategic One-Pot Syntheses Utilizing (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Introduction: The Strategic Advantage of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, bifunctional boronic acids offer a unique strategic advantage, enabling sequential, one-pot cross-coupling reactions that streamline synthetic pathways, reduce waste, and improve overall efficiency.[3][4]
This compound is a prime example of such a strategic reagent. Its structure incorporates two distinct reactive sites: a nucleophilic boronic acid and an electrophilic bromo substituent. This inherent duality allows for a programmed, sequential formation of two different carbon-carbon bonds from a single starting material, all within a single reaction vessel. This application note provides an in-depth guide to leveraging this unique reactivity in one-pot synthesis strategies, complete with detailed protocols and the underlying chemical principles.
Core Principle: Orthogonal Reactivity in One-Pot Sequential Suzuki-Miyaura Coupling
The success of a one-pot sequential cross-coupling reaction hinges on the ability to control which reactive site engages in the catalytic cycle at a given time. In the case of this compound, the boronic acid moiety is poised to react first under standard Suzuki-Miyaura conditions. The subsequent coupling at the bromo- position can then be initiated by the addition of a second boronic acid and, if necessary, modification of the reaction conditions.
This sequential approach is highly advantageous as it avoids the need for isolation and purification of the intermediate product, leading to significant time and resource savings.[3]
Experimental Workflow & Catalytic Cycle
The logical flow of a one-pot sequential Suzuki-Miyaura coupling using this compound is depicted below. The process begins with the initial coupling of the boronic acid with a first aryl halide (Ar¹-X), followed by the introduction of a second boronic acid (Ar²-B(OH)₂) to couple with the bromo-substituent of the original reagent.
Figure 1: One-pot sequential Suzuki-Miyaura coupling workflow.
The underlying catalytic cycle for each Suzuki-Miyaura coupling step is a well-established process involving a palladium catalyst.
Figure 2: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application Protocol: One-Pot Sequential Synthesis of a Biaryl-Substituted Phenyl Ether
This protocol details a representative one-pot sequential Suzuki-Miyaura coupling using this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 262.87 | 1.0 | 1.0 |
| Aryl Halide 1 (e.g., 4-iodoanisole) | 234.04 | 1.0 | 1.0 |
| Aryl Boronic Acid 2 (e.g., phenylboronic acid) | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-iodoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (1.5 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl halide.
-
Cool the reaction mixture to room temperature. Do not work up the reaction.
Rationale: The choice of an aryl iodide in the first step is strategic. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[5] This ensures that the first coupling occurs selectively with the added aryl iodide, leaving the bromo-substituent on the core ring intact.
Step 2: Second Suzuki-Miyaura Coupling
-
To the cooled reaction mixture from Step 1, add phenylboronic acid (1.2 mmol) and additional K₂CO₃ (1.5 mmol).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the formation of the final product.
-
Cool the reaction to room temperature.
Rationale: A slight excess of the second boronic acid is used to ensure complete conversion of the intermediate. The temperature may be increased to facilitate the coupling with the less reactive aryl bromide.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome:
This protocol is expected to yield the desired biaryl-substituted phenyl ether. The yield and purity will depend on the specific substrates used and the optimization of reaction conditions.
Troubleshooting and Considerations
-
Homocoupling: Homocoupling of boronic acids can be a side reaction. Using a slight excess of the aryl halide in the first step and the boronic acid in the second can minimize this.
-
Catalyst Deactivation: If the reaction stalls, the addition of a fresh portion of the palladium catalyst may be necessary.
-
Base Selection: While K₂CO₃ is a common choice, other bases such as Cs₂CO₃ or K₃PO₄ may be more effective for certain substrates.
-
Solvent System: The choice of solvent can significantly impact the reaction. Toluene, DMF, or DME can be used as alternatives to 1,4-dioxane.
Conclusion
This compound is a valuable and versatile building block for the efficient synthesis of complex organic molecules. The one-pot sequential Suzuki-Miyaura cross-coupling strategy outlined in this application note demonstrates a powerful approach to streamline synthetic efforts, reduce waste, and accelerate the discovery and development of new chemical entities. The principles and protocols described herein provide a solid foundation for researchers to adapt and apply this methodology to their specific synthetic targets.
References
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
-
Lohmann, S., & von Wangelin, A. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2714–2743. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 13(19), 5092–5095. [Link]
-
Müller, T. J. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(1), 163. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of N-Substituted Pyridinium and Dihydropyridine Derivatives. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protolytic Deboration as a Predictor of the Efficiency of Suzuki–Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 53(14), 3592–3605. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
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- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using sterically hindered and electronically deactivated substrates such as (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. Here, we provide in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to enhance the success of your coupling reactions.
Understanding the Challenge: The Substrate
The boronic acid , this compound, presents a combination of steric and electronic hurdles that can impede the Suzuki-Miyaura catalytic cycle. The ortho fluorine and ethoxy groups create significant steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step.[1] Furthermore, the fluorine atom is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid but can also make it more susceptible to side reactions like protodeboronation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing very low or no conversion. What are the most likely initial causes?
A1: When a Suzuki coupling reaction fails to proceed, the issue often lies with the fundamental reaction setup and reagent quality. Before delving into more complex optimization, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen contamination can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[4]
-
Reagent Purity and Stability:
-
Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture. The presence of the electron-withdrawing fluorine substituent can increase susceptibility to hydrolytic instability.[5] Consider verifying the purity of your this compound via NMR.
-
Catalyst: Ensure your palladium source, especially if it's a Pd(0) species like Pd(PPh₃)₄, is active and has been stored correctly. Using air-stable Pd(II) precatalysts can offer more consistent results.[6]
-
-
Base and Solvent Quality: Use high-purity, dry solvents. The choice and quality of the base are critical; ensure it is finely powdered and has been stored under anhydrous conditions.
Q2: I've confirmed my basic setup is correct, but the yield is still poor. How do I begin to optimize the reaction conditions?
A2: With a sterically demanding and electronically challenging substrate, a systematic optimization of the catalyst system, base, and solvent is the next logical step. The interplay between these components is crucial for overcoming the high activation barriers associated with difficult couplings.
The following diagram outlines a logical workflow for troubleshooting and optimization:
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
In-Depth Troubleshooting Guides
Issue 1: Overcoming Steric Hindrance with Catalyst and Ligand Selection
The ortho substituents on your boronic acid create a sterically crowded environment around the reaction center. This makes it difficult for the palladium complex to get close enough for transmetalation to occur.
Causality: The standard Pd(PPh₃)₄ catalyst may be too small to effectively force the reductive elimination step for bulky biaryls and may not be robust enough for challenging substrates. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often required.[6] These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for oxidative addition, and their steric bulk can facilitate the final reductive elimination step.[7]
Troubleshooting Protocol: Ligand Screening
-
Vessel Preparation: In an oven-dried vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Place the vial in a preheated block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 2, 6, 12, 24 hours).
Recommended Ligands for Sterically Hindered Couplings:
| Ligand Name | Class | Key Features |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich, excellent for hindered substrates.[6] |
| SPhos | Biaryl Phosphine | Similar to XPhos, highly effective for challenging couplings.[6] |
| RuPhos | Biaryl Phosphine | Provides high catalytic activity for sterically demanding reactions. |
| t-Bu₃P | Alkyl Phosphine | Air-stable as HBF₄ salt, very electron-rich, good for hindered systems. |
| IMes | N-Heterocyclic Carbene (NHC) | Strong σ-donating properties and steric bulk.[6][7] |
This data is for comparative purposes. Optimal ligand choice is substrate-dependent.
Issue 2: Addressing Electronic Deactivation and Side Reactions
The electron-withdrawing fluorine atom on the phenylboronic acid can increase its propensity to undergo protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This is often exacerbated by the basic and sometimes aqueous conditions of the Suzuki reaction.[10]
Causality: Protodeboronation can occur through several pathways, including acid-promoted and base-catalyzed mechanisms.[8][11] In the context of Suzuki coupling, the base required for the catalytic cycle can also promote the formation of a boronate species that is susceptible to protonolysis by water or other protic sources in the reaction mixture.[8]
Troubleshooting Protocol: Base and Solvent Optimization
The choice of base and solvent are intrinsically linked.[12] A weaker base in a more polar, aprotic solvent might be sufficient to promote the reaction while minimizing protodeboronation.
-
Set up Parallel Reactions: Using the best catalyst/ligand system identified previously, set up a small array of reactions.
-
Vary the Base: Test a range of bases with different properties. Common choices include K₃PO₄, Cs₂CO₃, K₂CO₃, and t-BuOK.[13][14]
-
Vary the Solvent: For each base, test a few different degassed solvents. Aprotic solvents like dioxane, toluene, or THF are often preferred for difficult couplings.[12][15] Sometimes a small amount of water is necessary to dissolve the base, but for substrates prone to protodeboronation, anhydrous conditions may be superior.[16]
-
Analyze Results: Compare the product yield versus the formation of the protodeboronated byproduct (3-bromo-6-ethoxy-2-fluorobenzene) across the different conditions.
Advanced Solution: Use of Boronate Esters
If protodeboronation remains a significant issue, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[9][17] These esters are generally more stable to the reaction conditions and slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and thus suppressing the rate of protodeboronation.[10]
Caption: Suzuki cycle vs. protodeboronation side reaction.
General Protocol for a Challenging Suzuki Coupling
This protocol serves as a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, boronic acid, and base.
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure a fully inert atmosphere.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing by LC-MS or GC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This guide provides a comprehensive framework for diagnosing and solving issues related to low yields in Suzuki couplings with challenging substrates. By understanding the underlying chemical principles and systematically optimizing key reaction parameters, researchers can significantly improve the outcomes of their synthetic efforts.
References
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
- Zhang, Y., & Wu, J. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie.
- Zhang, Y., & Wu, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
- Gozdalik, J. T., et al. (2022).
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions.
- Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
- Tu, T., et al. (2012).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research.
- Various Authors. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. Consensus.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
- Fan, Q., & Zhang, Y. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
- Various Authors. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Derasp, J. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Newman, J. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Troubleshooting low yields in 3-Bromo-2-iodofuran Suzuki reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
Sources
- 1. reddit.com [reddit.com]
- 2. Sci-Hub: are you are robot? [sci-hub.box]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in Palladium Catalysis
Welcome to the technical support center for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in palladium-catalyzed cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the unique challenges and side reactions associated with this sterically hindered and electronically complex boronic acid. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a multifunctional aromatic moiety. However, its unique substitution pattern—featuring an ortho-fluoro group, an ortho-ethoxy group, and a meta-bromo group relative to the boronic acid—presents a specific set of challenges in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. Understanding the interplay of these substituents is critical for mitigating side reactions and achieving high yields of the desired product.
The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and its transmetalation rate. Conversely, the electron-donating ethoxy group, also in an ortho position, can sterically hinder the boron center and potentially chelate to the palladium catalyst, altering the reaction mechanism. This guide will address the most common issues encountered when using this reagent and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most likely causes?
Low yields with this substrate are often attributable to a combination of steric hindrance and competing side reactions. The primary culprits are typically protodeborylation and homocoupling of the boronic acid. The bulky ortho-ethoxy group can slow down the desired transmetalation step, giving these side reactions a greater opportunity to occur. Additionally, ensuring the quality and purity of the boronic acid is crucial, as it can degrade upon storage.
Q2: I am observing a significant amount of a byproduct that corresponds to the replacement of the boronic acid group with a hydrogen atom. What is this side reaction and how can I prevent it?
This side reaction is known as protodeborylation , and it is a common issue with sterically hindered and electron-rich arylboronic acids.[1] The ortho-ethoxy and ortho-fluoro substituents on your boronic acid make it particularly susceptible to this pathway, which is often accelerated by the presence of water and strong bases.[1]
To minimize protodeborylation, consider the following strategies:
-
Use of Milder Bases: Strong bases in aqueous media can promote protodeborylation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing rigorously dried solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be an effective strategy. The ester can then release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[2]
Q3: My reaction mixture contains a symmetrical biaryl derived from the coupling of two molecules of this compound. How can I avoid this homocoupling?
The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a palladium-peroxo complex that facilitates this undesired coupling.[3]
To prevent homocoupling:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
Q4: Could the ortho-fluoro substituent on my boronic acid be causing any specific side reactions?
Yes, while less common than protodeborylation, palladium-catalyzed C-F bond activation is a potential side reaction with fluoroaromatic compounds. This would lead to undesired products where the fluorine atom has been replaced. The likelihood of this occurring depends on the specific palladium catalyst and ligands used, as well as the reaction conditions. Using ligands that favor C-B bond activation over C-F bond activation is crucial.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during Suzuki-Miyaura coupling with this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored correctly. Consider using a more robust, air-stable precatalyst like a palladacycle.[4] |
| Steric Hindrance | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and reductive elimination.[4] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base | The choice of base is critical. For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation.[4] |
| Poor Solubility | Ensure all reagents are fully dissolved at the reaction temperature. Consider a different solvent system (e.g., dioxane/water, toluene/water, or 2-MeTHF). |
Issue 2: Predominance of Protodeborylation
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃) in an oven before use. |
| Base is too Strong | Switch to a milder base such as KF or CsF.[4] |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate for a "slow-release" strategy.[5] |
Issue 3: Significant Homocoupling Observed
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Pd(II) Reduction | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Ligand Choice | Employ bulky, electron-donating ligands that favor the cross-coupling pathway.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Formation of the Diethanolamine Adduct for Improved Stability
To mitigate protodeborylation, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[4]
Reagents:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent)
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable adduct can be used directly in the Suzuki-Miyaura coupling reaction, typically in protic solvents.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Primary side reactions of the boronic acid.
References
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 2011. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society, 2011. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate, 2018. [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 2024. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv, 2022. [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered and electronically unique substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.
Introduction: Understanding the Substrate's Challenges
This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The ortho-fluoro and ortho-ethoxy substituents create significant steric hindrance around the reactive boronic acid moiety.[1] This steric bulk can impede the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl ring, potentially affecting the oxidative addition and reductive elimination steps.[2] This guide will provide you with the expertise to overcome these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki couplings?
A1: The main difficulties arise from the steric hindrance imposed by the ortho-ethoxy and ortho-fluoro groups. This steric congestion can slow down or inhibit the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the electron-withdrawing fluorine substituent can modulate the reactivity of the boronic acid.[2] Careful selection of a sterically demanding and electron-rich ligand is crucial to facilitate the reaction.[2][3]
Q2: Which palladium catalyst and ligand systems are most effective for this type of sterically hindered boronic acid?
A2: For sterically demanding substrates like this compound, highly active catalyst systems are required. We recommend using palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands.[4] These ligands are known to accelerate both the oxidative addition and reductive elimination steps and can overcome steric challenges.[3][4]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-poor aryl chlorides/bromides.[2][4] |
| Buchwald G3/G4 Precatalysts | (Integrated Ligand) | Highly active, air- and moisture-stable, ensures efficient generation of the active Pd(0) species.[2] |
| PEPPSI™-IPr | (Integrated NHC Ligand) | N-Heterocyclic carbene (NHC) ligands offer high stability and activity for challenging couplings. |
Q3: How does the choice of base impact the reaction's success?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] For sterically hindered boronic acids, the choice of base can significantly influence the reaction rate and yield.
-
Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging couplings, providing a good balance of basicity and compatibility with sensitive functional groups.[2]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when weaker bases fail, particularly with less reactive coupling partners.[2]
-
Potassium Fluoride (KF): A milder, non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups on your coupling partner.[5]
Anhydrous conditions using a base like K₃PO₄ can sometimes be beneficial to minimize protodeboronation, a common side reaction.[7]
Q4: What solvents are recommended for this coupling reaction?
A4: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are generally preferred.
-
Dioxane: A common and often effective solvent for Suzuki couplings.[2]
-
Toluene: Another widely used solvent, particularly at higher temperatures.[8]
-
Tetrahydrofuran (THF): Suitable for reactions at or near room temperature.[2]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane with a higher boiling point.[7]
Often, a mixture of an organic solvent with water is used to aid in the dissolution of the inorganic base.[8] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Conversion | 1. Inefficient Catalyst System: The ligand may not be bulky or electron-rich enough to overcome steric hindrance. 2. Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) species. 3. Weak Base: The base may not be strong enough to efficiently form the boronate species. | 1. Switch to a more advanced ligand system: Employ a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][4] These promote the difficult oxidative addition and reductive elimination steps. 2. Ensure rigorous degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) and perform the reaction under a positive pressure of inert gas. 3. Screen stronger bases: Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. The increased basicity can accelerate the transmetalation step.[2] |
| Significant Protodeboronation | 1. Presence of Water and Strong Base: This combination can lead to the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. 2. High Reaction Temperature: Can accelerate the rate of protodeboronation. | 1. Use anhydrous conditions: Employ a dry solvent and a base like anhydrous K₃PO₄.[7] 2. Use a milder base: Consider using KF, which is less prone to promoting protodeboronation.[5] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst Turnover: A slow cross-coupling can allow side reactions like homocoupling to become more prevalent. | 1. Thoroughly degas all reagents and solvents: Minimize oxygen in the reaction vessel.[7] 2. Optimize the catalyst system: A more active catalyst that promotes a faster cross-coupling will outcompete the homocoupling pathway. Consider a higher catalyst loading if necessary. |
| Dehalogenation of the Aryl Halide Partner | 1. Presence of a Hydrogen Source: Can lead to the reduction of the aryl halide. 2. Side reactions of the catalyst: Some palladium hydride species can cause dehalogenation. | 1. Ensure anhydrous conditions: Water can sometimes act as a proton source. 2. Optimize the ligand and base: A well-chosen ligand can stabilize the palladium catalyst and minimize side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (2 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.[8]
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in your coupling reaction.
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Y. M. Wang, J. C. Vantourout, J. C. H. Lee, et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 29(10), 1254-1265.
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
-
BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
-
BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
-
N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
P. Pomarański, M. Rachwalski, K. Błaziak, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
-
Organic Chemistry Portal. Suzuki Coupling.
- S. L. Buchwald, C. Bolm. (2009). On the Role of Metal Contaminants in Catalysis with Iron.
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Wikipedia. Suzuki reaction.
-
A. F. Littke, G. C. Fu. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 124(49), 13662-13663.
- S. L. Buchwald, J. P. Wolfe, R. A. Singer, B. H. Yang. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- T. Hama, X. Liu, D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 125(37), 11176-11177.
-
S. L. Buchwald, S. D. Walker, S. L. slugs, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- A. Suzuki. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
-
TCI Chemicals. 3-Bromo-2-fluorophenylboronic Acid.
-
A. G. Myers. (2011). The Suzuki Reaction. Harvard University Chemistry 115 Lecture Notes.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- A. A. C. Braga, G. A. Molander, N. H. Morgon. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(1), 80-87.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing protodeboronation of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Welcome to the technical support center for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a primary focus on preventing protodeboronation.
Introduction: Understanding the Challenge of Protodeboronation
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility can be compromised by a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process leads to the formation of the undesired byproduct 2-bromo-5-ethoxy-1-fluorobenzene, reducing the yield of your target molecule.
The structure of this compound, with an electron-donating ethoxy group and ortho-fluorine and bromo substituents, presents a unique stability profile. Understanding the mechanisms driving protodeboronation is the first step toward mitigating this issue.
Protodeboronation can be catalyzed by both acid and base.[1] Under basic conditions, common in Suzuki-Miyaura coupling, the boronic acid is in equilibrium with its more reactive boronate form, which can be susceptible to protonolysis.[3][4] Conversely, acidic conditions can also promote this undesired reaction.[5]
This guide provides practical, evidence-based strategies to minimize protodeboronation and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group. What is happening?
A1: You are likely observing protodeboronation. This is the cleavage of the C-B bond, which is replaced by a C-H bond, leading to the formation of 2-bromo-5-ethoxy-1-fluorobenzene. This is a common side reaction for arylboronic acids, especially under the basic conditions of a Suzuki-Miyaura coupling.[1][3]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial. This compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[6][7][8] Avoid exposure to moisture and light. In the solid state, boronic acids can form cyclic trimers called boroxines through dehydration, which is often reversible upon dissolution but can affect stoichiometry.[9] For long-term storage, keeping the material in a desiccator at 2-8°C is recommended.[6]
Q3: Can I prepare a stock solution of this boronic acid?
A3: Preparing stock solutions of boronic acids is generally not recommended due to their limited stability in solution, especially in protic or aqueous solvents.[2][9] If a solution is necessary, it should be prepared fresh before use in an anhydrous, aprotic solvent.
Q4: My reaction is sluggish, and increasing the temperature seems to increase the amount of the protodeboronated byproduct. Why?
A4: Higher temperatures can accelerate both the desired cross-coupling reaction and the undesired protodeboronation.[10][11] If the rate of protodeboronation increases more significantly with temperature than the rate of your desired reaction, you will observe a lower yield of the target product. It is crucial to find an optimal temperature that balances reaction rate and reagent stability.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve stability and reduce the rate of protodeboronation.[9][12][13][14] Another strategy is the use of organotrifluoroborates, which are generally more stable and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][15]
Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to minimize protodeboronation of this compound.
Problem: Low Yield of Desired Product with Significant Protodeboronation
Below is a workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Detailed Experimental Protocols & Explanations
The choice and strength of the base are critical as protodeboronation is often base-catalyzed.[3][4] Strong bases, especially hydroxides, in aqueous media can accelerate the decomposition of the boronic acid.
-
Recommendation: Use weaker inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH).[16] Fluoride bases (e.g., CsF, KF) can also be effective, particularly with boronic esters.
-
Protocol for Base Screening:
-
Set up parallel reactions with your standard conditions.
-
In separate reactions, use 2-3 equivalents of K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Run the reactions for the same amount of time and at the same temperature.
-
Analyze the reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the protodeboronated byproduct.
-
| Base | Strength | Common Issues | Recommendation |
| NaOH, KOH | Strong | High rates of protodeboronation, especially in aqueous media. | Avoid if possible. |
| K₂CO₃, Cs₂CO₃ | Moderate | Generally a good starting point. Cs₂CO₃ can be more effective but is also more expensive. | Recommended starting point. |
| K₃PO₄ | Moderate | Often effective for challenging couplings. | A good alternative to carbonates. |
| Organic Bases | Weak | May not be strong enough to facilitate efficient transmetalation. | Generally not recommended for this purpose. |
Water can be the proton source for protodeboronation. Therefore, maintaining anhydrous conditions is crucial.
-
Recommendation: Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or 2-MeTHF.[17] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. If a co-solvent is necessary, minimize the amount of any protic solvent.
-
Protocol for Ensuring Anhydrous Conditions:
-
Oven-dry all glassware overnight and cool under a stream of inert gas.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Add molecular sieves (3Å or 4Å, activated) to the reaction mixture.[17]
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
As mentioned, higher temperatures can favor protodeboronation.
-
Recommendation: Find the lowest possible temperature at which the Suzuki-Miyaura coupling proceeds at a reasonable rate.
-
Protocol for Temperature Screening:
-
Set up several identical reactions using the optimized base and solvent conditions.
-
Run the reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor the reactions over time to find the optimal balance between reaction rate and byproduct formation.
-
A highly active catalyst can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation side reaction.[1]
-
Recommendation:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might be beneficial.
-
Use a High-Activity Catalyst: Employ modern palladium precatalysts (e.g., G3-XPhos, G3-SPhos) with bulky, electron-rich phosphine ligands. These are designed for high turnover rates and can be effective at lower temperatures.
-
If protodeboronation remains a significant issue, converting the boronic acid to a more stable derivative is a robust strategy.
-
Recommendation: Convert this compound to its corresponding pinacol ester. Boronate esters are generally more stable to storage and less prone to protodeboronation under basic conditions.[9][12][13]
-
Protocol for Preparation of the Pinacol Ester:
-
Dissolve the boronic acid in an appropriate solvent (e.g., toluene or THF).
-
Add 1.1 equivalents of pinacol.
-
Remove water, either by azeotropic distillation with a Dean-Stark trap or by the addition of a drying agent like anhydrous MgSO₄.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling after solvent removal or purification by column chromatography.
-
Caption: Using a pinacol ester to mitigate protodeboronation.
Conclusion
Preventing the protodeboronation of this compound requires a multi-faceted approach that considers the choice of base, solvent, temperature, and catalyst. By systematically optimizing these parameters and, if necessary, utilizing more stable boronic acid derivatives, researchers can significantly improve the yield and efficiency of their cross-coupling reactions. This guide provides a framework for troubleshooting and a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34893-34898. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 169-175. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12932-12935. [Link]
-
ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 35(8), 1053-1065. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Reddit. (2022). For the pro's (Suzuki). [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. [Link]
-
University of Texas at Austin. (n.d.). Practices for Proper Chemical Storage. [Link]
-
Acros Pharmatech. (n.d.). This compound. [Link]
-
PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. [Link]
-
Lead Sciences. (n.d.). (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid. [Link]
-
ChemUniverse. (n.d.). (6-BROMO-2-ETHOXY-3-FLUOROPHENYL)BORONIC ACID [P45366]. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 1310403-98-5|(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Guide for Reactions Involving Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with sterically hindered boronic acids. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide
This section addresses the most common and critical issues observed when working with sterically demanding boronic acids.
Q1: My reaction with a sterically hindered boronic acid shows low to no conversion. What are the primary factors to investigate?
A1: Failure to achieve conversion with sterically hindered substrates is a frequent challenge. The steric bulk impedes crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, a systematic evaluation of your reaction parameters is essential.
-
Catalyst & Ligand System (Most Critical Factor): Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The key is to employ a catalyst system that is both highly active and can accommodate the steric bulk.
-
Expertise & Experience: The palladium center needs a ligand that is both bulky and electron-rich. Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary for the oxidative addition step.[3] Their electron-donating nature accelerates the final, often rate-limiting, reductive elimination step to release the product.[1]
-
Recommendation: Switch to a catalyst system based on biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) .[1][4] These are designed for challenging couplings. Using a pre-formed palladium complex with one of these ligands (a "precatalyst") can also improve reproducibility.[1][4]
-
-
Choice of Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] For hindered substrates, this step is particularly sluggish.
-
Expertise & Experience: Weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient to promote the formation of the active boronate complex at a rate required for efficient catalysis.
-
Recommendation: Employ a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is a highly effective and commonly used choice for hindered couplings.[1][4][6] Cesium carbonate (Cs₂CO₃) is also an excellent option due to its higher solubility in organic solvents.[5]
-
-
Solvent and Temperature: These parameters are intrinsically linked. The solvent must dissolve all components at the reaction temperature and should be relatively non-coordinating.
-
Expertise & Experience: Sterically hindered couplings often require more energy to overcome the activation barriers of the key catalytic steps.
-
Recommendation: Use high-boiling point, non-polar aprotic solvents like dioxane or toluene .[4] These solvents are often used in combination with elevated temperatures (typically 80-120 °C) to drive the reaction forward.[3] Ensure your solvent is anhydrous, as water can promote side reactions (see Q2).
-
Q2: I'm observing significant protodeborylation, leading to the formation of an Ar-H byproduct instead of my desired Ar-Ar' product. How can I prevent this?
A2: Protodeborylation is the cleavage of the carbon-boron bond by a proton source, a common and frustrating side reaction.[6][7] This process is often accelerated by heat and the presence of a base, especially in aqueous media.[8][9]
-
Minimize Water Content: Water is a primary proton source in many Suzuki reactions.
-
Expertise & Experience: While some water is often necessary to dissolve inorganic bases and facilitate the formation of the active boronate species, excess water provides a ready source of protons for the undesired protodeborylation pathway.
-
Recommendation: Use anhydrous solvents and finely powdered, dry bases (e.g., K₃PO₄).[10] If your protocol requires a co-solvent, minimize the amount of water or consider alternative solvent systems.
-
-
Use Boronic Esters: Boronic acids can be protected as esters, which are generally more stable and less prone to protodeborylation.[8][11]
-
Expertise & Experience: The ester group must be cleaved in situ to generate the active boronate. This "slow release" of the boronic acid keeps its concentration low throughout the reaction, minimizing the opportunity for decomposition.[7][12]
-
Recommendation: Convert your boronic acid to a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate . MIDA boronates are exceptionally stable, crystalline solids that undergo controlled, slow hydrolysis under basic conditions, making them ideal for challenging couplings involving unstable boronic acids.[12]
-
-
Modify Reaction Setup:
-
Recommendation: In some cases, the slow addition of the boronic acid to the reaction mixture at high temperature can help maintain a low instantaneous concentration, thereby reducing the rate of protodeborylation relative to the desired cross-coupling.[2]
-
Q3: My main side product is from the homocoupling of my boronic acid (Ar-Ar). What causes this and how can I minimize it?
A3: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can participate in an oxidative cycle with the palladium catalyst that leads to the undesired dimer.
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and the reaction headspace.
-
Expertise & Experience: A simple nitrogen purge may not be sufficient to remove all dissolved oxygen from the solvent.
-
Recommendation: Employ more robust degassing techniques. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved gases. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can significantly reduce oxygen levels.[6]
-
-
Maintain an Inert Atmosphere:
-
Recommendation: After degassing, ensure the reaction is run under a positive pressure of an inert gas (e.g., using a nitrogen or argon balloon) for its entire duration. Use septa and syringes for all reagent additions to prevent the introduction of air.[1]
-
-
Catalyst Choice:
-
Expertise & Experience: Palladium(II) precatalysts are generally more stable to air than Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. However, once the active Pd(0) species is generated in situ, the system becomes oxygen-sensitive. The use of robust ligands can sometimes mitigate catalyst decomposition pathways that might be exacerbated by oxygen.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst system for a tetra-ortho-substituted biaryl synthesis?
For extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls, the choice of ligand is paramount. You need a ligand that provides significant steric bulk to promote reductive elimination. Buchwald-type biarylphosphine ligands are the gold standard here.
| Ligand | Common Application Notes |
| XPhos | A highly general and effective ligand for a wide range of sterically hindered substrates.[1][4] |
| SPhos | Particularly effective for hindered aryl chlorides and couplings involving heteroaryl boronic acids.[3][13][14] |
| RuPhos | Often successful when other ligands fail; excellent for creating sterically congested C(sp²)-N bonds and C-C bonds.[1][2] |
| NHC Ligands | N-Heterocyclic Carbenes offer strong σ-donation and tunable steric bulk, making them highly effective for activating unreactive coupling partners like aryl chlorides.[15][16] |
Q2: What are palladium precatalysts and what is their advantage?
Palladium precatalysts are stable, air-tolerant Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species upon heating in the presence of a base. They offer improved reproducibility and ease of handling compared to air-sensitive Pd(0) sources.[1] Examples include XPhos Pd G3 and SPhos Pd G2, which already contain the ligand in the correct ratio.[17]
Q3: Can I use a boronic acid that is a dark, sticky solid?
The purity of your boronic acid is critical. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), or they can decompose over time. Impurities can inhibit the catalyst. If purity is questionable, consider one of the following:
-
Recrystallize the boronic acid.
-
Convert it to a more stable boronic ester (pinacol or MIDA), which can be purified by chromatography and is often a crystalline solid.[12]
-
Form a diethanolamine adduct, which can be easily isolated and purified as a solid.[1]
Visualizations & Workflows
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The diagram below illustrates the key steps. For sterically hindered substrates (R¹ and/or R² = bulky groups), the Transmetalation and Reductive Elimination steps are often slow and require specialized, bulky ligands (L) to proceed efficiently.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting rate-limiting steps.
Troubleshooting Workflow
If your reaction fails, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol uses a Buchwald-type precatalyst and is a robust starting point for difficult substrates. Optimization may be required.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2–1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the atmosphere is inert.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the rigorously degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.[4]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Solvent Degassing (Freeze-Pump-Thaw)
-
Freeze: Place the solvent in a thick-walled flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gas has been removed. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
References
-
Thomas, S. et al. (2010). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC, NIH. Available at: [Link]
-
Bi, H.-P. et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. Available at: [Link]
-
Bi, H.-P. et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. ACS Publications. Available at: [Link]
-
Parker, H. L. et al. (2020). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Platzl, D. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Wang, D. et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Available at: [Link]
-
Uozumi, Y. et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Available at: [Link]
-
Altenhoff, G. et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Request PDF. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]
-
Cox, P. A. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with Bromo-Substituted Phenylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered when using bromo-substituted phenylboronic acids in palladium-catalyzed cross-coupling reactions. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction: The Challenge of Bromo-Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1] However, the presence of a bromo-substituent on the phenylboronic acid introduces specific challenges that can lead to low yields, catalyst deactivation, and complex product mixtures. This guide will dissect these issues and provide actionable, field-proven solutions.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses common experimental failures in a question-and-answer format, providing detailed causal explanations and step-by-step remedial protocols.
Question 1: My Suzuki-Miyaura reaction with a bromo-substituted phenylboronic acid is giving me low to no yield of the desired product. What are the most likely causes?
Answer:
A low or non-existent yield in this specific coupling scenario typically points to one or more of the following core issues: catalyst deactivation, competing side reactions involving the boronic acid, or suboptimal reaction conditions that fail to promote the desired catalytic cycle.
Root Cause Analysis & Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation and aggregation, leading to the formation of inactive palladium black.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[3]
-
Solution:
-
Use a Fresh, High-Quality Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly.
-
Employ Air-Stable Precatalysts: Consider using modern, well-defined palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are often more robust and generate the active Pd(0) species more reliably.[2]
-
Ensure Proper Degassing: Rigorously degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition.[4]
-
-
-
Homocoupling of the Bromo-substituted Phenylboronic Acid: A significant side reaction is the formation of a symmetrical biaryl from the coupling of two bromo-substituted phenylboronic acid molecules. This consumes your starting material and complicates purification.
-
Causality: This is often promoted by the presence of oxygen. Dioxygen can react with the Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[5] This complex can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating a Pd(0) species that can re-enter this unproductive cycle.[5]
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, meticulous exclusion of oxygen is critical.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
-
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of bromobenzene as a byproduct. This is a common issue with many boronic acids, particularly under basic aqueous conditions.
-
Solution:
-
Use Anhydrous Conditions: If possible, switch to anhydrous solvents and bases (e.g., CsF or K₃PO₄ in dioxane or toluene) to minimize the source of protons.
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.
-
Slow-Release Strategy: Employing a "masked" boronic acid derivative that slowly releases the active boronic acid into the reaction can keep its concentration low and minimize side reactions.[6]
-
-
-
Potential for Competitive Oxidative Addition: The C-Br bond on your bromo-substituted phenylboronic acid could potentially undergo oxidative addition to the Pd(0) center, competing with the intended oxidative addition of your aryl halide electrophile. This would lead to a complex mixture of products and consume the active catalyst in non-productive pathways. While the oxidative addition of an aryl halide is generally the rate-determining step and favored, this competitive pathway is a plausible side reaction.[7]
-
Solution:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos). These ligands tend to form monoligated, highly reactive Pd(0) species that can favor the oxidative addition of the primary electrophile and accelerate the overall catalytic cycle, outcompeting potential side reactions.[1]
-
Relative Reactivity of Halides: If your primary electrophile is an aryl iodide or triflate, its much higher rate of oxidative addition compared to the C-Br bond will likely minimize this side reaction.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a symmetrical biaryl corresponding to my bromo-substituted phenylboronic acid. How can I suppress this homocoupling?
A1: The primary cause of boronic acid homocoupling is often the presence of oxygen.[5] The most effective preventative measure is to ensure your reaction is performed under strictly anaerobic conditions.
-
Protocol for Ensuring Anaerobic Conditions:
-
Add your solid reagents (bromo-substituted phenylboronic acid, aryl halide, base, and catalyst) to a flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (argon is preferred over nitrogen for its higher density). Repeat this cycle at least three times.
-
Degas your solvent separately by sparging with argon for 30 minutes or by using the freeze-pump-thaw method.
-
Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
If homocoupling persists even under rigorously anaerobic conditions, it may be occurring through an alternative, oxygen-free mechanism, which has been observed with certain sterically hindered or electron-deficient substrates.[1] In such cases, optimizing the ligand and reaction temperature can be beneficial.
Q2: My bromo-substituted phenylboronic acid is of questionable quality. How can I purify it or ensure its stability?
A2: The quality and stability of boronic acids are paramount for successful Suzuki-Miyaura couplings. They can undergo dehydration to form boroxines or decomposition via protodeboronation upon storage.
-
Purification: Recrystallization is a common method for purifying boronic acids. A common solvent system is a mixture of an organic solvent (like acetone or ethyl acetate) and water or hexanes.
-
Stability Enhancement: A highly effective strategy is to convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct. These are often crystalline, air-stable solids that can be easily handled and stored. The active boronic acid is then released in situ under the reaction conditions.
-
Protocol for Formation of a Diethanolamine Adduct:
-
Dissolve the bromo-substituted phenylboronic acid (1.0 equiv.) in a suitable solvent such as methylene chloride in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
A precipitate will typically form. Continue stirring for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This stable adduct can often be used directly in the Suzuki-Miyaura reaction.
-
Q3: Which catalyst and ligand system is generally recommended for couplings involving bromo-substituted phenylboronic acids?
A3: For challenging substrates like bromo-substituted phenylboronic acids, a robust and highly active catalyst system is recommended.
| Catalyst/Ligand Type | Examples | Rationale |
| Bulky, Electron-Rich Phosphine Ligands | SPhos, XPhos, RuPhos | These promote the formation of highly reactive, monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[1] This increased activity can help the desired reaction outcompete side reactions. |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes | NHC ligands are strong σ-donors and form very stable palladium complexes. This stability can prevent catalyst decomposition at higher temperatures and lead to higher overall turnover numbers. |
| Air-Stable Precatalysts | Buchwald G3/G4 Palladacycles, PEPPSI™-IPr | These well-defined Pd(II) precatalysts provide a reliable source of the active Pd(0) catalyst in situ and are easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[2] |
Recommendation: A good starting point would be a second or third-generation Buchwald precatalyst in combination with a biarylphosphine ligand like SPhos.
Visualizing the Problem: Catalytic Cycles and Deactivation Pathways
Understanding the interplay between the productive catalytic cycle and potential deactivation pathways is key to effective troubleshooting.
The Productive Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic pathway for C-C bond formation.
Deactivation Pathways with Bromo-Substituted Phenylboronic Acids
Caption: Competing pathways that reduce yield and deactivate the catalyst.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
- Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Rodríguez, N., Cuenca, A., Ramírez de Arellano, C., Medio-Simón, M., & Asensio, G. (2003). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters, 5(10), 1705–1708.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Palladium Catalyst for the Selective C(sp²)–Br Bond Coupling of Bromomethyl Bromobenzenes with Arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the oxidative addition of aryl bromides to palladium(0) complexes generated in situ from the ligand and Pd(dba)₂. Organometallics, 30(11), 2969-2976.
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Theses and Dissertations, The University of Texas Rio Grande Valley.
- Singh, R., & Nolan, S. P. (2005). N-Heterocyclic carbenes in palladium catalysis. Journal of Organometallic Chemistry, 690(24-25), 5832-5843.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
- Wikipedia. (n.d.). Suzuki reaction.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Nakamura, Y., et al. (2024).
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- ACS Catalysis Journal. (2026).
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3462–3465.
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Improving the solubility of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid in reaction media
Welcome to the technical support center for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use, with a primary focus on improving its solubility in reaction media. As a specialized reagent, its behavior in solution is critical to the success of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction conditions and achieve reliable, reproducible results.
Troubleshooting Guide: Solubility Issues
Low solubility of your boronic acid is a frequent cause of slow or incomplete reactions. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Issue 1: The boronic acid is not dissolving in the primary reaction solvent.
Root Cause Analysis:
Arylboronic acids, including this compound, exhibit a wide range of solubilities in organic solvents. Their solid-state structure, often characterized by intermolecular hydrogen bonding, and the equilibrium with their trimeric anhydride form, boroxine, significantly influence their dissolution.[1][2] The choice of a single "ideal" solvent can be challenging, as polarity plays a complex role.[3][4]
Solutions & Step-by-Step Protocol:
-
Systematic Solvent Screening: Do not rely on a single solvent. A screening process is the most effective first step.
-
Protocol:
-
To a series of small vials, add a fixed amount of this compound (e.g., 5 mg).
-
Add a measured volume (e.g., 0.5 mL) of each test solvent.
-
Stir or agitate at room temperature for a set period (e.g., 15 minutes).
-
Visually assess solubility and record your observations.
-
-
-
Employ Co-Solvents: A mixture of solvents often provides better solvating power than a single solvent. For Suzuki-Miyaura reactions, a common practice is to add water to the organic solvent.[5]
-
Rationale: Water can help dissolve inorganic bases and facilitate the activation of the boronic acid for transmetalation.[5][6] The hydrogen-bond acceptor properties of the solvent system also strongly affect the hydrolytic equilibrium between the boronic acid and the less soluble boroxine.[7][8][9]
-
Recommended Mixtures:
-
-
Temperature Adjustment: Solubility is generally temperature-dependent.
-
Action: Gently warm the reaction mixture. A moderate increase in temperature (e.g., to 40-60 °C) can significantly improve solubility.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent system. Decomposition of the boronic acid can occur at elevated temperatures.[11]
-
Logical Workflow for Solvent Selection:
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Purification Strategies for Products Derived from (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Welcome to the technical support center for the purification of products derived from (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a substituted arylboronic acid, it is a key building block in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2]
The unique substitution pattern of this boronic acid—containing bromo, ethoxy, and fluoro groups—introduces specific challenges and considerations during product purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the common and complex purification issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of compounds synthesized using this compound.
Q1: What are the most common impurities I can expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: In a typical Suzuki-Miyaura coupling, you can anticipate several classes of impurities derived from the starting materials and reaction conditions. These include:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same boronic acid or two molecules of the aryl halide partner. This is often promoted by the presence of oxygen.[3]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Protodeboronation Byproducts: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-bromo-5-ethoxy-1-fluorobenzene. This side reaction is often catalyzed by the base and can be more pronounced under extended reaction times or at elevated temperatures.[4][5]
-
Residual Palladium Catalyst: The palladium catalyst, often in various forms (e.g., Pd(0), Pd(II)), can contaminate the final product.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate analysis and purification.[6]
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: Unreacted boronic acids can often be removed with a simple liquid-liquid extraction procedure. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts, which are typically more soluble in aqueous phases.
-
Basic Wash: During the aqueous work-up, washing the organic layer with a mild aqueous base (e.g., 1M NaOH, K₂CO₃ solution) will extract the acidic boronic acid into the aqueous layer. Be mindful that highly basic conditions can promote protodeboronation of some arylboronic acids.[5]
-
Specialized Scavengers: For more stubborn cases, scavenger resins like diethanolaminomethyl polystyrene (DEAM-PS) can be used to selectively bind and remove boronic acids from an organic solution.[5]
Q3: What is the best general approach for a first-pass purification of a crude product from a Suzuki-Miyaura reaction?
A3: A well-executed aqueous work-up followed by flash column chromatography is the standard and most effective initial purification strategy.
-
Aqueous Work-up: After the reaction, quench the mixture with water and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water, a mild base (if boronic acid removal is needed), and finally with brine to remove residual water.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Flash Column Chromatography: The resulting crude oil or solid can then be purified by flash chromatography on silica gel.[7] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand.
Q4: Are there any known stability issues with products derived from this boronic acid that I should be aware of during purification?
A4: The presence of the fluoro and ethoxy groups can influence the electronic properties and stability of the resulting biaryl products.
-
Silica Gel Stability: While many biaryl compounds are stable on silica gel, highly functionalized or electron-rich systems can sometimes degrade on acidic silica.[8] If you observe streaking on TLC or poor recovery from a column, your compound may be acid-sensitive.
-
Fluorinated Compounds: The presence of fluorine can lead to unique intermolecular interactions, which may affect solubility and crystallization behavior.[9]
Section 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for more complex purification challenges.
Scenario 1: My crude ¹H NMR is very complex. How do I begin to devise a purification strategy?
You've completed your reaction and the initial NMR spectrum of the crude product shows a multitude of peaks, making it difficult to confirm product formation and identify impurities.
Diagnostic Workflow:
Caption: Decision workflow for NMR-guided purification.
Step-by-Step Solution:
-
Identify Diagnostic Peaks: Look for characteristic signals of your expected product. For a biaryl product, this would be the appearance of new, distinct aromatic signals and the disappearance of the boronic acid's characteristic broad -OH peak (if visible).
-
Assess Starting Material Consumption: Compare the crude NMR to the spectra of your starting materials. The presence of significant amounts of starting material signals indicates an incomplete reaction.
-
Look for Impurity Patterns:
-
Homocoupling: Symmetrical homocoupling products will often have simpler NMR spectra than the desired unsymmetrical product.
-
Protodeboronation: The appearance of signals corresponding to 2-bromo-5-ethoxy-1-fluorobenzene is a key indicator of this side reaction.
-
-
Develop a Strategy: Based on the identified impurities, devise a multi-step purification plan. For example, if both unreacted boronic acid and homocoupled byproducts are present, an initial basic wash followed by column chromatography is a logical approach.
Scenario 2: I'm struggling to separate my product from a closely-eluting impurity during column chromatography.
Your product and a byproduct have very similar Rf values on TLC, leading to poor separation on a silica gel column.
Optimization Strategies for Flash Chromatography:
| Strategy | Rationale | Example Implementation |
| Solvent System Modification | Change the selectivity of the separation by altering the nature of the mobile phase. Different solvents interact with the analyte and stationary phase in unique ways. | If using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Sometimes, adding a third solvent can improve separation.[10] |
| Gradient Optimization | A shallower gradient increases the resolution between closely eluting compounds by slowing down their migration through the column. | Instead of a 0-50% gradient of ethyl acetate in hexane over 10 column volumes, try a 10-30% gradient over 20 column volumes.[11][12] |
| Alternative Stationary Phase | If separation on silica (a polar, acidic stationary phase) is poor, an alternative stationary phase with different properties may be effective. | Consider using neutral or basic alumina, or for non-polar compounds, reversed-phase silica (C18).[13] |
Scenario 3: My product appears to be degrading on the silica gel column.
You notice new spots appearing on TLC fractions collected from the column, and your overall yield is low, suggesting decomposition on the stationary phase.
Explanation and Solutions:
Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds. The Lewis acidic sites on the silica surface can be particularly problematic for molecules with sensitive functional groups.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before running the column.
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent system containing 1-3% triethylamine or ammonia. Pack the column with this slurry. This will create a basic environment that can protect your compound.[11]
-
-
Switch to a Different Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil.[8]
-
Avoid Chromatography: If the compound is highly sensitive, consider non-chromatographic purification methods.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[14][15][16] The unique properties of fluorinated molecules can sometimes make solvent selection challenging, but a systematic screening is often successful.[9]
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Scenario 4: After purification, my product is still contaminated with a grey/black residue, likely residual palladium.
Even after column chromatography, your final product has a metallic tint, indicating palladium contamination, which is unacceptable for many applications, especially in pharmaceuticals.
Palladium Removal (Scavenging) Techniques:
Homogeneous palladium catalysts used in Suzuki couplings can be challenging to remove completely.[17] If simple filtration through Celite is insufficient[18], several dedicated methods can be employed.
| Method | Description | Protocol |
| Activated Carbon | A cost-effective method where palladium species are adsorbed onto the surface of activated carbon.[19] | Dissolve the impure product in a suitable solvent (e.g., toluene, ethyl acetate). Add a small amount of activated carbon (e.g., 5-10 wt% relative to the product), stir for 1-2 hours at room temperature, and then filter the mixture through a pad of Celite.[20] |
| Thiol-Based Scavengers | These are functionalized resins or silica gels that have a high affinity for palladium and other transition metals. They form strong bonds with the metal, effectively removing it from the solution. | Various commercial scavenger resins are available (e.g., SiliaMetS Thiol, PhosphonicS SPM32).[17] Follow the manufacturer's instructions, which typically involve stirring the product solution with the resin for a set period, followed by filtration. |
| Aqueous Washes | Certain aqueous solutions can help extract palladium salts. | Washing the organic solution of your product with an aqueous solution of thiourea or sodium thiosulfate can sometimes be effective. |
Section 3: Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a starting point for the initial clean-up of a Suzuki-Miyaura reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the volume of the reaction solvent).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers. Wash sequentially with:
-
1M Na₂CO₃ solution (to remove unreacted boronic acid).
-
Deionized water.
-
Saturated NaCl solution (brine) to facilitate phase separation and remove bulk water.[21]
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Optimized Flash Column Chromatography for Biaryl Products
This protocol provides a systematic approach to purifying the crude product obtained from Protocol 1.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Dry-pack the column with silica gel. Equilibrate the column with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. A shallow gradient is often key for separating closely-related impurities.[13]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Crystalline Solids
If your final product is a solid, recrystallization can provide material of very high purity.[14]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, heptane, toluene).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[15]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution. Perform a hot filtration to remove the carbon.[14]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025).
- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Journal of the American Chemical Society.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem.
- Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Biotage.
- MDPI. (n.d.).
- University of Colorado Boulder. (n.d.).
- University of Rochester. (n.d.).
- Theseus. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
- University of Rochester. (n.d.).
- California State University, Stanislaus. (n.d.).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Longdom Publishing. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reddit. (2025).
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- Request PDF. (n.d.). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Request PDF.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Purification [chem.rochester.edu]
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- 19. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Impact of impurities in (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid on reaction outcome
Welcome to the technical support center for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the use of this reagent in organic synthesis, particularly in cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve issues arising from impurities, ensuring the success and reproducibility of your experiments.
I. Understanding the Reagent: this compound
This compound is a versatile building block in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, featuring a bromine atom for further functionalization, and ortho-fluoro and ethoxy groups that can influence reactivity and selectivity, makes it a valuable reagent for accessing complex molecular architectures. However, like all boronic acids, its purity is paramount to achieving desired reaction outcomes. Impurities can act as catalyst poisons, participate in unwanted side reactions, and complicate product purification, ultimately impacting yield and reproducibility.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and potential impurities of this compound.
Q1: What are the most common impurities I should be aware of in my this compound reagent?
A1: The primary impurities of concern can be categorized into two classes: process-related impurities from synthesis and degradation products.
-
Process-Related Impurities:
-
Starting Material: Residual 1-bromo-4-ethoxy-2-fluorobenzene from an incomplete initial reaction.
-
Homocoupled Byproduct: Formation of a symmetrical biaryl from the coupling of two molecules of the parent aryl halide during synthesis.
-
Inorganic Salts: Residual salts from the workup and purification steps.
-
-
Degradation Products:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine.[1][2] This is often the most prevalent impurity and can impact the stoichiometry of your reaction.
-
Protodeboronated Product: (4-Bromo-3-ethoxy-1-fluorobenzene) - This arises from the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under basic conditions.[3][4]
-
Oxidative Degradation Products: Exposure to air can lead to oxidation of the boronic acid.
-
Q2: My NMR spectrum of this compound looks complex and doesn't match the expected structure. What could be the reason?
A2: The complexity in the NMR spectrum often arises from the equilibrium between the boronic acid and its corresponding boroxine. This can result in broadened peaks or multiple sets of signals. To obtain a cleaner spectrum, you can try the following:
-
Add a drop of D₂O or CD₃OD: This will facilitate the hydrolysis of the boroxine back to the monomeric boronic acid, often resulting in a sharper, more interpretable spectrum.
-
Heat the sample: Gently heating the NMR tube can sometimes help to sharpen the signals.
-
Derivatization: For definitive characterization, you can derivatize the boronic acid with diethanolamine to form a stable adduct, which typically gives a clean NMR spectrum.
Q3: How should I store this compound to minimize degradation?
A3: To maintain the integrity of the reagent, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can lead to the formation of boroxines and oxidative degradation products, respectively.
III. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound in Suzuki-Miyaura reactions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivation | Impurities in the boronic acid can poison the palladium catalyst.[5] | - Use a higher purity grade of the boronic acid. - Consider performing a purification step on your existing reagent (see Section IV). - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
| Ineffective Base | The choice of base is critical and can be substrate-dependent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For sterically hindered substrates, stronger bases like K₃PO₄ are often more effective. |
| Sub-optimal Solvent System | The solvent system influences the solubility of reagents and the reaction kinetics. | - Ensure your solvent is anhydrous and degassed. - A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The ratio can be optimized. |
| Low Reaction Temperature | The ortho-substituents may increase the steric hindrance, requiring more energy to overcome the activation barrier. | - Gradually increase the reaction temperature in 10-20°C increments. |
Problem 2: Formation of Significant Side Products
A. Identification of Side Products
| Side Product | Identification by Mass Spectrometry (MS) | Underlying Cause |
| Homocoupled Boronic Acid | [M+M-B(OH)₂-B(OH)₂]⁺ | Reaction of two boronic acid molecules. Often catalyzed by palladium and promoted by oxygen.[6][7] |
| Protodeboronated Starting Material | [M-B(OH)₂]⁺ | Cleavage of the C-B bond. Can be base-catalyzed or occur at elevated temperatures.[3][4] |
B. Mitigation Strategies
1. Homocoupling of this compound:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst to minimize the presence of oxygen.
-
Use of Reductants: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
-
Ligand Choice: Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling.
2. Protodeboronation:
-
Base Selection: Use the mildest base that effectively promotes the desired cross-coupling.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the purification and analysis of this compound.
Protocol 1: Purification of this compound via Diethanolamine Adduct Formation
This protocol is useful for removing non-boronic acid impurities and breaking down boroxines.
Materials:
-
Crude this compound
-
Diethanolamine
-
Diethyl ether (anhydrous)
-
Saturated aqueous solution of boric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of diethyl ether.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring.
-
A white precipitate of the diethanolamine adduct should form. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Suspend the adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of boric acid.
-
Stir vigorously for 1-2 hours to liberate the free boronic acid into the organic layer.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Analytical Method for Purity Assessment by LC-MS
This method can be used to identify and quantify the boronic acid and its common impurities.
Instrumentation:
-
Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer (LC-MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
UV Detection: 254 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
Sample Preparation:
-
Dissolve a small amount of the boronic acid in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
V. Visual Diagrams
Diagram 1: Common Impurity Pathways
Caption: Key degradation and side-reaction pathways for the boronic acid.
Diagram 2: Suzuki-Miyaura Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
VI. References
-
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G., Ed. Wiley-VCH: Weinheim, Germany, 2011. [Link]
-
The Suzuki–Miyaura reaction. Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2016 , 138 (29), 9145–9157. [Link]
-
Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Amatore, C.; Le Duc, G.; Jutand, A. J. Am. Chem. Soc.2006 , 128 (21), 6829-36. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Iovine, P. M.; Korich, A. L. J. Org. Chem.2007 , 72 (25), 9636–9641. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. North, R.; Eisenbeis, S. Org. Process Res. Dev.2021 , 25 (1), 105–111. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Wang, B.; Raines, R. T. Proc. Natl. Acad. Sci. U.S.A.2021 , 118 (10), e2013691118. [Link]
-
Synthesis of (3,4,5-trifluorophenyl)boronic acid. Ishiyama, T.; Murata, M.; Miyaura, N. Org. Synth.2000 , 77, 176. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Fernandes, C.; Tiritan, M. E.; Pinto, M. Molecules2021 , 26 (11), 3247. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound [acrospharma.co.kr]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Catalysts for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid Reactions
Welcome to the dedicated technical support center for optimizing high-throughput screening (HTS) of catalytic reactions involving (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling with this sterically hindered and electronically nuanced substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your screening campaigns.
I. Understanding the Substrate: this compound
The structure of this compound presents a unique set of challenges in Suzuki-Miyaura coupling. The ortho-fluoro substituent, while often beneficial for oxidative addition, contributes to significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2] The electron-donating ethoxy group further modulates the electronic properties of the aryl ring, influencing its reactivity. A thorough understanding of these characteristics is paramount for successful catalyst screening.
II. Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during HTS with this compound.
Q1: My HTS campaign shows consistently low to no product yield across all catalysts. What are the primary factors to investigate?
A1: Consistently low yields in an HTS campaign with this substrate often point to fundamental issues with the reaction setup or reagent stability. Key areas to scrutinize include:
-
Catalyst Activation: Ensure your palladium source is efficiently generating the active Pd(0) species. If using a Pd(II) precatalyst, its reduction might be inefficient under the screening conditions. Consider employing modern palladacycle precatalysts designed for clean and rapid activation.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the detrimental homocoupling of the boronic acid and decomposition of the catalyst.[3][4] Rigorous degassing of all solvents and reagents, along with maintaining a strictly inert atmosphere (Argon or Nitrogen), is critical.
-
Boronic Acid Instability: this compound may be susceptible to protodeboronation, especially under basic aqueous conditions, where the boronic acid group is replaced by a hydrogen atom.[5][6] This is a frequent cause of diminished yields.
Q2: I'm observing a significant amount of a byproduct corresponding to the deboronated starting material. How can I mitigate protodeboronation?
A2: Protodeboronation is a well-documented side reaction for many boronic acids.[5] To minimize this issue with this compound:
-
Use Anhydrous Conditions (Initially): While some water can be beneficial for Suzuki couplings, excessive water, especially with a strong base, can accelerate protodeboronation.[5] Consider starting with anhydrous solvents and adding a controlled amount of water if necessary.
-
Employ Milder Bases: Strong bases can promote protodeboronation.[5] Screening a range of bases, including milder options like K₂CO₃ or CsF, may be beneficial.
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can significantly reduce the rate of protodeboronation.[6][7] These derivatives often exhibit a slower, controlled release of the boronic acid under the reaction conditions.
Q3: The steric hindrance of the ortho-fluoro and ethoxy groups seems to be a major hurdle. What catalyst and ligand combinations are best suited for this substrate?
A3: Overcoming the steric hindrance of this substrate is crucial for a successful coupling. The following strategies are recommended:
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and reductive elimination steps with sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective in these scenarios.[1][2][3]
-
Modern Precatalysts: Utilizing advanced palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, can ensure the efficient formation of the active, monoligated Pd(0) species necessary for these challenging couplings.[8]
Q4: How does the choice of solvent and base impact the reaction efficiency in an HTS setting?
A4: The solvent and base play a synergistic role in the Suzuki-Miyaura reaction.
-
Solvents: Aprotic polar solvents like 1,4-dioxane, THF, and toluene are commonly used. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle. However, for sensitive substrates like the one , a careful titration of the water content is advised.
-
Bases: The base is critical for activating the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to drive the reaction forward.[3] However, as mentioned, a balance must be struck to avoid promoting protodeboronation.
III. Troubleshooting Guides
This section provides systematic approaches to resolving specific issues identified during your HTS campaign.
Guide 1: Low Conversion of the Aryl Halide Starting Material
-
Problem: The starting aryl halide is largely unreacted, indicating a potential issue with the oxidative addition step.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aryl halide conversion.
Guide 2: Accumulation of Homocoupled Boronic Acid Byproduct
-
Problem: Significant formation of the biaryl product derived from the coupling of two molecules of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive homocoupling.
IV. High-Throughput Screening Experimental Protocol
This protocol provides a starting point for an HTS campaign targeting the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide of interest
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2, etc.)
-
Ligands (if not using a precatalyst)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, THF)
-
96-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Stock Solution Preparation (Example):
| Reagent | Concentration | Solvent |
| Aryl Bromide | 0.5 M | 1,4-Dioxane |
| This compound | 0.6 M (1.2 equiv) | 1,4-Dioxane |
| K₃PO₄ | 1.0 M (2.0 equiv) | Water |
| Palladium Precatalyst | 10 mM (2 mol%) | 1,4-Dioxane |
HTS Workflow:
Caption: General high-throughput screening workflow.
Step-by-Step Procedure:
-
Catalyst/Ligand Dispensing: In an inert atmosphere glovebox, dispense the solid palladium precatalysts and/or ligands into the wells of a 96-well reaction block.
-
Reagent Addition: Using a liquid handling robot or multichannel pipette, add the stock solutions of the aryl bromide, this compound, and base to each well according to the experimental design.
-
Reaction: Seal the reaction block securely and place it on a heating/stirring plate. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with a suitable solvent (e.g., water or a buffer).
-
Dilute the samples with a compatible solvent (e.g., acetonitrile or methanol), and filter to remove solids.
-
Analyze the resulting solutions by high-throughput analytical techniques such as LC-MS or GC-MS to determine the product yield and identify any byproducts.
-
V. Data Interpretation and Hit Identification
The analysis of HTS data is a critical step in identifying promising catalyst systems. A "hit" is typically defined as a reaction condition that produces a product yield significantly above the background noise and meets a predefined threshold. It is crucial to confirm these initial hits through resynthesis and characterization to eliminate false positives.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. The precise structural integrity and purity of these reagents are paramount to ensure reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid, with its unique substitution pattern, presents a multifaceted analytical challenge. This guide provides an in-depth comparison of analytical methodologies for its comprehensive characterization, offering insights into the rationale behind experimental choices and presenting supporting data.
The Analytical Imperative for Substituted Phenylboronic Acids
Arylboronic acids are prone to dehydration to form cyclic boroxine anhydrides, and their purity can be compromised by starting materials or byproducts.[1] The presence of halogen (Br, F) and alkoxy (ethoxy) substituents on this compound introduces additional complexity that necessitates a multi-technique approach for unambiguous characterization. A thorough analytical workflow is not merely a quality control measure but a critical component of robust process development and regulatory compliance.
Comparative Analysis of Key Characterization Techniques
A suite of analytical techniques is required to fully elucidate the structure, purity, and stability of this compound. The following sections compare the utility of these methods, highlighting their strengths and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of boronic acids. A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
Expert Insights: The tendency of boronic acids to form boroxines can lead to complex or broad NMR spectra.[1] Running NMR in deuterated methanol (CD₃OD) can help break up these oligomers by forming the methyl boronate ester, resulting in sharper, more easily interpretable spectra.[1]
¹H NMR: Provides information on the number and connectivity of protons. The aromatic region will show distinct splitting patterns due to the fluorine and bromine substituents. The ethoxy group will be identifiable by its characteristic quartet and triplet.
¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to boron can sometimes be difficult to detect due to quadrupolar relaxation.[2]
¹¹B NMR: This is a crucial experiment for confirming the presence and hybridization state of the boron atom.[3] Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear slightly downfield at ~33 ppm.[2][4] The chemical shift of the boron atom is sensitive to its coordination environment, making ¹¹B NMR an excellent tool for studying boronic acid-diol interactions.[5]
¹⁹F NMR: Essential for fluorinated compounds, ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom.[6][7] The chemical shift and coupling constants to neighboring protons provide valuable structural information.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). For samples that show broad peaks, consider using CD₃OD to minimize boroxine formation.[1]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the carbon attached to boron.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a wide spectral window to ensure the capture of all boron species.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, and CFCl₃ for ¹⁹F). Integrate peaks and determine coupling constants.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of this compound and identifying impurities. The choice of ionization technique is critical for successful analysis.
Comparison of Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like boronic acids.[10][11] It can be coupled with liquid chromatography (LC) for LC-MS analysis.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally not suitable for underivatized boronic acids due to their low volatility and thermal lability. Derivatization may be required.[14]
-
Direct Electron Ionization (EI): Can provide detailed fragmentation patterns, but the molecular ion may be weak or absent for some boronic acids.[15]
Expert Insights: In ESI-MS, boronic acids can form adducts with solvents or salts, and dehydration to boroxines can also be observed.[10] Careful interpretation of the mass spectrum is necessary.
Experimental Protocol: LC-ESI-MS Analysis
-
Chromatographic Separation: Utilize a reversed-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ion mode is often preferred for boronic acids as they can be readily deprotonated.[11]
-
Scan Range: Set a mass range that encompasses the expected molecular weight of the analyte and potential impurities/adducts.
-
Fragmentation: Perform tandem MS (MS/MS) on the parent ion to obtain structural information from the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of this compound and quantifying impurities. Method development is key to achieving a robust and reliable separation.
Method Development Considerations:
-
Stationary Phase: A C18 column is a common choice for reversed-phase HPLC.[16]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. The pH of the mobile phase can significantly impact the retention and peak shape of boronic acids due to their acidic nature.[17]
-
Detection: UV detection is standard, with the detection wavelength chosen based on the UV absorbance maximum of the compound. For enhanced selectivity, post-column derivatization with reagents like alizarin can be employed to form fluorescent complexes.[18][19]
Comparison with Alternatives: While GC is generally unsuitable for underivatized boronic acids, specialized techniques like GC-MS after derivatization can be used.[14] However, HPLC remains the more direct and widely applicable method for purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
X-ray Crystallography: Unambiguous Structural Determination
For a definitive, three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate technique.[20][21] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.[22][23]
Expert Insights: Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge.[22] Slow evaporation of a saturated solution is a common crystallization technique.[22]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase behavior of this compound.[24][25][26]
-
TGA: Measures the change in mass as a function of temperature. It can be used to identify dehydration (loss of water to form boroxine) and decomposition temperatures.[27][28]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, glass transitions, and other phase changes.[23][24][29]
Comparative Data Presentation:
| Analytical Technique | Information Provided | Comparison with Alternatives |
| NMR Spectroscopy | Definitive structure, connectivity, electronic environment | Unparalleled for detailed structural elucidation in solution. |
| Mass Spectrometry | Molecular weight, fragmentation patterns, impurity identification | Complementary to NMR; provides molecular weight information that NMR does not. |
| HPLC | Purity assessment, quantification of impurities | The most common and robust method for purity determination. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, crystal packing | Provides absolute structural confirmation but requires suitable single crystals.[22][30] |
| Thermal Analysis | Thermal stability, dehydration, decomposition, melting point | Essential for understanding the material's behavior at elevated temperatures. |
Conclusion
A comprehensive analytical characterization of this compound is crucial for its effective use in research and drug development. No single technique is sufficient; a multi-pronged approach combining NMR, MS, HPLC, and thermal analysis is essential to ensure structural identity, purity, and stability. For absolute structural confirmation in the solid state, X-ray crystallography is the definitive method. By employing the methodologies and understanding the comparative strengths outlined in this guide, researchers can confidently assess the quality of this important chemical building block.
References
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Gale, P. A. et al. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem.2022 , 87 (22), 15088-15096. Available from: [Link]
-
ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Available from: [Link]
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Kumar, D. et al. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. J. Chromatogr. A2015 , 1417, 45-52. Available from: [Link]
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ResearchGate. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Available from: [Link]
-
Li, Y. et al. Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Anal. Chem.2022 , 94 (40), 13817-13824. Available from: [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. Available from: [Link]
-
MDPI. A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]
-
Purdue University. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Available from: [Link]
-
Ferreira da Silva, F. et al. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules2019 , 24 (22), 4053. Available from: [Link]
-
Marinaro, W. A. et al. Properties of a model aryl boronic acid and its boroxine. J. Pharm. Sci.2012 , 101 (9), 3190-3198. Available from: [Link]
-
Hübschmann, H.-J. et al. Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Anal. Chem.2010 , 82 (10), 4143-4147. Available from: [Link]
-
Kocakusak, S. et al. Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Celal Bayar University Journal of Science2013 , 9 (1), 1-7. Available from: [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Wang, L. et al. Arylboronic acid chemistry under electrospray conditions. Chemistry2013 , 19 (23), 7587-7594. Available from: [Link]
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Kumar, D. et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. J. Chromatogr. A2015 , 1417, 45-52. Available from: [Link]
-
Ye, H. et al. Strategies for the analysis of highly reactive pinacolboronate esters. J. Pharm. Biomed. Anal.2012 , 66, 246-252. Available from: [Link]
-
Chidella, K. S. et al. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry2021 , 12 (3), 74-86. Available from: [Link]
-
Wang, L. et al. Arylboronic Acid Chemistry under Electrospray Conditions. Chemistry2013 , 19 (23), 7587-7594. Available from: [Link]
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Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available from: [Link]
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
Technische Universität Bergakademie Freiberg. Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy. Available from: [Link]
-
Gryko, D. et al. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules2019 , 24 (4), 758. Available from: [Link]
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ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available from: [Link]
-
Kuprov, I. et al. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Adv.2022 , 12 (16), 9845-9855. Available from: [Link]
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Welch, C. J. et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org. Process Res. Dev.2017 , 21 (8), 1100-1112. Available from: [Link]
-
Tondi, D. et al. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infect. Dis.2018 , 4 (11), 1595-1604. Available from: [Link]
-
ResearchGate. DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... Available from: [Link]
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Sporzynski, A. et al. On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules2020 , 25 (21), 5097. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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Spencer, A. et al. x Ray crystallography. J. Clin. Pathol.2000 , 53 (8), 585-590. Available from: [Link]
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Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]
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Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]
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Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]
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Lead Sciences. (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid. Available from: [Link]
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Purity Assessment of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: A Comparative Guide to HPLC and NMR Methods
Introduction: The Critical Role of Purity in Drug Development Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a cornerstone of a successful and safe drug development program.[1] Boronic acids, and their derivatives, are pivotal building blocks in modern medicinal chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The compound (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a highly functionalized intermediate, where its purity directly impacts the yield, impurity profile, and overall quality of the final API. Even minute impurities can lead to the formation of unwanted side products, poison the catalyst, and complicate downstream purification processes, ultimately affecting the safety and efficacy of the drug.[1][2]
This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. The validation of these analytical procedures is paramount and should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10]
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the chemical nature of this compound. Its structure contains a boronic acid functional group, which is a mild Lewis acid and can be prone to certain degradation pathways.[11] Boronic acids are known to undergo oxidative deboronation and protodeboronation, and can also form trimeric anhydrides known as boroxines upon dehydration.[11][12][13][14] These potential impurities, along with residual starting materials and byproducts from its synthesis, must be effectively separated and quantified.
Potential Impurities in this compound:
-
Process-related impurities: Residual starting materials, reagents, and byproducts from the synthetic route.
-
Degradation products:
-
Boroxines: Trimeric anhydrides formed by the dehydration of the boronic acid.
-
Protodeboronation product: (4-Bromo-3-ethoxy-1-fluorobenzene) formed by the replacement of the boronic acid group with a hydrogen atom.[2]
-
Oxidative degradation products: Phenolic impurities resulting from oxidation of the carbon-boron bond.
-
-
Homocoupling dimers: Biphenyl impurities formed during Suzuki-Miyaura reactions if this intermediate is used.[15][16]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation and quantification of impurities in pharmaceutical compounds. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.
Causality Behind Experimental Choices in HPLC Method Development
The choice of HPLC parameters is critical for achieving a robust and reliable separation.
-
Column Selection: A C18 stationary phase is often the first choice for separating moderately polar compounds like this compound and its potential impurities. The choice of a specific C18 column can be further refined based on factors like end-capping and silica purity to minimize secondary interactions with the boronic acid group. For boronic acids, columns with technology to reduce metal interactions can be beneficial.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. Boronic acids have pKa values that can influence their retention. Acidic mobile phases (e.g., using formic acid or phosphoric acid) are often employed to suppress the ionization of the boronic acid group, leading to better peak shape and retention on a reversed-phase column.[17]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be chosen at the absorbance maximum of the main compound to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Post-Column Derivatization: For enhanced selectivity and sensitivity, post-column derivatization with reagents like alizarin can be employed. This reaction forms a fluorescent complex with boronic acids, allowing for their specific detection in complex matrices.[18][19]
Hypothetical HPLC Data for this compound
The following table summarizes hypothetical data from an optimized HPLC method for the purity assessment of a batch of this compound.
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | Process Impurity A |
| 2 | 5.2 | 99.75 | This compound |
| 3 | 7.8 | 0.12 | Boroxine Trimer |
| 4 | 9.1 | 0.05 | Protodeboronation Product |
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Visualization of the HPLC Workflow
Caption: HPLC analytical workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful technique for quantitative purity determination (qNMR). It provides information on the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F) within a molecule.
Causality Behind Experimental Choices in NMR Analysis
-
¹H NMR: This is the most common NMR experiment and is used to identify and quantify the main component and any proton-containing impurities. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern of the phenyl ring. The ethoxy group protons will also be visible.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help to identify impurities that may not be easily distinguishable by ¹H NMR.
-
¹⁹F NMR: Given the presence of a fluorine atom in this compound, ¹⁹F NMR is a highly specific and sensitive technique for confirming the presence and purity of the target compound. The chemical shift of the fluorine signal is very sensitive to its electronic environment.
-
¹¹B NMR: This technique is specific for the boron atom and can be used to distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boronate anions.[20][21][22] It is particularly useful for identifying the presence of boroxines.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of this compound can be determined with high accuracy. The choice of internal standard is critical; it should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities, and it should be chemically inert and stable.
Hypothetical NMR Data for this compound
The following table summarizes the expected chemical shifts for the main compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.2-7.8 | m | Aromatic protons |
| ¹H | 4.1 | q | -OCH₂CH₃ |
| ¹H | 1.4 | t | -OCH₂CH₃ |
| ¹³C | 110-160 | m | Aromatic carbons |
| ¹³C | 64 | s | -OCH₂CH₃ |
| ¹³C | 14 | s | -OCH₂CH₃ |
| ¹⁹F | -110 to -120 | s | Ar-F |
| ¹¹B | 28-32 | br s | B(OH)₂ |
Note: Chemical shifts are approximate and will depend on the solvent and other experimental conditions.
Experimental Protocol: qNMR Purity Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and dissolve the solids completely.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of the qNMR Workflow
Caption: qNMR analytical workflow for purity assessment.
Comparison of HPLC and NMR for Purity Assessment
Both HPLC and NMR are powerful techniques, but they offer different and complementary information for the purity assessment of this compound.
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of impurities. | Structural elucidation and absolute quantification (qNMR). |
| Strengths | - High sensitivity for detecting trace impurities.- Excellent for resolving complex mixtures.- Well-established and widely available. | - Provides structural information for impurity identification.- qNMR provides a direct measure of purity without the need for a reference standard of the analyte.- Non-destructive technique. |
| Weaknesses | - Requires a reference standard for each impurity for accurate quantification.- Co-elution of impurities can be a challenge.- May not detect non-chromophoric impurities. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Requires a more specialized instrument and expertise. |
| Best Suited For | Routine quality control, stability studies, and detection of low-level impurities. | Purity confirmation of reference standards, structural identification of unknown impurities, and accurate purity determination of the main component. |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For a comprehensive and robust purity assessment of this compound, an integrated approach utilizing both HPLC and NMR is highly recommended. HPLC serves as the primary tool for detecting and quantifying impurities, particularly at low levels. NMR, especially qNMR, provides an orthogonal method for determining the absolute purity of the main component and is invaluable for the structural characterization of any significant unknown impurities detected by HPLC. This dual-pronged strategy ensures a thorough understanding of the impurity profile, which is essential for maintaining high standards of quality and safety in drug development. All analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[3][4]
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Boron-based functional materials for advanced technology. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Google Scholar. [Link]
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Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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Bioanalytical method validation. European Medicines Agency. [Link]
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Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society. [Link]
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Common Byproducts in Suzuki Coupling. YouTube. [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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Boric Acid. Japanese Pharmacopoeia. [Link]
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NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.. ResearchGate. [Link]
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(3-Bromo-2-fluorophenyl)boronic acid. PubChem. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate. [Link]
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Boric Acid. USP-NF. [Link]
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Boric Acid. USP-NF. [Link]
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(6-BROMO-2-ETHOXY-3-FLUOROPHENYL)BORONIC ACID [P45366]. ChemUniverse. [Link]
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New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and scope. This guide provides an in-depth comparative analysis of the reactivity of various substituted phenylboronic acids, underpinned by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Heart of the Matter: Understanding the Suzuki-Miyaura Catalytic Cycle
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is intrinsically linked to its role in the catalytic cycle. A firm grasp of this mechanism is paramount to understanding the subtle yet profound effects of substituents. The generally accepted cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. It typically involves the formation of a boronate species (Ar'-B(OH)3-) upon reaction with a base, which then reacts with the Pd(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
The electronic and steric nature of the substituent on the phenylboronic acid primarily impacts the transmetalation step. The nucleophilicity of the aryl group being transferred from boron to palladium is a key determinant of the rate of this step.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Electronic Effects: A Tale of Two Substituents
The electronic character of the substituent on the phenylboronic acid ring directly modulates the nucleophilicity of the ipso-carbon atom attached to the boron, thereby influencing the rate of transmetalation.
Electron-Donating Groups (EDGs): Accelerating the Coupling
Phenylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) generally exhibit enhanced reactivity in Suzuki-Miyaura couplings. These groups increase the electron density on the phenyl ring, making the ipso-carbon more nucleophilic and thus facilitating its transfer to the electrophilic palladium center during transmetalation. This often translates to higher reaction yields in shorter timeframes.[3]
Electron-Withdrawing Groups (EWGs): A Double-Edged Sword
Conversely, electron-withdrawing groups (e.g., -NO₂, -CHO, -CF₃) decrease the electron density of the phenyl ring, reducing the nucleophilicity of the ipso-carbon and potentially slowing down the transmetalation step. However, it is a common misconception that EWGs always lead to poor outcomes. While the reaction kinetics might be slower, high yields can often be achieved with optimized conditions, such as the use of more active catalyst systems or stronger bases.[4] Furthermore, electron-deficient boronic acids can be less prone to certain side reactions like protodeboronation.[5]
Caption: Influence of electronic effects on the transmetalation step.
Comparative Performance Data
The following table summarizes experimental data comparing the performance of phenylboronic acids with electron-donating, neutral, and electron-withdrawing substituents in Suzuki-Miyaura coupling reactions. It is crucial to note that the reaction conditions are not identical across all entries, which can influence the observed yields. However, this compilation provides a valuable snapshot of the general reactivity trends.
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |
| 4-OCH₃ (EDG) | 4-Iodotoluene | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | 2 | 95 | [3] |
| 4-CH₃ (EDG) | 4-Bromoanisole | Pd(OAc)₂/SPhos / K₃PO₄ / Toluene | 12 | 92 | [6] |
| H (Neutral) | 4-Bromoanisole | Pd(OAc)₂/SPhos / K₃PO₄ / Toluene | 12 | 88 | [6] |
| 4-CHO (EWG) | 1-Nitroperylenediimide | Pd(PPh₃)₄ / K₃PO₄ / THF | Reflux | 85 | [7] |
| 3-CHO (EWG) | 1-Nitroperylenediimide | Pd(PPh₃)₄ / K₃PO₄ / THF | Reflux | 81 | [7] |
| 4-NO₂ (EWG) | 4-Bromoanisole | Pd(OAc)₂/SPhos / K₃PO₄ / Toluene | 12 | 75 | [6] |
Disclaimer: The data presented is compiled from different sources and should be used for qualitative comparison. Direct quantitative comparison requires experiments conducted under identical conditions.
The Impact of Steric Hindrance: The Ortho Effect
Substituents in the ortho position of the phenylboronic acid introduce steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[8] In some cases, this can lead to lower reaction yields or require more forcing reaction conditions.
However, certain ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can sometimes lead to unexpected selectivity or reactivity through chelation with the palladium center, influencing the geometry of the transition state.[8][9]
Experimental Protocol: A Head-to-Head Comparison of Phenylboronic Acid Reactivity
To facilitate a direct and reliable comparison of the reactivity of different substituted phenylboronic acids, the following standardized experimental protocol is provided. This protocol is designed to be a self-validating system where the only significant variable is the substituent on the phenylboronic acid.
Objective
To quantitatively compare the reaction yields of a series of para-substituted phenylboronic acids (4-methoxyphenylboronic acid, 4-methylphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid, and 4-nitrophenylboronic acid) in a Suzuki-Miyaura coupling with a common aryl halide under standardized conditions.
Materials
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acids:
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1, 10 mL)
-
Internal Standard: Dodecane (for GC analysis)
Procedure
-
To a pre-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the internal standard, dodecane (e.g., 50 µL).
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add the degassed solvent mixture (Toluene/Ethanol/Water, 10 mL).
-
Add the catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with water, extract with ethyl acetate, and analyze by gas chromatography (GC) to determine the yield of the biaryl product relative to the internal standard.
-
After 24 hours, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Caption: Standardized workflow for comparing phenylboronic acid reactivity.
Conclusion and Future Outlook
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While electron-donating groups generally accelerate the reaction and electron-withdrawing groups may slow it down, a deep understanding of the reaction mechanism allows for the rational design of reaction conditions to achieve high yields regardless of the substituent's nature. Steric hindrance, particularly from ortho-substituents, presents a challenge that can often be overcome with more active catalyst systems.
The provided experimental protocol offers a robust framework for researchers to generate their own comparative data, leading to a more informed selection of reagents for the synthesis of complex molecules. As the demand for novel pharmaceuticals and functional materials grows, a fundamental understanding of the reactivity of these versatile building blocks will continue to be of paramount importance.
References
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). RSC Publishing. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.org. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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A Comparative Crystallographic Analysis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. Phenylboronic acids, due to their unique chemical properties and diverse applications, are a class of compounds of significant interest. This guide provides a comparative analysis of the X-ray crystal structure of derivatives related to (3-bromo-6-ethoxy-2-fluorophenyl)boronic acid.
While the specific crystal structure of this compound is not publicly available at the time of this publication, a detailed examination of a closely related analogue, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid , offers valuable insights into the expected structural characteristics. This guide will use the crystallographic data of this analogue as a primary reference for comparison, supplemented with data from other substituted phenylboronic acids to elucidate the influence of various functional groups on the crystal packing and intermolecular interactions.
The Significance of Structural Analysis in Drug Discovery
The precise arrangement of atoms in a crystal lattice dictates a molecule's physical and chemical properties, including solubility, stability, and bioavailability. For drug development, understanding these attributes is critical. Boronic acids and their derivatives are known to act as inhibitors for various enzymes and are key intermediates in cross-coupling reactions for synthesizing complex organic molecules.[1] The presence of bromo, ethoxy, and fluoro substituents on the phenyl ring can significantly modulate the electronic and steric properties of the boronic acid, thereby influencing its biological activity and crystallographic behavior.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a phenylboronic acid derivative.
Step 1: Crystallization
-
Objective: To grow single crystals of high quality suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., toluene, ethanol, or a solvent mixture).
-
Employ a slow evaporation or a vapor diffusion technique. For vapor diffusion, a precipitant solvent is allowed to slowly diffuse into the solution of the compound.
-
Monitor the process over several days to weeks until well-formed, single crystals appear.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Step 3: Structure Solution and Refinement
-
Objective: To solve the phase problem and refine the crystal structure.
-
Procedure:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
The following diagram illustrates the general workflow for X-ray crystal structure analysis:
Caption: Experimental workflow for X-ray crystal structure analysis.
Comparative Analysis of Phenylboronic Acid Derivatives
The following table presents a comparison of the crystallographic data for [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid and other relevant substituted phenylboronic acids. This comparison allows for an informed discussion of the potential structural features of this compound.
| Parameter | [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid[2] | 3-Fluorophenylboronic acid[3] | (3-Bromophenyl)boronic acid | Phenylboronic acid[4] |
| Formula | C13H11BBrFO3 | C6H6BFO2 | C6H6BBrO2 | C6H7BO2 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P21/c | P21/c | Pna21 | Iba2 |
| a (Å) | 14.913(2) | 10.019(2) | 10.457(3) | 17.9049(7) |
| b (Å) | 4.0214(6) | 7.306(1) | 15.321(4) | 15.3264(5) |
| c (Å) | 21.945(3) | 8.841(2) | 4.953(1) | 9.8113(2) |
| β (°) ** | 101.572(13) | 112.59(3) | 90 | 90 |
| Volume (ų) ** | 1289.3(3) | 596.9(2) | 793.1(3) | 2690.4(2) |
| Z | 4 | 4 | 4 | 16 |
| Key Interactions | Intramolecular O-H···O, Intermolecular O-H···O forming centrosymmetric dimers. | O-H···O hydrogen bonds forming dimers. | O-H···O hydrogen bonds. | Two independent molecules linked by O-H···O hydrogen bonds forming dimers. |
Discussion of Structural Features
Crystal Packing and Intermolecular Interactions:
The crystal structures of phenylboronic acids are predominantly governed by strong hydrogen bonding interactions between the boronic acid hydroxyl groups. Typically, these interactions lead to the formation of centrosymmetric dimers.[2][5] In the case of [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid , one of the hydroxyl groups participates in an intramolecular O-H···O hydrogen bond, while the other is involved in intermolecular hydrogen bonding, resulting in the formation of a centrosymmetric dimer.[2]
It is highly probable that this compound would also exhibit similar dimeric structures held together by O-H···O hydrogen bonds. The presence of the ethoxy group, being smaller and more flexible than the benzyloxy group, might lead to a more compact crystal packing.
Influence of Substituents:
-
Bromo Group: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing. Its electron-withdrawing nature also affects the acidity of the boronic acid.
-
Fluoro Group: The fluorine atom is highly electronegative and can participate in weak C-H···F hydrogen bonds. Its presence can significantly alter the electrostatic potential surface of the molecule, influencing intermolecular interactions. In 3-fluorophenylboronic acid, the fluorine substitution impacts the overall packing arrangement.[3]
-
Ethoxy Group: The ethoxy group is a moderately electron-donating group and can influence the conformation of the molecule. The flexibility of the ethyl chain might allow for different packing arrangements compared to more rigid substituents.
The interplay of these substituents in this compound would create a unique electronic and steric environment, leading to a specific crystal packing arrangement. A logical comparison of the expected interactions is depicted below:
Caption: Logical comparison of expected structural features.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogue, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, and other substituted phenylboronic acids provides a strong foundation for predicting its solid-state behavior. The dominant structural motif is expected to be a centrosymmetric dimer formed through robust O-H···O hydrogen bonds. The specific arrangement of these dimers in the crystal lattice will be subtly modulated by a combination of halogen bonding from the bromine, potential weak hydrogen bonds involving the fluorine, and the steric influence of the ethoxy group.
For researchers in drug development, this predictive structural analysis is a valuable tool for understanding the physicochemical properties of this important class of molecules, aiding in the design of new therapeutic agents with improved efficacy and developability. The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a direct and detailed validation of the predictions outlined in this guide.
References
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PubChem. 3-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
-
[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2250. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Soundararajan, S., et al. (1993). Crystal and molecular structure of 4-carboxyphenylboronic acid. Journal of Crystallographic and Spectroscopic Research, 23(12), 973-976.
- Coombs, D. S., et al. (2012). Structure-based analysis of boronic acids as inhibitors of Acinetobacter-derived cephalosporinase-7, a unique class C β-lactamase. Biochemistry, 51(34), 6846-6855.
- Brem, J., et al. (2020). High-throughput crystallography reveals boron-containing inhibitors of a penicillin-binding protein with di-and tricovalent binding modes. ACS Chemical Biology, 15(7), 1935-1944.
- Taresco, V., et al. (2018).
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
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- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Computational Chemist's Guide to the Suzuki-Miyaura Coupling of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: A DFT Perspective on Transition State Analysis
For researchers, synthetic chemists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for process optimization, catalyst design, and the rational synthesis of complex molecules. (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a valuable, polysubstituted building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct intricate biaryl structures. This guide provides an in-depth comparative analysis, grounded in Density Functional Theory (DFT) studies, of the transition states involved in the Suzuki-Miyaura reactions of this specific boronic acid. While direct experimental or computational studies on this exact molecule are not prevalent in the literature, we can construct a robust predictive model by integrating findings from numerous DFT investigations on related systems.[1][2][3] This guide will elucidate the causative effects of the unique substitution pattern on the reaction's progress, offering a roadmap for both computational and experimental chemists.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][4] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The transition state of the rate-determining step will ultimately govern the efficiency of the overall reaction.
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
The Influence of Substituents on Transition State Energetics
The electronic and steric nature of the substituents on the phenylboronic acid ring plays a critical role in modulating the energy barriers of the transition states throughout the catalytic cycle. For this compound, we must consider the combined effects of the bromo, ethoxy, and fluoro groups.
| Substituent | Position | Electronic Effect | Hammett σ(p) | Steric Effect |
| Fluoro | ortho | Inductively withdrawing, mesomerically donating | +0.06 | Small |
| Bromo | meta | Inductively withdrawing | +0.39 | Moderate |
| Ethoxy | para | Inductively withdrawing, mesomerically donating | -0.24 | Moderate |
Note: Hammett parameters are typically for para and meta positions and are used here to illustrate general electronic effects. Ortho effects are more complex, involving a significant steric component.[6][7]
Oxidative Addition
While the boronic acid is not directly involved in the oxidative addition step, its coupling partner (an aryl halide) is. However, for completeness, it's worth noting that electron-withdrawing groups on the aryl halide generally accelerate this step.
Transmetalation: The Key Role of the Boronic Acid
Transmetalation is often the rate-determining step and is directly influenced by the properties of the boronic acid.[2][8] This step involves the transfer of the aryl group from the boron atom to the palladium center. The generally accepted mechanism involves the formation of a boronate species (ArB(OH)₃⁻) upon reaction with a base. This negatively charged species is more nucleophilic and readily engages with the palladium(II) complex.
The substituents on this compound will have the following predictable effects on the transmetalation transition state:
-
Electronic Effects : The electron-withdrawing nature of the fluoro and bromo substituents will increase the Lewis acidity of the boron atom, facilitating the initial coordination of the hydroxide base to form the boronate. However, these same electron-withdrawing groups decrease the nucleophilicity of the ipso-carbon being transferred to the palladium, which could increase the activation barrier for the C-B bond cleavage and C-Pd bond formation. Conversely, the electron-donating ethoxy group will increase the nucleophilicity of the ipso-carbon, favoring the transmetalation step. The net electronic effect will be a balance of these opposing factors.
-
Steric Effects : The ortho-fluoro group, while relatively small, will exert a steric influence on the approach of the bulky palladium complex. This can raise the energy of the transition state. Some studies have suggested that ortho-substituents can also influence the preferred pathway of transmetalation.[9]
Caption: A generalized structure of the transmetalation transition state.
Reductive Elimination
The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[2][10] This step is generally favored by electron-donating groups on the aryl rings attached to the palladium center. Therefore, the electron-donating ethoxy group on our molecule of interest would be expected to facilitate this step, while the electron-withdrawing fluoro and bromo groups would have a retarding effect. Steric hindrance between the two aryl groups can also promote reductive elimination.
Comparative DFT Data from the Literature
While we lack data for our specific molecule, we can compare calculated activation barriers for the key steps of the Suzuki-Miyaura reaction with different model substrates to understand the relative impact of substituents.
| Reaction Step | Model Substrates | Catalyst Model | DFT Functional/Basis Set | ΔG‡ (kcal/mol) | Reference |
| Oxidative Addition | Ph-Br + Pd(PH₃)₂ | Pd(PH₃)₂ | B3LYP/various | 15.2 | [2] |
| Transmetalation | cis-[Pd(Ph)(PH₃)₂(Br)] + PhB(OH)₃⁻ | Pd(PH₃)₂ | B3LYP/various | 12.3 | [8] |
| Reductive Elimination | cis-[Pd(Ph)₂(PH₃)₂] | Pd(PH₃)₂ | B3LYP/various | 10.1 | [2] |
These values for simple phenyl systems provide a baseline for comparison. For this compound, we would anticipate a more complex energy profile due to the interplay of steric and electronic effects.
Experimental Protocol: A DFT Workflow for Transition State Analysis
For researchers wishing to perform their own DFT calculations on the reactions of this compound, the following workflow provides a robust starting point.
1. Model System Selection:
-
Boronic Acid: this compound.
-
Coupling Partner: A simple aryl halide, e.g., bromobenzene or 4-bromotoluene.
-
Catalyst: A model phosphine-ligated palladium complex, e.g., Pd(PH₃)₂ or Pd(PMe₃)₂. For more realistic systems, ligands like PPh₃ or bulky biarylphosphines can be used, but at a higher computational cost.
-
Base: OH⁻.
-
Solvent: An implicit solvent model (e.g., PCM or SMD) for a common solvent like THF or dioxane.
2. Computational Method:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
-
DFT Functional: A hybrid functional such as B3LYP or a meta-hybrid GGA like M06 are common choices that have shown good performance for organometallic systems.[2]
-
Basis Set: A double-ζ basis set with polarization functions for light atoms (e.g., 6-31G(d,p)) and an effective core potential for palladium (e.g., LANL2DZ). For higher accuracy, a triple-ζ basis set can be employed.
3. Workflow for Transition State (TS) Location:
-
Geometry Optimization of Reactants, Intermediates, and Products: Obtain the minimum energy structures for all species in the catalytic cycle.
-
Initial TS Guess: Use a method like Berny optimization with a QST2 or QST3 approach, providing the reactant and product structures flanking the transition state. Alternatively, a relaxed potential energy surface scan along the reaction coordinate can be used to locate an approximate TS structure.
-
TS Optimization: Optimize the guessed structure using a transition state search algorithm (e.g., Opt=TS).
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactant and product, perform an IRC calculation. This will trace the minimum energy path from the transition state down to the corresponding minima.
Caption: A typical DFT workflow for locating and verifying a transition state.
Conclusion and Outlook
While a dedicated DFT study on this compound is yet to be published, a comprehensive understanding of its reactivity in Suzuki-Miyaura coupling can be achieved by applying the principles gleaned from computational studies on related systems. The interplay of the inductive and mesomeric effects of the fluoro, bromo, and ethoxy substituents, combined with the steric influence of the ortho-fluoro group, creates a unique electronic and steric environment. This guide provides a framework for predicting the influence of this substitution pattern on the transition states of the catalytic cycle and a practical protocol for conducting such computational investigations. Future studies, both computational and experimental, will be invaluable in further refining our understanding and unlocking the full synthetic potential of this versatile building block.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]
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Menberu, W., Chen, W.-C., & Desta, M. B. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(43), 28249-28258. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3647–3658. [Link]
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Byers, J. A., & Guggenheim, E. R. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Omega, 2(9), 5573-5584. [Link]
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Mato, M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Sotomatsu, T., & Fujita, T. (1989). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 62(11), 3539-3546. [Link]
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Álvarez, R., Faza, O. N., López, C. S., & de Lera, Á. R. (2005). Computational Characterization of a Complete Palladium-Catalyzed Cross-Coupling Process: The Associative Transmetalation in the Stille Reaction. Organic Letters, 8(1), 115–118. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. Accounts of Chemical Research, 47(2), 353-363. [Link]
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Holder, A. J., & Kozlowski, M. C. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4(4), 254-263. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2014). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 47(2), 353-363. [Link]
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Holder, A. J., & Kozlowski, M. C. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4(4), 254-263. [Link]
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Braga, A. A. C., et al. (2007). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 26(21), 5292-5299. [Link]
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Holder, A. J., & Kozlowski, M. C. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. OUCI. [Link]
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Tóth, B. L., et al. (2025). Crucial parameters for the description of steric hindrance and OE in directing group (DG, shown by a red circle) supported C–H activation. ResearchGate. [Link]
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Nagy, V., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(23), 5707. [Link]
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Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover Publications). [Link]
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Xue, L., & Lin, Z. (2010). Theoretical aspects of palladium-catalysed carbon–carbon cross-coupling reactions. Chemical Society Reviews, 39(5), 1692-1705. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
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Z-force. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
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Hammett equation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Roberts, J. D., & Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
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Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
In the intricate world of synthetic chemistry, a profound understanding of reaction mechanisms is paramount for the rational design of more efficient and selective transformations. (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth exploration of how isotopic labeling studies can be strategically employed to elucidate the mechanistic nuances of reactions involving this valuable reagent. We will present a detailed experimental framework for an ¹⁸O-labeling study to probe the Suzuki-Miyaura cross-coupling reaction, compare the expected reactivity of this compound with structurally related alternatives, and provide the technical rationale behind these experimental designs.
The Significance of Mechanistic Insight
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1][2] The generally accepted catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] While this overarching mechanism is well-established, the finer details of the transmetalation step, particularly the role of the base and the fate of the oxygen atoms on the boronic acid, remain a subject of investigation.[4][5] Isotopic labeling is a powerful technique to trace the path of specific atoms through a reaction, providing unambiguous evidence for proposed mechanistic pathways.[6]
Probing the Mechanism with ¹⁸O-Labeling: An Experimental Blueprint
To investigate the mechanism of the Suzuki-Miyaura reaction with this compound, we propose a meticulously designed ¹⁸O-labeling study. This experiment aims to determine the origin of the oxygen atoms in the boronate species that participates in the transmetalation step.
Diagram of the Proposed ¹⁸O-Labeling Experimental Workflow
Caption: Workflow for the ¹⁸O-labeling study.
Part 1: Synthesis of this compound-¹⁸O₂
The synthesis of the ¹⁸O-labeled boronic acid is a critical first step. A common and efficient method for preparing arylboronic acids is through the reaction of an organometallic reagent with a trialkyl borate, followed by hydrolysis.[7]
Experimental Protocol:
-
Formation of the Grignard Reagent: To a solution of 1-bromo-4-ethoxy-2-fluoro-3-iodobenzene (1.0 equiv) in anhydrous THF at -15 °C, add isopropylmagnesium chloride-lithium chloride complex (1.1 equiv) dropwise. Stir the mixture for 1 hour at this temperature. The selective formation of the Grignard reagent at the more reactive iodine position is expected.
-
Borylation: Cool the reaction mixture to -78 °C and add triisopropyl borate (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. This step forms the boronate ester intermediate, (3-Bromo-6-ethoxy-2-fluorophenyl)diisopropoxyborane.
-
¹⁸O-Labeling and Hydrolysis: Quench the reaction by the addition of H₂¹⁸O (3.0 equiv). The hydrolysis of the boronate ester with ¹⁸O-labeled water will incorporate the heavy oxygen isotope into the boronic acid.
-
Work-up and Isolation: Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound-¹⁸O₂.
Causality Behind Experimental Choices:
-
The use of a turbo Grignard reagent (i-PrMgCl·LiCl) allows for a more efficient and selective halogen-metal exchange at the iodide position.
-
The hydrolysis with H₂¹⁸O is the key step for introducing the isotopic label. The amount of labeled water is in excess to ensure complete hydrolysis and labeling.
Part 2: The Labeled Suzuki-Miyaura Cross-Coupling Reaction
With the ¹⁸O-labeled boronic acid in hand, the cross-coupling reaction can be performed under standard Suzuki-Miyaura conditions.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound-¹⁸O₂ (1.2 equiv), an aryl bromide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a mixture of toluene and water (4:1).
-
Reaction Execution: Degas the mixture and heat it to 85 °C under an inert atmosphere for 4 hours.
-
Analysis of Boron-Containing Byproducts: After the reaction is complete, the aqueous layer containing the boron byproducts is carefully separated for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹¹B NMR spectroscopy.
Part 3: Analysis and Mechanistic Interpretation
The analysis of the boron-containing byproducts is crucial for elucidating the reaction mechanism.
-
Mass Spectrometry (MS): LC-MS analysis of the aqueous layer will reveal the mass-to-charge ratio of the boron species. The presence of ¹⁸O in the final borate species (e.g., B(OH)₃) would provide strong evidence for the fate of the oxygen atoms from the boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR can provide information about the structure of the boron-containing species in solution.
Diagram of the Proposed Transmetalation Mechanism
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A Comparative Guide to Quantifying the Electronic Effects of Substituents in Arylboronic Acids: A Case Study of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
In the landscape of modern drug discovery and catalysis, a nuanced understanding of the electronic properties of molecular building blocks is not merely advantageous; it is fundamental. The ability to finely tune the electronic environment of a molecule can dictate its reactivity, selectivity, and ultimately, its efficacy. Arylboronic acids, cornerstone reagents in Suzuki-Miyaura cross-coupling and other critical transformations, are a prime example of where such precision is paramount. The substituents adorning the aryl ring are not passive spectators; they are active participants that modulate the electron density of the boronic acid moiety, thereby influencing reaction kinetics and yields.[1][2][3][4][5]
This guide provides a comprehensive framework for quantifying the electronic effects of substituents, using (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid as a focal point for comparison. We will delve into both experimental and computational methodologies, offering not just protocols, but the underlying scientific rationale to empower researchers in their decision-making processes. Our objective is to equip you with the tools to move beyond qualitative intuition and into the realm of quantitative, data-driven analysis.
The Subject of Our Study: this compound
This compound is a multifaceted building block whose utility in synthetic chemistry is largely dictated by the interplay of its substituents: the electron-withdrawing inductive effects of the bromine and fluorine atoms, and the electron-donating resonance effect of the ethoxy group. Understanding the net electronic impact of this arrangement is crucial for predicting its behavior in a given chemical transformation.
Experimental Approaches to Quantifying Electronic Effects
The electronic character of a substituent can be probed through a variety of experimental techniques. Here, we compare two robust methods: pKa determination and ¹⁹F NMR spectroscopy.
pKa Determination: A Thermodynamic Measure of Acidity
The acidity of the boronic acid (B(OH)₂) group is directly influenced by the electron density of the aryl ring. Electron-withdrawing groups stabilize the corresponding boronate anion (B(OH)₃⁻), resulting in a lower pKa, while electron-donating groups have the opposite effect.[6][7]
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the arylboronic acid (e.g., 0.1 mmol) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water (50 mL). The choice of solvent is critical for ensuring solubility and obtaining a stable pH reading.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For improved accuracy, the derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more precisely locate the equivalence point.
Comparative Data:
| Arylboronic Acid | Substituents | Predicted Electronic Effect | Experimental pKa |
| This compound | 3-Br, 6-OEt, 2-F | Net Electron-Withdrawing | Data to be determined |
| (4-Methoxyphenyl)boronic acid | 4-OMe | Electron-Donating | 8.96 (Predicted)[8] |
| (4-(Trifluoromethyl)phenyl)boronic acid | 4-CF₃ | Strong Electron-Withdrawing | 7.82 (Predicted)[9] |
| Phenylboronic acid | None | Neutral Reference | 8.83[10][11] |
Note: The pKa value for this compound would need to be experimentally determined following the protocol above.
Workflow for pKa Determination
Caption: Workflow for determining the pKa of an arylboronic acid via potentiometric titration.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Local Electronic Environment
The chemical shift of a fluorine atom is highly sensitive to the electron density of its surroundings. By introducing a fluorine substituent, we can use ¹⁹F NMR as a powerful tool to quantify the electronic effects of other groups on the aromatic ring.[12][13][14] Electron-withdrawing groups tend to deshield the fluorine nucleus, leading to a downfield shift, while electron-donating groups cause an upfield shift.[12]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve a precise amount of the fluorine-containing arylboronic acid in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. A proton-decoupled spectrum is typically acquired to simplify the signal.
-
Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced to an internal or external standard, such as CFCl₃.
-
Data Analysis: The ¹⁹F chemical shift (δ) is directly recorded from the spectrum. A downfield shift (more positive ppm) generally indicates a more electron-deficient fluorine environment, while an upfield shift (more negative ppm) suggests a more electron-rich environment.[12]
Comparative Data:
| Arylboronic Acid | Substituents at other positions | Predicted Effect on Fluorine Environment | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | 3-Br, 6-OEt | Competing effects | Data to be determined |
| (2-Fluorophenyl)boronic acid | None | Reference | Data to be determined |
| (2-Fluoro-4-nitrophenyl)boronic acid | 4-NO₂ | Strong Electron-Withdrawing | Data to be determined |
| (2-Fluoro-4-methoxyphenyl)boronic acid | 4-OMe | Electron-Donating | Data to be determined |
Note: The ¹⁹F NMR chemical shifts would need to be experimentally determined for a direct comparison.
Computational Approaches to Quantifying Electronic Effects
In silico methods provide a powerful complement to experimental data, offering insights into the electronic structure that can be difficult to probe directly.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative description of bonding in terms of localized electron-pair "bonding units".[15][16] The natural charges on atoms are a key output, providing a direct measure of electron distribution.
Computational Protocol: NBO Analysis
-
Structure Optimization: Perform a geometry optimization of the arylboronic acid using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry software package like Gaussian or ORCA.
-
NBO Calculation: Following the optimization, perform a single-point energy calculation with the pop=nbo keyword to request the NBO analysis.[15]
-
Data Extraction: Extract the natural atomic charges from the output file for the atoms of interest, particularly the boron atom and the ipso-carbon.
Comparative Data:
| Arylboronic Acid | Substituents | Calculated Natural Charge on Boron Atom | Calculated Natural Charge on Ipso-Carbon |
| This compound | 3-Br, 6-OEt, 2-F | Data to be calculated | Data to be calculated |
| Phenylboronic acid | None | Data to be calculated | Data to be calculated |
| (4-Nitrophenyl)boronic acid | 4-NO₂ | Data to be calculated | Data to be calculated |
| (4-Aminophenyl)boronic acid | 4-NH₂ | Data to be calculated | Data to be calculated |
Note: The NBO charges would need to be calculated for a direct comparison.
Logical Relationship of Substituent Effects
Caption: Interplay of inductive and resonance effects of a substituent on the electron density of the aryl ring and the reactivity of the boronic acid.
Synthesis and Interpretation
The power of this multi-faceted approach lies in the synthesis of the data. For this compound, we would anticipate the following:
-
pKa: A lower pKa than phenylboronic acid, reflecting the net electron-withdrawing character of the substituents.
-
¹⁹F NMR: A chemical shift that is influenced by the through-bond inductive withdrawal of the bromine and the through-space and inductive effects of the ethoxy group.
-
NBO Analysis: A more positive natural charge on the boron atom and the ipso-carbon compared to phenylboronic acid.
By comparing the experimental and computational data for our target molecule with well-characterized standards, we can quantitatively place this compound on a spectrum of electronic effects. This knowledge is invaluable for predicting its performance in reactions like the Suzuki-Miyaura coupling, where the transmetalation step is often rate-limiting and highly sensitive to the electronics of the boronic acid.[1][2][4][5]
Conclusion
Quantifying the electronic effects of substituents is a critical exercise in modern chemical research. By employing a combination of experimental techniques like pKa determination and ¹⁹F NMR spectroscopy, alongside computational methods such as NBO analysis, researchers can gain a deep and quantitative understanding of their molecular building blocks. This guide has provided a framework for such an analysis, using this compound as a case study. The principles and protocols outlined herein are broadly applicable and can be adapted to a wide range of substituted arylboronic acids, empowering scientists to make more informed decisions in the design and execution of their synthetic strategies.
References
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Wikipedia. Phenylboronic acid. [Link]
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Kitevski, J. L., & Prosser, R. S. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]
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Dewar, M. J. S., & Grisdale, P. J. (1962). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes2. Journal of the American Chemical Society, 84(18), 3539–3541. [Link]
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Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2642–2652. [Link]
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MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]
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A Comparative Guide to Palladium and Nickel Catalysts for Suzuki-Miyaura Couplings with (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth comparison of palladium and nickel catalysts for the coupling of aryl halides with the sterically hindered and electronically complex (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid. While direct experimental data for this specific boronic acid is not extensively available in the reviewed literature, this guide synthesizes established principles and data from analogous systems to provide a predictive framework for catalyst selection and reaction optimization.
The Challenge of Coupling with Ortho-Substituted Boronic Acids
The presence of substituents at the ortho position of an arylboronic acid introduces steric hindrance that can significantly impede the transmetalation step in the catalytic cycle. The fluorine substituent in this compound, while sterically demanding, also imparts unique electronic properties that can influence catalyst performance. The strategic choice of the catalyst system—specifically the metal center and its coordinating ligands—is paramount to overcoming these challenges and achieving high coupling efficiency.
Palladium-Catalyzed Couplings: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions due to their high reactivity and stability.[3][4] For challenging substrates, including those with steric hindrance, the development of bulky and electron-rich phosphine ligands has been instrumental.[5][6]
Catalyst Systems and Considerations:
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) precursors require in situ reduction to the active Pd(0) species.[1]
-
Ligands: For sterically hindered couplings, ligands such as tricyclohexylphosphine (PCy₃) and dialkylbiarylphosphines (e.g., SPhos, XPhos) have demonstrated exceptional performance, promoting both oxidative addition and reductive elimination.[6] These ligands can facilitate couplings at low catalyst loadings and even at room temperature in some cases.[6][7]
-
Bases and Solvents: The choice of base is critical for the activation of the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[6] A variety of organic solvents are suitable, including dioxane, tetrahydrofuran (THF), and toluene, often with the addition of water.[1]
Mechanistic Pathway for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura reaction.
Nickel-Catalyzed Couplings: A Powerful and Cost-Effective Alternative
Nickel catalysis has emerged as a compelling alternative to palladium, driven by nickel's lower cost and unique reactivity.[8][9] Nickel catalysts have shown particular promise for coupling challenging substrates, including aryl chlorides and those bearing multiple ortho substituents.[10]
Catalyst Systems and Considerations:
-
Nickel Precursors: Common precatalysts include nickel(II) chloride complexes with phosphine ligands, such as NiCl₂(PPh₃)₂ and NiCl₂(PCy₃)₂, which are often air-stable.[11][12] Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) is another widely used precursor.
-
Ligands: While many ligands developed for palladium can be applied to nickel catalysis, N-heterocyclic carbenes (NHCs) have shown significant promise in stabilizing the nickel center and promoting efficient catalysis, sometimes even at room temperature.[13]
-
Reactivity: Nickel catalysts can be more efficient than palladium for certain cross-couplings, potentially due to different redox pathways involving Ni(I) and Ni(III) species.[9] However, nickel-catalyzed reactions can sometimes require higher catalyst loadings and temperatures compared to their palladium counterparts.[8][9]
Mechanistic Pathway for Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Nickel-catalyzed Suzuki-Miyaura reaction.
Head-to-Head Comparison: Palladium vs. Nickel for Ortho-Substituted Couplings
The choice between palladium and nickel will depend on the specific requirements of the synthesis, including cost, substrate scope, and desired reaction conditions.
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | Higher | Lower, more earth-abundant[9] |
| Reactivity with Aryl Chlorides | Generally requires specialized, bulky ligands[6][14] | Often more effective, even with simpler ligands[10] |
| Steric Hindrance | Highly effective with bulky biarylphosphine ligands[5][6] | Can be very effective, sometimes outperforming palladium[15] |
| Functional Group Tolerance | Broad tolerance is well-established[8] | Generally good, but can be more sensitive to certain functional groups |
| Reaction Conditions | Often milder, with many room temperature examples[7] | May require higher temperatures, though mild conditions are being developed[9][13] |
| Catalyst Loading | Can be very low (ppm levels) with highly active ligands[6] | Typically higher than the most active palladium systems[9] |
| Mechanistic Understanding | Well-studied and generally predictable[1] | More complex, with multiple possible oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III))[9] |
Proposed Experimental Protocols
The following are proposed starting points for the Suzuki-Miyaura coupling of an aryl bromide with this compound, based on successful protocols for analogous systems. Optimization of base, solvent, temperature, and reaction time will likely be necessary.
Palladium-Catalyzed Protocol
This protocol is adapted from procedures known to be effective for sterically hindered couplings.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nickel-Catalyzed Protocol
This protocol is based on conditions reported for nickel-catalyzed couplings of challenging substrates.[11][12]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂, K₃PO₄, the aryl bromide, and this compound to a dry reaction vessel.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Catalyst Selection Framework
The following decision tree can guide the initial choice of catalyst system.
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Safety Operating Guide
Navigating the Disposal of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic Acid: A Guide for Laboratory Professionals
The core principle of our approach is risk mitigation through informed action. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment.
Understanding the Hazard Profile
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid possesses several functional groups that inform its hazard profile and, consequently, its disposal requirements. As a boronic acid derivative, it is prudent to handle it as an irritant.[1][2][3] The presence of bromine and fluorine moieties places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential environmental impact.[4][5]
| Hazard Consideration | Associated Risk & Rationale | Primary Mitigation Strategy |
| Boronic Acid Moiety | Boronic acids are generally considered irritants to the eyes, skin, and respiratory system.[1][2][3] While boric acid itself has low acute toxicity, repeated exposure to boronic acid dust can lead to irritation.[6][7] | Handling in a well-ventilated area, such as a chemical fume hood, and utilizing appropriate Personal Protective Equipment (PPE).[1] |
| Halogenated Aromatic Structure | Brominated and fluorinated organic compounds can be persistent in the environment and may have ecotoxicological effects.[5] Combustion of these materials can produce hazardous byproducts like hydrobromic and hydrofluoric acid.[8] | Disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing is the recommended method to ensure complete and safe decomposition.[8][9] |
| Solid, Powdered Form | The fine, powdered nature of many boronic acids can lead to the generation of airborne dust, increasing the risk of inhalation and contamination of the workspace.[1] | Minimizing dust generation during handling and employing wet methods for cleanup of spills.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: A laboratory coat should be worn to protect against contamination of personal clothing.[1]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by ventilation, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[1][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12]
For Small Quantities (e.g., < 5 grams):
-
Containerization: Carefully place the solid waste into a designated, labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The container must be clearly labeled with a hazardous waste tag that includes the full chemical name: "this compound," the approximate quantity, and the date.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
For Larger Quantities (e.g., > 5 grams):
-
Original Container: If possible, dispose of the chemical in its original, securely sealed container.
-
Repackaging: If the original container is compromised, carefully transfer the material to a new, appropriate hazardous waste container in a chemical fume hood to minimize dust exposure.
-
Labeling and Storage: Follow the same labeling and segregation procedures as for small quantities.
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[12] These bags should then be placed in a designated solid hazardous waste container.
-
Sharps: Contaminated sharps, such as needles or razor blades, must be placed in a labeled, puncture-proof sharps container designated for chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The cleaned glassware can then be disposed of in a broken glass container.
Visualizing the Disposal Workflow
To ensure clarity and consistency in the disposal process, the following workflow diagram should be followed:
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A Researcher's Guide to the Safe Handling of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a valuable building block in organic synthesis, yet like all specialized reagents, it demands a protocol-driven approach to ensure the safety of the researcher and the integrity of the experiment. This guide provides a comprehensive operational and safety framework for handling this compound, grounded in established laboratory safety principles and an understanding of the chemical properties of arylboronic acids.
While a specific Safety Data Sheet (SDS) for every novel boronic acid derivative may not always be publicly available, a robust safety plan can be constructed based on the well-documented hazard profile of this chemical class. Arylboronic acids are generally classified as skin, eye, and respiratory irritants.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the assumption that it possesses these hazards, adhering to a hierarchy of controls to minimize exposure.
Hazard Assessment & Control
The primary routes of exposure to this compound in a laboratory setting are inhalation of the powder, dermal contact, and eye contact. The fundamental principle of chemical safety is to minimize these exposures through engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).
-
Engineering Controls : The most effective control is to handle the solid compound within a certified chemical fume hood.[6] This containment system is critical for preventing the inhalation of fine dust particles and ensuring any vapors are safely exhausted.
-
Administrative Controls : Always work in a well-ventilated area and keep containers tightly sealed when not in use.[7][8] Never eat, drink, or apply cosmetics in the laboratory.[7][9] Ensure that an eyewash station and safety shower are readily accessible.[3][10]
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. For this compound, the following PPE is mandatory. The rationale behind each piece of equipment is to provide a comprehensive shield against the known hazards of the arylboronic acid class.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3]
-
Mandatory : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can become airborne.
-
Recommended for High-Risk Operations : When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. This combination provides a robust barrier for the entire face.
-
Standard Compliance : All eye and face protection must meet the standards set by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][11]
Skin and Body Protection
Arylboronic acids are known skin irritants.[2][3][5]
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid and solutions. Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques (without touching the outer surface) to avoid contaminating your skin.[8]
-
Lab Coat : A clean, buttoned lab coat that fits properly should be worn at all times in the laboratory.[12] This protects your skin and personal clothing from accidental spills.
-
Additional Protection : For procedures involving significant quantities or a high risk of splashing, consider a chemically resistant apron worn over the lab coat.
Respiratory Protection
Inhalation of boronic acid dust can cause respiratory tract irritation.[1][4][5]
-
Primary Control : The primary method of respiratory protection is the use of a chemical fume hood.[6] All weighing and handling of the solid powder should be performed within the hood.
-
When a Respirator is Required : If engineering controls are not available or insufficient to prevent dust generation, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., an N95, R95, or P95) is appropriate for filtering out fine dust. Follow the OSHA respirator regulations found in 29 CFR 1910.134.[1]
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Eye/Face | Chemical Safety Goggles (ANSI Z87 certified) | Face shield worn over safety goggles |
| Hand | Chemical-Resistant Nitrile Gloves | Double-gloving for extended operations |
| Body | Full-Length, Buttoned Lab Coat | Chemical-resistant apron |
| Respiratory | Use within a Chemical Fume Hood | NIOSH-approved particulate respirator (if hood is unavailable) |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes risk and ensures procedural consistency.
-
Preparation :
-
Confirm the chemical fume hood is operational and has a current certification.
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment (spatulas, weigh boats, etc.) within the hood.
-
-
Weighing and Transfer :
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Carefully open the container with the this compound.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.
-
Once weighed, carefully add the solid to the reaction vessel.
-
Promptly and securely close the source container.
-
-
Cleanup :
-
Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel to collect any residual dust.
-
Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.
-
-
Post-Handling :
-
Remove gloves using the proper technique and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[9]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of arylboronic acids.
Logistical Plan: Spill and Disposal Procedures
Accidental Spill Response
In the event of a small spill of solid this compound:
-
Alert & Restrict : Alert personnel in the immediate area and restrict access.
-
Contain : If spilled outside the fume hood, ensure proper respiratory protection (N95 respirator) is worn.
-
Clean-up : Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[13] Avoid actions that create dust.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
Chemical waste containing boronic acids must be handled as hazardous waste. Never dispose of it down the drain.[14]
-
Segregation : Collect all waste (unused solid, contaminated materials, rinseate) in a dedicated, properly labeled hazardous waste container.[6]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
Emergency Exposure Plan
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
By integrating these safety protocols into your daily workflow, you create a self-validating system that protects both the researcher and the research. Trust in your procedures is built upon a solid foundation of understanding the "why" behind each step, ensuring a culture of safety and scientific excellence.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH. Retrieved from [Link]
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Pahl, M. V., et al. (2011). General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed. Retrieved from [Link]
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American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
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ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
